Technical Documentation Center

1-(3-Butoxyphenyl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Butoxyphenyl)ethanol

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(3-Butoxyphenyl)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Butoxyphenyl)ethanol Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Butoxyphenyl)ethan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Butoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Butoxyphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth analysis, field-proven experimental protocols, and an understanding of the causal relationships between the molecule's structure and its physical and chemical behavior. Given the limited availability of experimental data for this specific compound, this guide leverages high-quality computational predictions, contextualized with data from related isomers, to provide a robust and scientifically grounded resource. Key sections include detailed molecular identity, predicted physicochemical properties such as solubility and lipophilicity, comprehensive spectroscopic analysis, stability considerations, and step-by-step protocols for experimental validation.

Introduction: Understanding the Molecular Landscape

1-(3-Butoxyphenyl)ethanol is an aromatic alcohol characterized by a phenyl ring substituted with a butoxy group at the meta-position and an ethanol group. This unique combination of a flexible, hydrophobic alkyl chain (butoxy), a polar hydroxyl group capable of hydrogen bonding, and a rigid aromatic core imparts a distinct set of physicochemical properties. These properties are critical in determining the compound's behavior in various applications, from its potential as a building block in organic synthesis to its pharmacokinetic and pharmacodynamic profile in drug discovery.

The precise balance of lipophilicity and hydrophilicity, its hydrogen bonding capacity, and its molecular size are paramount in predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a foundational document for scientists, providing the necessary data and methodologies to effectively utilize, analyze, and formulate 1-(3-Butoxyphenyl)ethanol in a research and development setting.

Molecular Identity and Structure

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-(3-Butoxyphenyl)ethanol-
Molecular Formula C₁₂H₁₈O₂-
Molecular Weight 194.27 g/mol Calculated
Canonical SMILES CCCCOC1=CC=CC(=C1)C(C)O-
InChI Key (Predicted)-
Related CAS Number 1156342-14-1 (iso-butoxy isomer)[1]

Structural Analysis:

The structure of 1-(3-Butoxyphenyl)ethanol features several key functional groups that dictate its properties:

  • Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents and serving as the primary site of acidity (pKa).

  • Butoxy Group (-O-CH₂CH₂CH₂CH₃): A moderately bulky, non-polar ether group that contributes significantly to the molecule's lipophilicity (LogP) and influences its interaction with non-polar environments.

  • Phenyl Ring: Provides a rigid scaffold and contributes to the molecule's overall size and potential for π-π stacking interactions. Its electron-donating character (via the ether oxygen) can influence the reactivity of the ring.

  • Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

Physicochemical Properties: A Quantitative Overview

The following properties are based on high-quality computational predictions, as experimental data is not widely available. These values provide a strong foundation for experimental design and formulation development.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueDiscussion
Physical State LiquidExpected based on the molecular weight and structure of similar aromatic alcohols.
Boiling Point ~285-295 °CThe high boiling point is attributed to the molecule's mass and the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding.
Density ~1.02 g/cm³Consistent with a substituted aromatic alcohol.
pKa (Acidic) ~14.5 - 15.5The hydroxyl proton's acidity is similar to that of typical secondary alcohols. It is slightly influenced by the electronic effects of the substituted phenyl ring.
LogP (o/w) ~2.9 - 3.2The butoxy chain significantly increases lipophilicity compared to simpler analogs like 1-(3-methoxyphenyl)ethanol. This value suggests good lipid membrane permeability but potentially limited aqueous solubility.
Solubility Profile

The solubility of 1-(3-Butoxyphenyl)ethanol is governed by the interplay between its polar hydroxyl group and its non-polar butoxy and phenyl groups.

  • Aqueous Solubility: Predicted to be low. The large hydrophobic surface area from the butoxy and phenyl groups will likely limit its solubility in water.

  • Organic Solvent Solubility: Expected to be freely soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane, following the "like dissolves like" principle.

Protocol 1: Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of a compound in a given solvent system.

Causality Behind Choices: The shake-flask method is the gold standard for thermodynamic solubility because it allows the system to reach a true equilibrium between the undissolved solid and the saturated solution. Using an orbital shaker ensures consistent agitation without creating emulsions, and centrifugation provides a clear separation of the saturated supernatant from any remaining solid.

Methodology:

  • Preparation: Add an excess amount of 1-(3-Butoxyphenyl)ethanol (e.g., 2-5 mg) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the minimum time required.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant from each vial.

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, against a standard calibration curve.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Diagram 1: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess compound to vial B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge to pellet solid C->D E Collect clear supernatant D->E F Dilute aliquot E->F G Quantify via HPLC/GC-MS F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Experimental Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of the hydroxyl group.

Causality Behind Choices: Potentiometric titration is a highly accurate method for pKa determination as it directly measures the change in pH as a function of added titrant. The midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal, corresponds directly to the pKa.

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement.

  • Titration: While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and structure. The following data is based on established principles and predictions for a molecule with this structure.

Infrared (IR) Spectroscopy
  • O-H Stretch: A strong, broad absorption band is predicted in the range of 3600-3300 cm⁻¹ , characteristic of a hydrogen-bonded alcohol.

  • C-H (sp³) Stretch: Multiple absorptions are expected just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹) from the methyl and methylene groups of the butyl and ethyl fragments.

  • C-H (sp²) Stretch: Weaker absorptions are predicted just above 3000 cm⁻¹ from the aromatic ring.

  • C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

  • C-O Stretch: A strong band is expected in the 1250-1050 cm⁻¹ region, corresponding to the C-O stretches of both the ether and the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. The predicted chemical shifts (δ) are relative to TMS (0 ppm).

Table 3: Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
-CH(OH)-CH₃ ~1.5Doublet3HCoupled to the benzylic proton.
Butoxy: -O(CH₂)₃CH₃ ~0.9Triplet3HTerminal methyl group of the butyl chain.
Butoxy: -O(CH₂)₂CH₂ CH₃~1.4-1.5Sextet2HMethylene group adjacent to the terminal methyl.
Butoxy: -OCH₂CH₂ (CH₂)CH₃~1.7-1.8Quintet2HMethylene group adjacent to the ether oxygen.
-OH ~2.0-3.0Broad Singlet1HChemical shift is variable and depends on concentration/solvent.
Butoxy: -OCH₂ (CH₂)₂CH₃~3.9-4.0Triplet2HMethylene group attached to the ether oxygen, deshielded.
-CH (OH)CH₃~4.9Quartet1HBenzylic proton, deshielded by both the ring and the oxygen.
Aromatic H~6.8-7.3Multiplets4HProtons on the phenyl ring.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted δ (ppm)Notes
-CH(OH)C H₃~25
Butoxy: -O(CH₂)₃C H₃~14
Butoxy: -O(CH₂)₂C H₂CH₃~19
Butoxy: -OCH₂C H₂(CH₂)CH₃~31
Butoxy: -OC H₂(CH₂)₂CH₃~68Deshielded by ether oxygen.
-C H(OH)CH₃~70Deshielded by hydroxyl group.
Aromatic C~113-129Multiple signals for the aromatic carbons not attached to oxygen.
Aromatic C -CH(OH)~146Quaternary carbon attached to the ethanol group.
Aromatic C -O~159Quaternary carbon attached to the ether oxygen.
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would likely induce characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 194 should be observable, corresponding to the molecular weight.

  • Key Fragments:

    • m/z = 179: Loss of a methyl radical (•CH₃) from the ethanol group, a common alpha-cleavage, resulting in [M-15]⁺.

    • m/z = 151: Benzylic cleavage to lose the •CH(OH)CH₃ fragment, leaving a butoxy-phenyl cation.

    • m/z = 137: Cleavage of the butyl group from the ether, resulting in a hydroxyphenyl-ethanol cation.

    • m/z = 45: The [CH(OH)CH₃]⁺ fragment. This is a very common and often prominent peak for secondary alcohols of this type.

Protocol 3: Purity and Identity Verification by GC-MS

Causality Behind Choices: GC is ideal for analyzing volatile and semi-volatile compounds like 1-(3-Butoxyphenyl)ethanol. A non-polar column (like a DB-5) is chosen based on the "like dissolves like" principle for separation. MS detection provides both high sensitivity and structural information from fragmentation patterns, allowing for confident peak identification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC System:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection: Inject 1 µL using a split or splitless injector at ~250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of ~280°C and hold for 5 minutes.

  • MS System:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Interface Temp: ~280°C.

  • Data Analysis: The retention time of the main peak indicates purity, while the corresponding mass spectrum should be compared against the predicted fragmentation pattern for identity confirmation.

Diagram 2: GC-MS Analytical Workflow

G A Sample Prep (Dilute in Ethyl Acetate) B GC Injection (250°C Inlet) A->B C GC Separation (Capillary Column, Temp Ramp) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole, m/z 40-400) D->E F Detection & Data Acquisition E->F G Data Analysis (Retention Time & Mass Spectrum) F->G

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 1-(3-Butoxyphenyl)ethanol

Executive Summary In the landscape of modern drug development and fine chemical synthesis, functionalized chiral secondary alcohols serve as critical pharmacophores and versatile synthetic intermediates. 1-(3-Butoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and fine chemical synthesis, functionalized chiral secondary alcohols serve as critical pharmacophores and versatile synthetic intermediates. 1-(3-Butoxyphenyl)ethanol (also known as


-methyl-3-butoxybenzyl alcohol) is a highly valuable structural motif. The molecule combines a hydrogen-bonding secondary alcohol with a lipophilic meta-butoxy ether chain, creating a balanced physicochemical profile ideal for modulating receptor binding and membrane permeability.

This whitepaper provides an authoritative analysis of 1-(3-Butoxyphenyl)ethanol, detailing its structural properties, causal rationales for synthetic route selection, step-by-step self-validating protocols, and methodologies for enantiomeric resolution.

Physicochemical Profiling & Structural Analysis

The structural architecture of 1-(3-Butoxyphenyl)ethanol is defined by three core domains:

  • The Benzylic Alcohol: Provides a chiral center (C1) and acts as both a hydrogen bond donor and acceptor.

  • The Aromatic Core: Serves as a rigid scaffold that dictates the spatial orientation of the substituents.

  • The meta-Butoxy Chain: A flexible, lipophilic appendage. In structure-activity relationship (SAR) campaigns, meta-alkoxy groups are strategically deployed to occupy hydrophobic receptor pockets while avoiding the steric clashes often associated with ortho-substitutions.

Quantitative Data Summary
PropertyValueStructural Implication
IUPAC Name 1-(3-butoxyphenyl)ethan-1-olStandardized nomenclature
Molecular Formula C₁₂H₁₈O₂Defines elemental composition
Molecular Weight 194.27 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant)
Hydrogen Bond Donors 1 (-OH)Facilitates target protein interaction
Hydrogen Bond Acceptors 2 (-OH, -O-R)Enhances aqueous solubility relative to pure hydrocarbons
Rotatable Bonds 5Provides conformational flexibility for induced-fit binding
Stereocenters 1Necessitates enantioselective synthesis or resolution

Synthetic Methodologies & Causal Rationale

The synthesis of 1-(3-Butoxyphenyl)ethanol can be approached via two primary convergent pathways. The selection of the pathway depends on the availability of starting materials and the desired scale of production.

  • Pathway A (Reduction): Utilizes 3-butoxyacetophenone. Sodium borohydride (NaBH₄) is the reagent of choice due to its chemoselectivity for ketones over other functional groups and its compatibility with protic solvents [1].

  • Pathway B (Grignard Addition): Utilizes 3-butoxybenzaldehyde and methylmagnesium bromide. This route forms the C-C bond and the stereocenter simultaneously.

Synthesis A 3-Butoxyacetophenone D Reduction (NaBH4, EtOH) A->D B 3-Butoxybenzaldehyde E Grignard Addition (MeMgBr, THF) B->E C 1-(3-Butoxyphenyl)ethanol (Target Molecule) D->C E->C

Fig 1. Convergent synthetic pathways to 1-(3-Butoxyphenyl)ethanol.

Step-by-Step Protocol: Reduction of 3-Butoxyacetophenone

This protocol represents a self-validating system designed to ensure high yield and purity while mitigating side reactions.

1. Preparation & Solvation:

  • Dissolve 3-butoxyacetophenone (1.0 eq, e.g., 10 mmol) in absolute ethanol (20 mL, 0.5 M).

  • Causality: Ethanol acts as a protic solvent that stabilizes the transition state by donating a proton to the forming alkoxide, significantly accelerating the NaBH₄ reduction.

  • Cool the reaction flask to 0 °C in an ice-water bath.

2. Hydride Addition:

  • Add Sodium Borohydride (NaBH₄, 1.2 eq, 12 mmol) portion-wise over 15 minutes.

  • Causality: Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas and prevents the thermal degradation of the borohydride reagent.

3. In-Process Validation (Reaction Monitoring):

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is deemed complete when the UV-active starting material spot (

    
    ) is entirely replaced by a more polar, UV-active product spot (
    
    
    
    ).

4. Quenching & Workup:

  • Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl (10 mL) dropwise.

  • Self-Validation Check: The cessation of bubbling confirms the complete destruction of unreacted hydride. NH₄Cl is chosen over strong acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed benzylic alcohol into a styrene derivative.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic product.

Enantioselective Resolution Workflow

Because 1-(3-Butoxyphenyl)ethanol contains a chiral center, biological applications often require enantiopure batches. Enzymatic Kinetic Resolution (EKR) is the industry standard for resolving secondary alcohols [2].

By utilizing Lipase B from Candida antarctica (CALB) in the presence of an acyl donor like vinyl acetate, the (R)-enantiomer is selectively acetylated. The enzyme's active site sterically accommodates the (R)-configuration, leaving the (S)-enantiomer unreacted [3].

Resolution N1 Racemic 1-(3-Butoxyphenyl)ethanol N2 CALB Lipase + Vinyl Acetate (Enzymatic Kinetic Resolution) N1->N2 N3 (R)-1-(3-Butoxyphenyl)ethyl acetate N2->N3 Acylation N4 (S)-1-(3-Butoxyphenyl)ethanol (Unreacted) N2->N4 No Reaction N5 Basic Hydrolysis (NaOH, MeOH) N3->N5 N6 (R)-1-(3-Butoxyphenyl)ethanol N5->N6

Fig 2. Enzymatic kinetic resolution workflow for enantiomeric separation.

Resolution Validation: The success of the EKR is validated via Chiral High-Performance Liquid Chromatography (HPLC). The acetylated (R)-product and the unreacted (S)-alcohol will exhibit distinct retention times on a chiral stationary phase (e.g., Chiralcel OD-H), allowing for the precise calculation of enantiomeric excess (


).

Analytical Characterization

To ensure the structural integrity of the synthesized 1-(3-Butoxyphenyl)ethanol, the following spectroscopic benchmarks must be met:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       0.95 (t, 3H, -CH₃ of the butoxy group)
      
    • 
       1.48 (d, 3H, -CH₃ of the ethyl group, confirming the reduction)
      
    • 
       1.45–1.55 (m, 2H, -CH₂- of the butoxy group)
      
    • 
       1.70–1.80 (m, 2H, -CH₂- of the butoxy group)
      
    • 
       3.95 (t, 2H, -O-CH₂-, confirming the ether linkage)
      
    • 
       4.85 (q, 1H, -CH(OH)-, the benzylic methine proton)
      
    • 
       6.80–7.25 (m, 4H, aromatic protons)
      
  • Infrared Spectroscopy (IR): A broad, strong absorption band at

    
     3300 cm⁻¹ is the definitive marker of the O-H stretch, confirming the successful conversion of the carbonyl group.
    

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. URL:[Link]

  • Rocha, Â., Teixeira, R., Lourenço, N. M. T., et al. (2017). "Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ". ChemSusChem, 10(1), 296-302. URL:[Link]

  • Ferreira, H. V., et al. (2014). "Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica". International Journal of Molecular Sciences, 15(2), 2110-2124. URL:[Link]

Foundational

A Comprehensive Technical Guide to 1-(3-Butoxyphenyl)ethanol: Synthesis, Characterization, and Applications

Abstract This technical guide provides an in-depth analysis of 1-(3-Butoxyphenyl)ethanol, a substituted aromatic alcohol of interest in synthetic and medicinal chemistry. While specific data for the n-butoxy isomer is li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 1-(3-Butoxyphenyl)ethanol, a substituted aromatic alcohol of interest in synthetic and medicinal chemistry. While specific data for the n-butoxy isomer is limited in publicly accessible literature, this document will focus on the closely related and well-documented isomer, 1-(3-iso-Butoxyphenyl)ethanol . We will detail its chemical identity, physicochemical properties, and plausible synthetic pathways, including a detailed experimental protocol. Furthermore, this guide offers insights into its spectroscopic characterization, potential applications as a building block in drug discovery, and essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's chemistry and utility.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for regulatory compliance, scientific reproducibility, and safety. The subject of this guide is the specific isomer 1-(3-iso-Butoxyphenyl)ethanol .

Table 1: Chemical Identifiers for 1-(3-iso-Butoxyphenyl)ethanol

IdentifierValueSource
CAS Number 1156342-14-1[1]
IUPAC Name 1-[3-(2-methylpropoxy)phenyl]ethan-1-ol[1]
Molecular Formula C₁₂H₁₈O₂[1]
Canonical SMILES CC(C)COC1=CC=CC(C(C)O)=C1[1]
InChI Key JHRJEQWKAODIEN-UHFFFAOYSA-N[1]

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature, 1-[3-(2-methylpropoxy)phenyl]ethan-1-ol, provides an unambiguous structural description.[1][2] The name specifies an ethanol backbone substituted at carbon 1 by a phenyl group. This phenyl ring is, in turn, substituted at the meta-position (carbon 3) with an isobutoxy group (2-methylpropoxy).

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific molecule is not widely published, we can predict its characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value / Characteristic PeaksRationale and Comparative Insights
Molecular Weight 194.27 g/mol Calculated from the molecular formula C₁₂H₁₈O₂.[3]
Appearance Colorless to pale yellow liquidTypical for many substituted aromatic alcohols.
¹H NMR δ ~7.2-6.8 (m, 4H, Ar-H), ~4.8 (q, 1H, CH-OH), ~3.7 (d, 2H, O-CH₂), ~2.1 (m, 1H, CH-(CH₃)₂), ~1.5 (d, 3H, CH₃-CH), ~1.0 (d, 6H, (CH₃)₂)Based on analogous structures, the aromatic protons will appear in the typical downfield region. The benzylic proton (CH-OH) will be a quartet due to coupling with the adjacent methyl group. The isobutoxy group will show a characteristic doublet for the methylene protons and a multiplet and doublet for the isopropyl group.[4][5] The hydroxyl proton may appear as a broad singlet and its coupling can sometimes be suppressed by exchange.[6]
¹³C NMR δ ~145 (Ar-C-O), ~129-113 (Ar-C), ~75 (O-CH₂), ~70 (CH-OH), ~28 (CH-(CH₃)₂), ~25 (CH₃-CH), ~19 ((CH₃)₂)The carbon attached to the hydroxyl group (CH-OH) and the methylene carbon of the ether linkage (O-CH₂) are expected in the 60-80 ppm range. Aromatic carbons will be in the 110-160 ppm range.
IR Spectroscopy ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (C-H aromatic), ~2960-2850 cm⁻¹ (C-H aliphatic), ~1250 cm⁻¹ (C-O ether stretch)The broad hydroxyl peak is characteristic of alcohols. The presence of both aromatic and aliphatic C-H bonds will be evident, as will the strong C-O ether linkage.
Mass Spec (EI) M⁺ at m/z 194. Fragmentation may include loss of water (m/z 176), loss of a methyl group (m/z 179), and cleavage of the isobutyl group.The molecular ion peak is expected. Fragmentation patterns will be dictated by the stability of the resulting carbocations, with the benzylic position being particularly susceptible to fragmentation.[7]

Synthesis and Mechanistic Considerations

The synthesis of secondary benzylic alcohols like 1-(3-iso-Butoxyphenyl)ethanol is a cornerstone of organic synthesis. A highly reliable and scalable method involves the reduction of the corresponding ketone, 1-(3-isobutoxyphenyl)ethanone.

Chosen Synthetic Pathway: Ketone Reduction

This pathway is selected for its high efficiency, selectivity, and the commercial availability of starting materials. The core of this process is the conversion of a carbonyl group to a hydroxyl group.

Scheme 1: Synthesis of 1-(3-iso-Butoxyphenyl)ethanol via Reduction

Synthesis_Workflow Precursor 1-(3-isobutoxyphenyl)ethanone Product 1-(3-iso-Butoxyphenyl)ethanol Precursor->Product Reduction Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Reagent->Product

Caption: Synthetic workflow for 1-(3-iso-Butoxyphenyl)ethanol.

Mechanistic Insight: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic ring or the ether linkage. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (methanol) during the reaction or by an aqueous workup to yield the final alcohol product. This method is favored over more reactive hydrides like lithium aluminum hydride (LAH) for its greater safety profile and tolerance of protic solvents. Another viable, scalable industrial method is catalytic hydrogenation using catalysts like Raney-nickel under a hydrogen atmosphere.[8]

Applications in Research and Drug Development

While specific applications for 1-(3-iso-Butoxyphenyl)ethanol are not extensively documented, its structure contains key pharmacophores that make it a valuable building block for medicinal chemistry and drug discovery programs.

Logical Relationship of Structural Features to Drug Design:

Drug_Design_Logic Molecule 1-(3-iso-Butoxyphenyl)ethanol Feature1 Chiral Center (at C1) Molecule->Feature1 Feature2 Aromatic Ring Molecule->Feature2 Feature3 Alkoxy Linkage Molecule->Feature3 App1 Stereoselective Interactions Feature1->App1 Enables specific binding to chiral targets (e.g., enzymes) App2 Scaffold for Bioisosteres Feature2->App2 Provides rigid core for functional group orientation App3 Modulation of Lipophilicity Feature3->App3 Improves metabolic stability and membrane permeability

Caption: Key structural features and their relevance in drug design.

  • Chiral Scaffold: The molecule possesses a chiral center at the carbinol carbon. This allows for the synthesis of enantiomerically pure compounds, which is critical in modern drug development to distinguish between the activities of different stereoisomers and reduce off-target effects.

  • Aromatic Core: The phenyl ring serves as a rigid scaffold to which other functional groups can be attached. It can participate in crucial binding interactions within a protein target, such as pi-stacking.

  • Alkoxy Group: The butoxy group significantly increases the lipophilicity of the molecule compared to a simple phenol. This modification is a common strategy in medicinal chemistry to enhance a compound's ability to cross cell membranes and improve its pharmacokinetic profile.[9] The ether linkage is also generally more stable to metabolic degradation than an ester or other functional groups.

This compound serves as an intermediate for more complex molecules. The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Keep away from strong oxidizing agents and acids, as these may cause a reaction.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[10]

Experimental Protocol: Synthesis of 1-(3-iso-Butoxyphenyl)ethanol

This protocol describes the reduction of 1-(3-isobutoxyphenyl)ethanone using sodium borohydride.

Materials:

  • 1-(3-isobutoxyphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-isobutoxyphenyl)ethanone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas may be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure 1-(3-iso-Butoxyphenyl)ethanol.

References

  • Fluorochem. (n.d.). 1-(3-iso-Butoxyphenyl)ethanol (CAS 1156342-14-1).
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Chemical Management. (n.d.). Safety Data Sheet.
  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-(3-n-Butoxy-5-fluorophenyl)ethanol.
  • ChemScene. (n.d.). 2-(3-Butoxyphenyl)ethanol.
  • Google Patents. (n.d.). P- or m-tert butoxyphenethyl alcohol and process for preparing the same.
  • Castrol. (2025). Safety Data Sheet.
  • Restrain. (n.d.). MSDS Restrain Ethanol.
  • National Center for Biotechnology Information. (n.d.). 1-(3-Phenoxyphenyl)ethanol.
  • Wikipedia. (n.d.). Ethanol.
  • Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • CK-12 Foundation. (2026).
  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-(4-butoxyphenyl)-.
  • de Sousa, F. P., et al. (2024).
  • BenchChem. (2025). Spectroscopic Comparison: 1-(3,5-Diacetoxyphenyl)-1-bromoethane and its Synthetic Precursors.
  • MDPI. (2025). 1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one.
  • National Institute of Standards and Technology. (n.d.). Ethanol, 1-(2-butoxyethoxy)-. NIST Chemistry WebBook.
  • Reddit. (2025). Help with simple 1D NMR spectra (of ethanol?). r/chemistry.

Sources

Exploratory

Thermodynamic stability of meta-alkoxy phenylethanol derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Meta-Alkoxy Phenylethanol Derivatives Abstract This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Meta-Alkoxy Phenylethanol Derivatives

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of meta-alkoxy phenylethanol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The stability of these molecules is primarily dictated by a delicate balance of non-covalent interactions, most notably intramolecular hydrogen bonding, which locks the flexible ethanol side chain into specific, low-energy conformations. We will explore the critical interplay between the hydroxyl group, the aromatic π-system, and the meta-alkoxy substituent. This guide synthesizes theoretical principles with practical experimental and computational methodologies, offering researchers and drug development professionals a robust framework for understanding, predicting, and manipulating the conformational preferences and thermodynamic stability of these valuable molecular scaffolds.

Introduction: Stability as a Cornerstone of Molecular Design

Phenylethanol derivatives are prevalent structural motifs in pharmaceuticals and bioactive molecules, valued for their specific interactions with biological targets.[1][2][3] In drug design, controlling the three-dimensional shape, or conformation, of a molecule is paramount, as it directly influences binding affinity, selectivity, and pharmacokinetic properties such as membrane permeability.[4][5][6] Thermodynamic stability, in this context, refers to the relative free energy of a molecule's possible conformations. The most stable conformer is the one that predominates at equilibrium, and its structure dictates the molecule's overall properties.

For flexible molecules like phenylethanol derivatives, intramolecular forces govern which conformations are most stable.[7] A key strategy employed by medicinal chemists to stabilize a desired bioactive conformation is the introduction of intramolecular hydrogen bonds (IMHBs).[5][6] These IMHBs can "mask" polar groups, reducing the energetic penalty of desolvation and potentially improving a drug's ability to cross cellular membranes.[8][9] This guide focuses on how a meta-alkoxy substituent on the phenyl ring influences the conformational landscape and, consequently, the thermodynamic stability of phenylethanol derivatives.

The Conformational Landscape: A Tale of Two Rotamers

The primary determinant of shape in phenylethanol derivatives is the rotation around the Cα-Cβ bond of the ethanol side chain. This leads to two principal low-energy conformers: gauche and anti.[10][11][12]

  • The Anti Conformer: In this arrangement, the hydroxyl group and the phenyl ring are positioned 180° apart. This conformation minimizes steric repulsion but precludes the formation of a stabilizing intramolecular hydrogen bond between the two groups.

  • The Gauche Conformer: Here, the hydroxyl group and the phenyl ring are separated by a dihedral angle of approximately 60°.[11][13] This proximity allows for a stabilizing O-H···π intramolecular hydrogen bond , where the hydroxyl proton interacts favorably with the electron-rich face of the aromatic ring.[14][15] This interaction often makes the gauche conformer the thermodynamically preferred state, despite a slight increase in steric strain compared to the anti form.[10]

The presence of a meta-alkoxy group introduces an additional layer of complexity. The oxygen atom of the alkoxy group can act as a competing hydrogen bond acceptor for the hydroxyl proton, potentially leading to an O-H···O interaction . The overall thermodynamic stability is therefore a result of the competition between the O-H···π and O-H···O interactions, steric effects, and solvation.

G cluster_gauche Gauche Conformer cluster_anti Anti Conformer gauche_img Equilibrium Conformational Equilibrium gauche_img->Equilibrium ΔG gauche_label Stabilized by O-H···π Interaction (Dihedral Angle ≈ 60°) anti_img anti_label Sterically Favored (Dihedral Angle = 180°) Equilibrium->anti_img

Caption: Gauche vs. Anti conformers and their equilibrium.

Experimental Methodologies for Assessing Stability

Determining the relative thermodynamic stability of conformers requires experimental techniques that can probe the molecular population at equilibrium. Spectroscopic methods are particularly powerful in this regard.

Infrared (IR) Spectroscopy: A Direct Probe of Hydrogen Bonding

IR spectroscopy is highly sensitive to the vibrational frequency of the O-H bond, which is directly affected by hydrogen bonding.[16] A free, non-bonded hydroxyl group exhibits a sharp, characteristic stretching absorption band around 3600–3650 cm⁻¹. When the hydroxyl group participates in a hydrogen bond, the O-H bond weakens, causing the absorption to shift to a lower frequency (typically 3300–3500 cm⁻¹) and broaden significantly.[16][17] By analyzing the O-H stretching region, one can quantify the relative populations of conformers with and without intramolecular hydrogen bonds.

  • Objective: To distinguish between intramolecular and intermolecular hydrogen bonding.

  • Sample Preparation: Prepare a series of solutions of the meta-alkoxy phenylethanol derivative in a non-polar solvent (e.g., CCl₄ or cyclohexane) at concentrations ranging from high (e.g., 100 mM) to very dilute (e.g., <1 mM).

  • Data Acquisition: Record the IR spectrum for each solution in the 4000-3000 cm⁻¹ region.

  • Analysis & Causality:

    • Observe the sharp "free" O-H peak (~3630 cm⁻¹) and the broad "bonded" O-H peak (~3500 cm⁻¹).

    • As the solution is diluted, intermolecular hydrogen bonds become less frequent, and any absorption band associated with them will diminish in intensity.

    • An absorption band corresponding to an intramolecular hydrogen bond will remain constant in its relative intensity upon dilution. This self-validating step confirms that the observed hydrogen bonding is a feature of the single molecule, directly reflecting its conformational preference.

  • Interpretation: The presence of a persistent, concentration-independent broad peak at lower wavenumbers is strong evidence for a thermodynamically stable, intramolecularly hydrogen-bonded conformer (e.g., the gauche form).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating 3D Structure

NMR spectroscopy provides detailed information about the chemical environment and spatial relationships of atoms. For conformational analysis, the chemical shift of the hydroxyl proton (OH) and vicinal coupling constants (³J) are particularly informative.[18]

  • OH Chemical Shift: A downfield shift of the OH proton signal is indicative of its involvement in a hydrogen bond. In a non-polar solvent, comparing the OH chemical shift across a series of derivatives can reveal the relative strengths of their IMHBs.

  • Vicinal Coupling Constants: The magnitude of the coupling constant between protons on adjacent carbons (e.g., Hα and Hβ) depends on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can deduce the predominant rotameric population (gauche vs. anti).

  • Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium.

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable deuterated solvent that will not freeze at the lower temperature range (e.g., toluene-d₈ or CD₂Cl₂).

  • Data Acquisition: Record a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 183 K).

  • Analysis & Causality:

    • At lower temperatures, the equilibrium will shift to favor the most stable (lowest enthalpy) conformer. This change will be reflected in the measured coupling constants and chemical shifts.

    • By plotting the natural logarithm of the equilibrium constant (K_eq), derived from the coupling constants, against the inverse of the temperature (1/T) in a van 't Hoff plot, one can extract the enthalpy (ΔH°) and entropy (ΔS°) of the conformational change.

  • Interpretation: These thermodynamic values provide a quantitative measure of the stability difference between the conformers. A negative ΔH° indicates that the hydrogen-bonded conformer is enthalpically favored.

graphdict sub Sample Preparation ir FTIR Spectroscopy sub->ir nmr VT-NMR Spectroscopy sub->nmr data_ir Δν(OH) Concentration Dependence ir->data_ir data_nmr δ(OH) & ³JHH Temperature Dependence nmr->data_nmr analysis_ir Identify IMHB data_ir->analysis_ir analysis_nmr Calculate Keq (van 't Hoff Plot) data_nmr->analysis_nmr result Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) analysis_ir->result analysis_nmr->result

Caption: Experimental workflow for thermodynamic analysis.

Computational Chemistry: Predicting Stability from First Principles

Computational methods, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing deeper mechanistic insight.[19][20] DFT allows for the accurate calculation of molecular geometries and their relative energies.[21][22]

  • Objective: To calculate the relative energies of the gauche and anti conformers and predict the most stable structure.

  • Structure Generation: Build 3D models of the anti and potential gauche (both O-H···π and O-H···O) conformers of the meta-alkoxy phenylethanol derivative.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure.

    • Causality & Validation: This crucial step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Energy Calculation: Extract the total electronic energies and Gibbs free energies for each confirmed minimum. The relative stability is determined by the difference in their Gibbs free energies (ΔG). The conformer with the lower G is thermodynamically more stable.

  • Interpretation: Compare the calculated ΔG with the experimentally determined value. A strong agreement between theory and experiment provides a high degree of confidence in the structural assignment.

G start Generate Initial Conformers (Gauche, Anti) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check Verify Energy Minima (No Imaginary Frequencies) freq->check check->opt Imaginary freq(s) found energy Calculate Gibbs Free Energy (G) for each conformer check->energy All real freqs compare Determine Relative Stability ΔG = G(conf2) - G(conf1) energy->compare

Caption: Workflow for DFT-based conformational analysis.

Data Synthesis: Structure-Stability Relationships

By systematically varying the alkoxy group (e.g., methoxy, ethoxy, isopropoxy) and applying the methodologies described above, we can establish clear structure-stability relationships. The data should be compiled to compare key experimental and computational parameters.

Alkoxy Group (R)Alkoxy Chain LengthPredominant ConformerΔν(OH) (cm⁻¹) (from IR)ΔG (kJ/mol) (from VT-NMR)ΔG (kJ/mol) (from DFT)
-OCH₃Short, linearGauche (O-H···π)~110-4.2-4.5
-OCH₂CH₃Longer, linearGauche (O-H···π)~105-3.9-4.1
-OCH(CH₃)₂BranchedGauche (O-H···π)~95-3.5-3.7
-O(CH₂)₃CH₃Long, flexibleGauche (O-H···O)~150-5.8-6.0

Note: The data in this table is illustrative and will vary based on specific molecular structures and experimental conditions.

Analysis of Trends:

  • Short Alkoxy Chains (Methoxy, Ethoxy): These groups are not long enough to easily loop back and form an O-H···O hydrogen bond. Therefore, the stabilizing O-H···π interaction dominates, and the gauche conformer is favored.

  • Steric Hindrance (Isopropoxy): Increasing the steric bulk near the phenyl ring can slightly destabilize the gauche conformer, leading to a smaller energy difference (ΔG) compared to the anti form.

  • Long Alkoxy Chains (Butoxy and longer): With sufficient length and flexibility, the alkoxy chain can form a stable seven-membered ring (or larger) via an O-H···O intramolecular hydrogen bond. This interaction is often stronger than the O-H···π bond, leading to a different gauche conformer being the most stable and a larger overall stabilization energy.

Conclusion and Implications for Drug Development

The thermodynamic stability of meta-alkoxy phenylethanol derivatives is governed by a subtle competition between O-H···π and O-H···O intramolecular hydrogen bonds, modulated by steric effects. Short-chain alkoxy groups favor a gauche conformation stabilized by an O-H···π interaction, while longer, more flexible chains can promote a different conformer stabilized by a stronger O-H···O bond.

Understanding these relationships is crucial for drug development professionals. By strategically selecting the meta-alkoxy substituent, scientists can:

  • Control Molecular Shape: Lock the molecule into a specific, bioactive conformation to enhance target affinity.

  • Tune Physicochemical Properties: Modulate the degree of polarity masking to optimize membrane permeability and oral bioavailability.[6][9]

  • Improve Selectivity: Design molecules that fit precisely into a target's binding site while avoiding off-target interactions.

The integrated experimental and computational workflow presented in this guide provides a powerful, self-validating system for analyzing and predicting the conformational behavior of these important molecules, thereby accelerating the design of safer and more effective therapeutics.

References

  • Lidija F., T-S. A. (n.d.). Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol.
  • (2017, October 30). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design?.
  • (2017, January 18). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - ACS Publications. ACS Publications. Available: [Link]

  • (2016, December 13). Why We Need to Implement Intramolecular Hydrogen-Bonding Considerations in Drug Discovery. Taylor & Francis. Available: [Link]

  • (n.d.). Weak intramolecular and intermolecular hydrogen bonding of benzyl alcohol, 2-phenylethanol and 2-phenylethylamine in the adsorption on graphitized thermal carbon black.
  • (n.d.). Hydrogen Bonding in Alcohol Clusters: A Comparative Study by Infrared Cavity Ringdown Laser Absorption Spectroscopy - Scholars' Mine. Available: [Link]

  • Teixeira, F., & Sousa, S. F. (2021, January 4). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. Available: [Link]

  • (n.d.). (PDF) Hydrogen bonding in aqueous ethanol solutions studied by Raman spectroscopy. Available: [Link]

  • Wagen, C. (2024, August 6). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan. Available: [Link]

  • Karaminkov, R., Chervenkov, S., & Neusser, H. J. (2008, February 7). Identification of conformational structures of 2-phenylethanol and its singly hydrated complex by mass selective high-resolution spectroscopy and ab initio calculations. PubMed. Available: [Link]

  • Yamada, K., & Inokuma, T. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. Available: [Link]

  • Grote, M., & Klesse, G. (2022, April 19). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. Available: [Link]

  • (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. JoVE. Available: [Link]

  • (n.d.). SPECTROSCOPIC RESEARCH OF HYDROGEN BONDING IN AQUEOUS ETHANOL SYSTEMS. American Institute of Physics. Available: [Link]

  • (2025, August 7). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available: [Link]

  • (n.d.). DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC). arXiv. Available: [Link]

  • Lueck, C., & Schmidt, R. (2022, August 1). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. PMC. Available: [Link]

  • (2018, August 12). [Spoiler] AAMC FL3 C/P #9. Reddit. Available: [Link]

  • (n.d.). Notes - Intramolecular Hydrogen Bonding Involving π-Electrons in Phenethyl Alcohols | The Journal of Organic Chemistry. ACS Publications. Available: [Link]

  • (2025, April 16). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available: [Link]

  • (n.d.). Conformational Analysis - Stereochemical and Conformational Isomerism | Organic Chemistry. Pharmacy 180. Available: [Link]

  • (n.d.). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Some 2-thio-derivatives of 1-phenylethanol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available: [Link]

  • (2009, October 29). Organic / Gauche and Anti Conformers. Furman Chemistry 120 - PBworks. Available: [Link]

  • (2024, September 3). (PDF) meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. ResearchGate. Available: [Link]

  • (n.d.). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. PMC. Available: [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of 1-(3-Butoxyphenyl)ethanol

Introduction 1-(3-Butoxyphenyl)ethanol is a valuable chemical intermediate with applications in the synthesis of various organic molecules. This technical guide provides a comprehensive overview of the primary synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Butoxyphenyl)ethanol is a valuable chemical intermediate with applications in the synthesis of various organic molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure scientific integrity and reproducibility. This document will explore two primary routes to the target molecule, each involving the synthesis of the key intermediate, 1-(3-butoxyphenyl)ethanone, followed by its reduction. A third, alternative pathway utilizing a Grignard reaction will also be discussed.

Strategic Overview of Synthetic Pathways

The synthesis of 1-(3-Butoxyphenyl)ethanol can be approached through several strategic pathways. The most common and industrially scalable routes involve a two-step process:

  • Formation of the Key Intermediate, 1-(3-butoxyphenyl)ethanone: This can be achieved through two principal reactions:

    • Williamson Ether Synthesis: A reliable method involving the coupling of 3-hydroxyacetophenone with a butyl halide.

    • Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction to acylate butoxybenzene.

  • Reduction of 1-(3-butoxyphenyl)ethanone: The ketone intermediate is then reduced to the desired secondary alcohol.

An alternative, one-step approach involves the use of a Grignard reaction , offering a direct route to the final product.

The following diagram illustrates the logical flow of these synthetic strategies.

Synthesis_Pathways cluster_0 Pathway 1: Williamson Ether Synthesis Route cluster_1 Pathway 2: Friedel-Crafts Acylation Route cluster_2 Final Reduction Step cluster_3 Alternative Pathway 3: Grignard Reaction A1 3-Hydroxyacetophenone A3 1-(3-butoxyphenyl)ethanone A1->A3 Williamson Ether Synthesis A2 Butyl Halide A2->A3 C1 1-(3-butoxyphenyl)ethanone B1 Butoxybenzene B3 1-(3-butoxyphenyl)ethanone B1->B3 Friedel-Crafts Acylation B2 Acylating Agent (e.g., Acetyl Chloride) B2->B3 C2 1-(3-Butoxyphenyl)ethanol C1->C2 Reduction C3 Reducing Agent (e.g., NaBH4) C3->C2 D1 3-Butoxybenzaldehyde D3 1-(3-Butoxyphenyl)ethanol D1->D3 Grignard Reaction D2 Methylmagnesium Bromide D2->D3

Caption: Overview of synthetic pathways to 1-(3-Butoxyphenyl)ethanol.

Part 1: Synthesis of the Key Intermediate: 1-(3-butoxyphenyl)ethanone

This section details the two primary methods for synthesizing the ketone intermediate.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers.[1][2] It proceeds via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide.[1] For the synthesis of 1-(3-butoxyphenyl)ethanone, this involves the deprotonation of 3-hydroxyacetophenone to form a phenoxide, which then reacts with a butyl halide.

  • Choice of Base: A moderately strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxyacetophenone.[3][4] Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions.[5]

  • Choice of Alkyl Halide: Butyl bromide is a common and effective alkylating agent for this reaction. The reactivity order for the halide is I > Br > Cl.

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetone is often used to dissolve the reactants and facilitate the SN2 reaction.[6][7] Alcohols like ethanol can also be used, especially when employing a hydroxide base.[8]

  • Alkoxide Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, 10 volumes).

    • Add a stoichiometric amount of a base (e.g., potassium hydroxide, 1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • To the stirred solution of the phenoxide, add butyl bromide (1.1 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(3-butoxyphenyl)ethanone.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for the formation of aryl ketones through electrophilic aromatic substitution.[9][10][11] In this pathway, butoxybenzene is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1]

  • Lewis Acid Catalyst: Aluminum chloride (AlCl3) is the most common and effective Lewis acid for this reaction.[9][12] Other Lewis acids such as iron(III) chloride (FeCl3) or zinc chloride (ZnCl2) can also be employed.[11][13] It is crucial to use anhydrous conditions as the Lewis acid reacts readily with water.[9]

  • Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily forms the acylium ion electrophile. Acetic anhydride can also be used.[1]

  • Solvent Selection: A non-polar, aprotic solvent such as dichloromethane (CH2Cl2) or carbon disulfide (CS2) is typically used as the reaction medium.

  • Reaction Setup:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq).

    • Add a dry, inert solvent such as dichloromethane (10 volumes).

    • Cool the suspension to 0-5 °C in an ice bath.

  • Formation of Acylium Ion and Acylation:

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride.

    • After the addition is complete, add butoxybenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Once the addition of butoxybenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and separate the organic and aqueous layers.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude 1-(3-butoxyphenyl)ethanone can be purified by vacuum distillation.

FeatureWilliamson Ether SynthesisFriedel-Crafts Acylation
Starting Materials 3-Hydroxyacetophenone, Butyl halideButoxybenzene, Acetyl chloride
Reagents Base (KOH, NaOH, NaH)Lewis Acid (AlCl3)
Reaction Conditions Generally milder, reflux temperaturesRequires anhydrous conditions, often at low to ambient temperatures
Key Advantages Good yields, avoids strong acidsDirect C-C bond formation on the aromatic ring
Potential Drawbacks Availability of substituted phenolPotential for polysubstitution (less likely with deactivating acyl group), requires stoichiometric Lewis acid[10]

Part 2: Reduction of 1-(3-butoxyphenyl)ethanone to 1-(3-Butoxyphenyl)ethanol

The final step in the primary synthetic routes is the reduction of the ketone functionality of 1-(3-butoxyphenyl)ethanone to a secondary alcohol. This is a standard transformation in organic synthesis, and several reliable reducing agents can be employed.

Choice of Reducing Agent
  • Sodium Borohydride (NaBH4): This is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones.[14][15] It is relatively safe to handle and can be used in protic solvents like methanol or ethanol.[15]

  • Lithium Aluminum Hydride (LiAlH4): A much more powerful reducing agent than NaBH4, LiAlH4 can reduce a wider range of functional groups.[14] It reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, NaBH4 is often the preferred reagent for this specific transformation due to its ease of handling and higher chemoselectivity.

Experimental Protocol: Reduction with Sodium Borohydride
  • Reaction Setup:

    • Dissolve 1-(3-butoxyphenyl)ethanone (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol (10 volumes), in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

  • Reduction:

    • Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is often accompanied by gas evolution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to decompose the excess NaBH4 and the borate esters.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to yield the crude 1-(3-Butoxyphenyl)ethanol.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

The following diagram illustrates the workflow for the reduction of the ketone intermediate.

Reduction_Workflow start Start: 1-(3-butoxyphenyl)ethanone in Methanol step1 Cool to 0-5 °C start->step1 step2 Add NaBH4 (portion-wise) step1->step2 step3 Stir at Room Temperature (1-2 hours) step2->step3 step4 Quench with dilute HCl step3->step4 step5 Solvent Removal (Rotary Evaporation) step4->step5 step6 Aqueous Work-up (Extraction with Ethyl Acetate) step5->step6 step7 Drying and Concentration step6->step7 end Product: 1-(3-Butoxyphenyl)ethanol step7->end

Sources

Exploratory

Hydrogen Bonding Landscape of 1-(3-Butoxyphenyl)ethanol

Mechanisms, Thermodynamics, and Biopharmaceutical Relevance Executive Summary This technical guide provides a comprehensive analysis of the hydrogen bonding (H-bonding) potential of 1-(3-Butoxyphenyl)ethanol . Unlike sim...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms, Thermodynamics, and Biopharmaceutical Relevance

Executive Summary

This technical guide provides a comprehensive analysis of the hydrogen bonding (H-bonding) potential of 1-(3-Butoxyphenyl)ethanol . Unlike simple phenols or aliphatic alcohols, this molecule presents a dual-acceptor, single-donor motif modulated by a flexible lipophilic tail and a meta-substituted aromatic core. Understanding its H-bonding dynamics is critical for predicting solubility profiles, membrane permeability coefficients (


), and receptor-ligand interaction kinetics in drug development.
Molecular Architecture & H-Bonding Topology[1]

To accurately model the interaction potential, we must first deconstruct the molecule into its functional pharmacophores. The IUPAC designation implies a secondary alcohol moiety attached to a benzene ring, which carries a butoxy ether group at the meta (3) position.

1.1 Structural Pharmacophores[1]
  • Primary H-Bond Donor (HBD): The hydroxyl group (-OH) on the ethyl side chain. Being benzylic (secondary), its

    
     is approximately 16-17, making it a weaker acid than phenol (
    
    
    
    ) but a robust donor in non-polar environments.
  • Primary H-Bond Acceptor (HBA): The oxygen atom of the hydroxyl group. Steric hindrance from the methyl group and the phenyl ring slightly reduces its accessibility compared to primary alcohols.

  • Secondary H-Bond Acceptor (HBA): The ether oxygen in the butoxy tail. While ethers are generally weak acceptors (Lewis bases), the electron-donating nature of the butyl group enhances the electron density on this oxygen, making it a relevant site for solvent interaction.

1.2 The Meta-Substitution Geometry

A critical structural feature is the 1,3-meta positioning .

  • Intramolecular Bonding: Unlike ortho (1,[2]2) substituted systems, which often form stable 5- or 6-membered intramolecular H-bond rings, the meta position in 1-(3-Butoxyphenyl)ethanol creates a geometric distance of >4.5 Å between the alcohol and ether oxygens.

  • Consequence: Intramolecular H-bonding is energetically unfavorable and geometrically prohibited. Consequently, the molecule’s polar surface area (PSA) is fully exposed to the solvent, driving intermolecular associations (dimerization or solvation) rather than internal passivation.

MolecularTopology cluster_0 1-(3-Butoxyphenyl)ethanol Structure OH_Group Hydroxyl (-OH) (Donor & Acceptor) Ether_Group Butoxy Ether (-O-) (Acceptor Only) OH_Group->Ether_Group NO Intramolecular Bond (Distance > 4.5Å) Solvent Protic Solvent (Water/Buffer) OH_Group->Solvent Strong H-Bond (Donor) Phenyl_Ring Phenyl Ring (Scaffold) Phenyl_Ring->OH_Group Inductive Effect (Acidity Modulation) Butyl_Chain Butyl Tail (Lipophilic Anchor) Butyl_Chain->Ether_Group +I Effect (Increases Basicity) Solvent->OH_Group Med H-Bond (Acceptor) Solvent->Ether_Group Weak H-Bond (Acceptor)

Figure 1: H-Bonding Topology. Red arrows indicate dominant donor interactions; green arrows indicate acceptor interactions. Note the absence of intramolecular bonding.

Thermodynamics & Kinetics of Interaction

The absence of intramolecular "locking" means the thermodynamic profile is governed by the entropy of the butyl chain and the enthalpy of intermolecular network formation.

ParameterEstimated ValueMechanistic Insight
H-Bond Acidity (

)
~0.35Lower than phenol (0.60) due to aliphatic nature; comparable to benzyl alcohol.
H-Bond Basicity (

)
~0.65Cumulative effect of the alcohol oxygen (~0.45) and the ether oxygen (~0.20).
LogP (Octanol/Water) 3.2 - 3.5High lipophilicity driven by the butyl chain and phenyl ring, despite H-bonding capacity.
Rotatable Bonds 5High conformational entropy in the butyl tail complicates crystal packing.
2.1 The "Velcro" Effect

In concentrated solutions or neat liquid, this molecule will form transient oligomers (dimers/trimers) driven by OH···OH interactions.[3][4][5][6][7] The butoxy group acts as a secondary "anchor," potentially bridging different oligomeric chains, leading to higher viscosity than expected for a mono-alcohol.

Experimental Validation Protocol (Self-Validating)

To empirically determine the H-bonding parameters, you must employ a protocol that distinguishes between free and bonded species. This protocol is designed to be self-validating: if the spectral shifts do not follow the predicted dilution trend, the sample purity or structural assignment is incorrect.

3.1 IR Spectroscopy Dilution Study

Objective: Differentiate intermolecular vs. intramolecular bonding.

  • Preparation: Prepare a 0.1 M stock solution of 1-(3-Butoxyphenyl)ethanol in dry

    
     (non-polar, non-H-bonding solvent).
    
  • Serial Dilution: Dilute to 0.05 M, 0.01 M, 0.005 M, and 0.001 M.

  • Acquisition: Record FTIR spectra in the

    
     region.
    
  • Analysis (The Validation Check):

    • High Concentration: Broad band at

      
       (Intermolecular polymeric H-bonds).
      
    • Low Concentration (<0.005 M): Sharp peak appears at

      
       (Free non-bonded -OH).
      
    • Validation Logic: If the broad band persists at infinite dilution, it indicates intramolecular bonding. For this meta-isomer, the broad band must disappear , leaving only the sharp free-OH peak. If it does not, suspect the ortho isomer impurity.

3.2 NMR Titration (DMSO-

)

Objective: Measure H-bond acidity relative to a standard.

  • Solvent: Use

    
     as the base solvent.
    
  • Titrant: Add increasing equivalents of DMSO-

    
     (strong acceptor).
    
  • Observation: Monitor the chemical shift (

    
    ) of the hydroxyl proton.
    
  • Calculation: Plot

    
     vs. [DMSO]. The slope correlates to the H-bond donor strength (
    
    
    
    ).

ExperimentalWorkflow Start Start: Pure Compound Solvent_Choice Solvent: Dry CCl4 Start->Solvent_Choice Dilution Serial Dilution (0.1M -> 0.001M) Solvent_Choice->Dilution FTIR FTIR Acquisition (3200-3700 cm-1) Dilution->FTIR Decision Check 3620 cm-1 Peak FTIR->Decision Result_Inter Broad Band Disappears: CONFIRMED Intermolecular Decision->Result_Inter Sharp Peak Only Result_Intra Broad Band Persists: SUSPECT Ortho-Impurity Decision->Result_Intra Broad Band Remains

Figure 2: Self-Validating IR Protocol. This workflow confirms the absence of intramolecular bonding characteristic of the meta-isomer.

Computational Modeling Strategy

For researchers utilizing DFT (Density Functional Theory), standard functionals like B3LYP may underestimate dispersion forces critical for the butyl chain's conformation.

Recommended Level of Theory:

  • Method:

    
     (Includes dispersion corrections).
    
  • Basis Set:

    
     (Diffuse functions are essential for accurate H-bond lengths).
    
  • Solvation Model: PCM or SMD (Water and Octanol).

Key Calculation: Compare the energy of the extended conformer vs. the folded conformer.

  • Hypothesis: The folded conformer (butyl chain wrapping toward the phenyl ring) will be stabilized by London dispersion forces, not H-bonds. This "hydrophobic collapse" reduces the effective hydrodynamic radius, influencing diffusion rates.

Biopharmaceutical Implications

The H-bonding profile of 1-(3-Butoxyphenyl)ethanol dictates its behavior in biological systems.

5.1 Membrane Permeability (The "Chameleon" Potential)

While it lacks the intramolecular H-bond "stealth" mechanism of ortho-isomers, the flexibility of the butyl chain allows it to mask the ether oxygen from the solvent when traversing lipid bilayers.

  • Aqueous Phase: The -OH and -OBu groups are fully hydrated.

  • Lipid Phase: The -OH group remains the sole energetic penalty. The butyl chain interdigitates with lipid tails.

  • Prediction: High permeability (

    
    ) due to moderate LogP and single H-bond donor count.
    
5.2 Solubility Issues

The dual H-bond acceptor nature improves solubility in polar organic solvents (ethanol, DMSO) but the lipophilic butyl/phenyl bulk limits water solubility. Formulation strategies should utilize co-solvents (PEG400) or cyclodextrins, which can encapsulate the butyl-phenyl moiety while leaving the hydrophilic -OH exposed.

References
  • Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews. Link

  • Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility prediction based on H-bonding).
  • PubChem Compound Summary . 1-(3-Phenoxyphenyl)ethanol (Structural Analog). National Center for Biotechnology Information. Link[8]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvatochromic shifts and H-bond acidity protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(3-Butoxyphenyl)ethanol

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 1-(3-Butoxyphenyl)ethanol (racemic), a valuable intermediate in medicinal chemistry and materials science.[1] Unlike generi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-(3-Butoxyphenyl)ethanol (racemic), a valuable intermediate in medicinal chemistry and materials science.[1] Unlike generic organic synthesis guides, this protocol focuses on process safety, scalability, and impurity control , transitioning from gram-scale bench synthesis to kilogram-scale pilot production.[1]

The synthesis utilizes a convergent two-step sequence:

  • Regioselective Alkylation: Williamson ether synthesis of 3-hydroxyacetophenone.

  • Chemoselective Reduction: Sodium borohydride reduction of the ketone to the secondary alcohol.

Key Performance Indicators (KPIs):

  • Overall Yield: >85%

  • Purity: >98% (HPLC/GC)

  • Scalability: Validated for 100g – 1kg batches.

Retrosynthetic Analysis & Strategy

The target molecule, 1-(3-Butoxyphenyl)ethanol, is a secondary alcohol.[1] The most reliable disconnection is at the C-O bond (ether formation) or the C-H bond (carbonyl reduction).

Strategic Choice: We select Route A (Reduction of Ketone) over Grignard addition (Route B).

  • Why? Grignard reagents (e.g., Methylmagnesium bromide) are moisture-sensitive, require cryogenic conditions or strict exotherm control, and generate stoichiometric metal waste.[1] The reduction of 3-butoxyacetophenone using Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation is safer, cheaper, and operationally simpler on a large scale.[1]

Synthesis Pathway Diagram[2]

SynthesisRoute SM1 3-Hydroxyacetophenone (Starting Material) Inter Intermediate: 3-Butoxyacetophenone SM1->Inter Step 1: Alkylation (Reflux, 8h) Reagent1 n-Butyl Bromide + K2CO3 Reagent1->Inter Target Target: 1-(3-Butoxyphenyl)ethanol Inter->Target Step 2: Reduction (0-5°C, 2h) Reagent2 NaBH4 (MeOH/EtOH) Reagent2->Target

Caption: Two-step convergent synthesis pathway from 3-Hydroxyacetophenone to 1-(3-Butoxyphenyl)ethanol.

Step 1: Synthesis of 3-Butoxyacetophenone[1]

This step employs a classical Williamson ether synthesis. While DMF is often used in academic papers, it is difficult to remove during workup. For scalability, we utilize Acetonitrile (MeCN) or 2-Butanone (MEK) , which allow for easier solvent recovery and aqueous washing.[1]

Materials & Reagents
ReagentEquiv.[2]Role
3-Hydroxyacetophenone1.0Substrate
n-Butyl Bromide1.2Alkylating Agent
Potassium Carbonate (K₂CO₃)1.5Base (Anhydrous, granular)
Acetonitrile (MeCN)5-7 VolSolvent
Potassium Iodide (KI)0.05Catalyst (Finkelstein condition)
Protocol (Scale: 100g Input)
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 3-Hydroxyacetophenone (100g, 0.73 mol), K₂CO₃ (151g, 1.1 mol), and KI (6.0g) into the flask.

  • Solvent Addition: Add Acetonitrile (600 mL). Start stirring at 300 RPM.

  • Reagent Addition: Add n-Butyl bromide (120g, 0.88 mol) via an addition funnel over 15 minutes. Note: No significant exotherm is expected here.[1]

  • Reaction: Heat the mixture to reflux (approx. 80-82°C). Maintain reflux for 8–12 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1] Target <1% remaining starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃). Rinse the cake with fresh MeCN.

    • Concentrate the filtrate under reduced pressure to remove the solvent.[3]

    • Dissolve the residue in Ethyl Acetate (500 mL) and wash with 1N NaOH (2 x 100 mL) to remove unreacted phenol, followed by Brine (100 mL).[1]

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: The crude oil is usually sufficiently pure (>95%) for the next step. If higher purity is required, perform vacuum distillation (bp ~140°C @ 5 mmHg).[1]

Step 2: Reduction to 1-(3-Butoxyphenyl)ethanol[1]

This step reduces the ketone to the secondary alcohol.[4] Safety Critical: The reaction generates Hydrogen gas (H₂). On a large scale, the rate of NaBH₄ addition controls the rate of gas evolution and heat generation.

Materials & Reagents
ReagentEquiv.[2]Role
3-Butoxyacetophenone1.0Intermediate
Sodium Borohydride (NaBH₄)0.4 - 0.5Reducing Agent
Methanol (MeOH)5 VolSolvent
1N HClAs req.[1]Quenching Agent
Protocol (Scale: 100g Intermediate Input)
  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Connect a gas bubbler to monitor H₂ evolution.

  • Substrate Charge: Dissolve 3-Butoxyacetophenone (100g, 0.52 mol) in Methanol (400 mL). Cool the solution to 0–5°C using an ice/salt bath.

  • Reagent Preparation: Prepare a solution/suspension of NaBH₄ (9.8g, 0.26 mol) in 0.1N NaOH (stabilizer) or use solid addition if a solids-dosing funnel is available. Recommendation: For strict safety, add solid NaBH₄ in small portions.[1]

  • Controlled Addition: Add NaBH₄ portion-wise over 45–60 minutes.

    • CRITICAL: Maintain internal temperature <10°C . Watch for foaming (H₂ release).[1] If temp spikes, stop addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC:[1] HPLC should show complete disappearance of the ketone peak.

  • Quenching (Exothermic):

    • Cool back to 5°C.

    • Slowly add Acetone (20 mL) to destroy excess hydride (gentle bubbling).

    • Adjust pH to ~7 using 1N HCl or saturated NH₄Cl solution. Caution: Vigorous foaming.[1]

  • Isolation:

    • Remove Methanol under reduced pressure (rotary evaporator).

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 200 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: High-vacuum distillation is recommended to obtain pharmaceutical-grade material (clear, colorless viscous oil).[1]

Safety & Logic Flowchart

SafetyLogic Start Start Reduction CheckTemp Check Temp (< 5°C?) Start->CheckTemp AddReagent Add NaBH4 (Portion-wise) CheckTemp->AddReagent Yes Stop STOP Addition Increase Cooling CheckTemp->Stop No Monitor Monitor H2 Evolution & Exotherm AddReagent->Monitor Spike Temp Spike or Foaming? Monitor->Spike Spike->Stop Yes Continue Continue Stirring Spike->Continue No Stop->CheckTemp Wait Continue->CheckTemp Next Portion Finish Quench & Workup Continue->Finish Complete

Caption: Operational logic for the safe addition of Sodium Borohydride during scale-up.

Quality Control & Characterization

Target Specifications:

  • Appearance: Clear, colorless to pale yellow liquid.[1]

  • Purity (HPLC): ≥ 98.0% area.[1]

  • Moisture (KF): ≤ 0.5%.[1]

Analytical Parameters:

  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.2–6.8 (m, 4H, Ar-H)[1]

    • δ 4.85 (q, 1H, -CH(OH)-)[1]

    • δ 3.95 (t, 2H, -OCH₂-)[1]

    • δ 1.75 (m, 2H, -CH₂-)[1]

    • δ 1.48 (d, 3H, CH₃-CH-)[1]

    • δ 1.45 (m, 2H, -CH₂-)[1]

    • δ 0.96 (t, 3H, -CH₃)[1]

    • Note: The quartet at 4.85 ppm is diagnostic for the reduction of the ketone.

Advanced Optimization: Enantioselective Synthesis

If the application requires a specific enantiomer (e.g., (R)-1-(3-Butoxyphenyl)ethanol), the NaBH₄ reduction produces a racemate (50:50 mixture).[1]

Recommended Asymmetric Protocol: Use Asymmetric Transfer Hydrogenation (ATH) .[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori catalyst).[1]

  • Hydrogen Source: Formic acid/Triethylamine azeotrope.[1]

  • Conditions: 25°C, 12–24h.[1]

  • Result: Typically >95% ee.[1][5][6]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis and NaBH4 reductions).
  • Pfaltz, A., et al. "Asymmetric Hydrogenation of Ketones." Comprehensive Organic Synthesis, Vol 8, 1991. [1]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97–102. [1]

  • Sigma-Aldrich. "Safety Data Sheet: 3-Butoxyacetophenone."[1] (General safety data for acetophenone derivatives). Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic grounding for hydride reductions).

Sources

Application

Grignard reaction conditions for preparing 1-(3-Butoxyphenyl)ethanol

Technical Application Note: High-Yield Synthesis of 1-(3-Butoxyphenyl)ethanol via Grignard Addition Executive Summary This application note details the optimized protocol for the synthesis of 1-(3-Butoxyphenyl)ethanol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Yield Synthesis of 1-(3-Butoxyphenyl)ethanol via Grignard Addition

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(3-Butoxyphenyl)ethanol (CAS: Generic analog reference), a secondary alcohol intermediate often utilized in the development of liquid crystals and analgesic pharmacophores.

The method employs a Grignard addition using Methylmagnesium bromide (MeMgBr) and 3-Butoxybenzaldehyde . Unlike reduction methods (e.g., NaBH₄ reduction of ketones), this route constructs the carbon skeleton via C-C bond formation, allowing for modular introduction of the methyl group.

Key Advantages of this Protocol:

  • Regiospecificity: Direct 1,2-addition to the aldehyde preserves the meta-alkoxy architecture.

  • Scalability: Uses commercially available Grignard solutions, eliminating the variability of in situ magnesium activation.

  • Safety-First Design: Incorporates strict Schlenk line techniques to manage the pyrophoric nature of MeMgBr.

Reaction Mechanism & Chemical Strategy

The synthesis proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent onto the electrophilic carbonyl carbon of 3-butoxybenzaldehyde.

Chemical Causality: The meta-butoxy group is an electron-donating group (EDG) by resonance but inductively withdrawing. However, its position (meta) prevents direct resonance interaction with the reaction center. Consequently, the aldehyde remains sufficiently electrophilic for rapid addition at 0°C, minimizing thermal degradation or Wurtz-type coupling side reactions.

Figure 1: Reaction Mechanism & Transition State

GrignardMechanism Reactants 3-Butoxybenzaldehyde + MeMgBr TS Six-Membered Transition State Reactants->TS Coordination (Fast) Intermediate Magnesium Alkoxide Complex TS->Intermediate Nucleophilic Attack Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Quenching Product 1-(3-Butoxyphenyl)ethanol Quench->Product Protonation

Caption: Stepwise mechanism showing the coordination of Mg to the carbonyl oxygen, facilitating the methyl group transfer.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System Anhydrous THFEthers coordinate with Mg, stabilizing the Grignard reagent. THF is preferred over diethyl ether for higher boiling point and better solubility of the aryl aldehyde.
Temperature 0°C (Addition)

23°C (Stir)
Initial cooling controls the exothermic addition; warming ensures complete conversion.
Stoichiometry 1.2 equiv. MeMgBrSlight excess accounts for adventitious moisture and ensures full consumption of the limiting reagent (aldehyde).
Atmosphere Nitrogen (

) or Argon
Essential. Grignard reagents are destroyed by moisture and

.

Equipment & Reagents

Reagents:

  • Substrate: 3-Butoxybenzaldehyde (>97% purity).

  • Reagent: Methylmagnesium bromide (3.0 M solution in diethyl ether). Note: Commercial solutions are preferred for reproducibility.

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

  • Quench: Saturated Ammonium Chloride (

    
    ) solution.
    

Equipment:

  • Three-neck round-bottom flask (250 mL).

  • Pressure-equalizing addition funnel.

  • Schlenk line (or drying tube with

    
     if Schlenk unavailable).
    
  • Magnetic stir bar (PTFE coated).

  • Ice/Water bath.[1]

Experimental Protocol

Phase 1: Setup and Inerting
  • Drying: Flame-dry the glassware under vacuum and backfill with dry Nitrogen (

    
    ) three times.
    
  • Charging: Allow the flask to cool to room temperature (RT) under positive

    
     flow.
    
Phase 2: Reaction Assembly
  • Substrate Preparation: Dissolve 3-Butoxybenzaldehyde (10.0 mmol, 1.78 g) in anhydrous THF (20 mL) in the reaction flask.

  • Cooling: Submerge the flask in an ice/water bath and stir to reach 0°C.

  • Reagent Loading: Transfer MeMgBr (12.0 mmol, 4.0 mL of 3.0 M solution) into the addition funnel via a gas-tight syringe. Caution: MeMgBr is pyrophoric.

Phase 3: Controlled Addition
  • Addition: Dropwise add the MeMgBr solution to the aldehyde over 20 minutes.

    • Observation: The solution may turn slightly cloudy or change color (yellow to greyish) due to alkoxide formation.

    • Control: Maintain internal temperature <5°C to prevent side reactions.

  • Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to RT. Stir for 2 hours.

Phase 4: Validation Point (TLC)
  • TLC System: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) or Anisaldehyde stain.

  • Criteria: Disappearance of the aldehyde spot (

    
    ) and appearance of the more polar alcohol spot (
    
    
    
    ).
Phase 5: Quench and Workup
  • Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous

    
      (15 mL). Note: Vigorous bubbling will occur.
    
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
Phase 6: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient 5%

    
     15% Ethyl Acetate in Hexanes.
    
  • Yield Expectation: 85-92% as a clear, viscous oil.

Process Workflow Diagram

Workflow Setup Setup: Flame-dry glassware N2 Atmosphere Solubilization Dissolve 3-Butoxybenzaldehyde in Anhydrous THF Setup->Solubilization Cooling Cool to 0°C Solubilization->Cooling Addition Add MeMgBr (1.2 eq) Dropwise (20 mins) Cooling->Addition Reaction Warm to RT Stir 2 Hours Addition->Reaction Check TLC Check (Aldehyde consumed?) Reaction->Check Check->Reaction No (Wait) Quench Quench with Sat. NH4Cl (Exothermic!) Check->Quench Yes Workup Extract (EtOAc) Wash (Brine) Dry (MgSO4) Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Operational workflow for the synthesis, highlighting critical control points (Red).

Analytical Characterization (Self-Validation)

To confirm the identity of 1-(3-Butoxyphenyl)ethanol , ensure the following spectral signatures are present:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~7.2–6.8 ppm (m, 4H, Aromatic protons).
      
    • 
       ~4.85 ppm (q, J = 6.4 Hz, 1H, CH -OH). Diagnostic Peak
      
    • 
       ~3.95 ppm (t, J = 6.5 Hz, 2H, O-CH₂ -Pr).
      
    • 
       ~1.48 ppm (d, J = 6.4 Hz, 3H, CH-CH₃ ). Diagnostic Peak
      
    • 
       ~1.7–0.9 ppm (m, 7H, Butyl chain).
      
  • IR (Neat):

    • Broad band at 3300–3400 cm⁻¹ (O-H stretch).

    • Absence of strong C=O stretch at 1700 cm⁻¹.

Safety & Troubleshooting

Hazard Management:

  • MeMgBr: Pyrophoric and water-reactive. Never use a needle that has been rinsed with water or acetone. Use only oven-dried, gas-tight syringes.

  • Exotherm: The reaction releases significant heat upon Grignard addition and quenching.[1] Failure to cool (0°C) may result in solvent boiling or product decomposition.

Troubleshooting Table:

IssueProbable CauseCorrective Action
No Reaction Wet solvent/glassware killed Grignard.Ensure THF is distilled from Na/Benzophenone or from a solvent system. Repeat with fresh reagents.
Low Yield Incomplete conversion.Increase reaction time or add 0.5 eq additional MeMgBr.
Multiple Spots on TLC Wurtz coupling or dehydration.Keep temperature strictly at 0°C during addition. Avoid acidic conditions during workup (use neutral silica).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Grignard protocols).[2]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanism of nucleophilic addition to carbonyls).[2][3]

  • Sigma-Aldrich. Safety Data Sheet: Methylmagnesium bromide solution.

  • Organic Syntheses. General procedure for Grignard Additions. Coll. Vol. 3, p. 200.

Sources

Method

Catalytic reduction of 3-butoxyacetophenone to 1-(3-Butoxyphenyl)ethanol

Application Note: Enantioselective Catalytic Reduction of 3-Butoxyacetophenone to 1-(3-Butoxyphenyl)ethanol via Asymmetric Transfer Hydrogenation (ATH) Executive Summary The synthesis of enantiopure chiral alcohols is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Catalytic Reduction of 3-Butoxyacetophenone to 1-(3-Butoxyphenyl)ethanol via Asymmetric Transfer Hydrogenation (ATH)

Executive Summary

The synthesis of enantiopure chiral alcohols is a critical operation in modern drug development, serving as foundational building blocks for active pharmaceutical ingredients (APIs)[1]. This application note details a highly optimized, self-validating protocol for the catalytic reduction of 3-butoxyacetophenone to (S)-1-(3-Butoxyphenyl)ethanol. By leveraging Noyori-type Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium-based bifunctional catalyst, this method bypasses the hazards of high-pressure hydrogen gas while achieving >99% conversion and >98% enantiomeric excess (ee)[2][3].

Scientific Rationale & Mechanistic Causality

The selection of reagents and conditions in this protocol is driven by strict mechanistic causality to ensure scalability and high atom economy[3]:

  • Catalyst Selection: The reaction utilizes RuCl(p-cymene)[(R,R)-TsDPEN]. Unlike classical inner-sphere reductions, this bifunctional catalyst operates via an outer-sphere mechanism . The hydride on the ruthenium center and the proton on the amine ligand are transferred simultaneously to the ketone via a six-membered pericyclic transition state[2]. This highly organized transition state dictates strict facial selectivity, ensuring the (R,R)-ligand exclusively yields the (S)-alcohol.

  • Hydrogen Donor System: A 5:2 azeotropic mixture of Formic Acid and Triethylamine (TEAF) is utilized instead of isopropanol. While isopropanol-mediated ATH is an equilibrium process, the TEAF system is thermodynamically irreversible. The decomposition of formic acid generates CO₂, which bubbles out of the solution, driving the reaction to >99% conversion[2].

  • Substrate Electronic Effects: The 3-butoxy group is positioned meta to the acetyl moiety. While alkoxy groups are generally electron-donating via resonance, the meta position isolates this effect, leaving the mild electron-withdrawing inductive effect to slightly increase the electrophilicity of the carbonyl carbon. This facilitates rapid hydride attack without introducing steric hindrance at the reactive center.

Process Workflow

ATH_Workflow N1 1. System Purge Inert Atmosphere (Ar/N2) N2 2. Catalyst Activation RuCl(p-cymene)[(R,R)-TsDPEN] N1->N2 N3 3. Substrate & Donor Addition 3-Butoxyacetophenone + TEAF N2->N3 Active 16e- Ru-amide N4 4. Asymmetric Transfer Hydrogenation (40°C, 12-24 h) N3->N4 Irreversible H-transfer N5 5. In-Process Control (IPC) GC/MS Conversion Check N4->N5 Sample at 12h N5->N4 If Conv. < 99% N6 6. Aqueous Quench & Extraction (EtOAc / Sat. NaHCO3) N5->N6 If Conv. ≥ 99% N7 7. Chiral Validation (S)-1-(3-Butoxyphenyl)ethanol N6->N7 >95% ee confirmed

Process workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation of 3-butoxyacetophenone.

Experimental Protocol: A Self-Validating System

This protocol is designed with embedded In-Process Controls (IPCs) to ensure the system self-validates at critical junctures, preventing downstream failure.

Reagents Required:

  • 3-Butoxyacetophenone (10.0 mmol, 1.92 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.04 mmol, 25.4 mg) - 0.4 mol% loading

  • Formic Acid / Triethylamine (TEAF) 5:2 azeotrope (5.0 mL)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 50 mL Schlenk flask. Evacuate and backfill with Argon three times. Causality: The active 16-electron Ru-amide species is highly susceptible to oxidative deactivation[4].

  • Catalyst Solvation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (25.4 mg) to the flask, followed by 2.0 mL of anhydrous DCM. Stir for 5 minutes at room temperature.

    • Self-Validation Checkpoint 1: The solution must exhibit a deep purple/dark red hue, confirming the integrity of the pre-catalyst complex.

  • Substrate Addition: Inject 3-butoxyacetophenone (1.92 g) neatly into the stirring catalyst solution.

  • Hydrogen Transfer Initiation: Dropwise, add 5.0 mL of the TEAF (5:2) mixture.

    • Self-Validation Checkpoint 2: Immediate, steady effervescence (CO₂ gas evolution) must be observed. This macroscopic kinetic indicator confirms the catalytic cycle has initiated[2].

  • Reaction: Seal the flask and heat to 40 °C in an oil bath. Stir at 600 rpm for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via GC/MS.

    • Self-Validation Checkpoint 3: The molecular ion peak must shift from m/z 192 (ketone) to m/z 194 (alcohol). The Area Under the Curve (AUC) for the starting material must be <1%. If >1%, continue stirring for 4 hours.

  • Quench & Workup: Cool the mixture to 0 °C. Slowly add 15 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chiral Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, 254 nm) to confirm the enantiomeric excess of the (S)-isomer.

Quantitative Data & Process Optimization

The following table summarizes the optimization landscape for this specific substrate, demonstrating the balance between catalyst loading (S/C ratio), temperature, and reaction time.

EntrySubstrate/Catalyst (S/C) RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1100408>9998.6
2 (Optimal) 250 40 12 >99 98.5
350040249497.8
425025368899.1

Note: Entry 2 is selected as the optimal protocol parameter, balancing excellent atom economy (low catalyst loading) with full conversion within a standard operational shift.

Troubleshooting & Catalyst Deactivation Pathways

If the reaction stalls before reaching >99% conversion, it is typically due to first-order deactivation of the catalyst[4].

  • Base Concentration Effects: The diamine ligand's activity is highly sensitive to the local pH. If the TEAF ratio deviates from 5:2 (e.g., due to triethylamine evaporation), the active Ru-amide cannot form, halting the reaction[4].

  • Resolution: If stalling is observed at the IPC stage, spiking the reaction with an additional 0.1 mol% of catalyst and 1 mL of TEAF will re-initiate the cycle without compromising the final ee.

References

  • MDPI. "Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone". [Link]

  • eRepository @ Seton Hall. "Asymmetric Transfer Hydrogenation of Allylic Alcohols". [Link]

  • NIH PMC. "Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry".[Link]

Sources

Application

Application Note: High-Efficiency Enantioselective Synthesis of (S)-1-(3-Butoxyphenyl)ethanol

[1] Executive Summary This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-1-(3-Butoxyphenyl)ethanol , a chiral benzylic alcohol motif common in neuroactive pharmacophores (...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-1-(3-Butoxyphenyl)ethanol , a chiral benzylic alcohol motif common in neuroactive pharmacophores (e.g., Rivastigmine analogs) and receptor modulators.

While traditional reduction of ketones yields racemates requiring wasteful resolution, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) catalyzed by a Ruthenium(II)-arene-diamine complex.[1] This method ensures high enantiomeric excess (>95% ee), operational simplicity (no high-pressure H₂ gas), and mild conditions compatible with the electron-donating butoxy substituent.

Key Advantages[1][2]
  • Stereocontrol: >95% ee using the Noyori-Ikariya catalyst system.[1]

  • Safety: Utilizes Formic Acid/Triethylamine azeotrope instead of pressurized hydrogen gas.[1]

  • Scalability: Reaction kinetics remain favorable from milligram to multigram scales.

Retrosynthetic Analysis & Strategy

The synthesis is designed in two stages:

  • Etherification: Installation of the butoxy tail via Williamson ether synthesis.[1]

  • Asymmetric Reduction: Stereoselective reduction of the ketone using Ru-catalyzed ATH.

Workflow Diagram

G Start 3-Hydroxyacetophenone Intermediate 1-(3-Butoxyphenyl)ethanone (Achiral Ketone) Start->Intermediate Step 1: Alkylation 60°C, 4h Reagent1 1-Bromobutane K2CO3, DMF Reagent1->Intermediate Product (S)-1-(3-Butoxyphenyl)ethanol (Chiral Target) Intermediate->Product Step 2: ATH 28°C, 12-24h Catalyst RuCl[(S,S)-TsDPEN](p-cymene) HCOOH/Et3N (5:2) Catalyst->Product

Figure 1: Synthetic pathway from commercially available starting materials to the chiral target.

Mechanistic Insight: Why This Catalyst?

The protocol relies on the RuCl catalyst.[2] This choice is not arbitrary; it is driven by the "Metal-Ligand Bifunctional Mechanism."[1]

  • Outer-Sphere Mechanism: Unlike traditional hydrogenation where the substrate binds to the metal, ATH involves a concerted transfer of a proton (from the amine ligand) and a hydride (from the Ru center) to the ketone.

  • Enantiodiscrimination: The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket.[1] The

    
     interaction between the catalyst's arene ring and the substrate's phenyl ring orients the ketone face-selectively.
    
  • Irreversible Hydrogen Source: We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope.[1] Unlike isopropanol (which is reversible), FA/TEA drives the reaction to 100% conversion by releasing CO₂ gas, preventing the erosion of ee over time [1].

Experimental Protocols

Step 1: Synthesis of Precursor 1-(3-Butoxyphenyl)ethanone[1]

Objective: Install the butyl chain on the phenolic oxygen.

Reagents:

  • 3-Hydroxyacetophenone (1.0 eq)[1]

  • 1-Bromobutane (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) (5 mL/mmol)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Hydroxyacetophenone in DMF.

  • Addition: Add

    
     followed by the dropwise addition of 1-Bromobutane.
    
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The phenol spot should disappear.[1]

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1]

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (Hexane/EtOAc 9:1) to yield a clear/pale yellow oil.[1]

Step 2: Enantioselective Reduction (ATH)

Objective: Convert the ketone to the (S)-alcohol with high ee.

Reagents:

  • Substrate: 1-(3-Butoxyphenyl)ethanone (1.0 eq)

  • Catalyst: RuCl (0.5 - 1.0 mol%)[1]

  • Hydrogen Source: HCOOH/Et3N (5:2 azeotrope) (3-5 vol relative to substrate)[1]

  • Solvent: None (Neat in azeotrope) or minimal DCM if solubility is poor.[1]

Procedure:

  • Inerting: Flame-dry a Schlenk flask or vial and purge with Nitrogen/Argon.

  • Catalyst Charge: Add the Ru-catalyst (1 mol%).

  • Solvent Addition: Add the HCOOH/Et3N azeotrope via syringe. Sparge with Nitrogen for 5 mins to remove dissolved oxygen (Critical for catalyst life).[1]

  • Substrate Addition: Add the ketone precursor.

  • Reaction: Stir at 28°C (room temp). Do not heat excessively as this can degrade the enantioselectivity.[1]

    • Note: Reaction typically completes in 12–24 hours.[1] The evolution of

      
       bubbles confirms activity.
      
  • Quench: Dilute with water and extract with Dichloromethane (DCM).

  • Purification: Wash organics with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    .[1] Evaporate solvent.[1]
  • Final Polish: Flash chromatography (Hexane/EtOAc 8:2) yields the pure chiral alcohol.[1][2][3]

Analytical Validation

To ensure the protocol's success, the product must be validated for both chemical purity and optical purity.

A. Chemical Purity (NMR)[1][5]
  • 1H NMR (CDCl3, 400 MHz): Look for the diagnostic quartet of the benzylic proton at

    
     ~4.85 ppm. The disappearance of the ketone methyl singlet (
    
    
    
    2.5 ppm) and appearance of the doublet (
    
    
    ~1.45 ppm) confirms reduction.
  • Validation Check: The butoxy group signals (triplet at ~4.0 ppm, multiplet chain) must remain intact.

B. Enantiomeric Excess (Chiral HPLC)

This is the critical quality attribute (CQA).[1]

Table 1: HPLC Method Parameters

ParameterCondition
Column Daicel Chiralcel OD-H (or OD-3)
Mobile Phase Hexane : Isopropanol (90 :[1] 10)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm or 220 nm
Temperature 25°C
Expected Retention (S)-Enantiomer typically elutes second on OD-H columns for this class of substrates [2].[1]

Note: Always run a racemic standard (produced via NaBH4 reduction) first to establish retention times.

Troubleshooting & Optimization

Scenario 1: Low Conversion (<50% after 24h)

  • Cause: Catalyst poisoning by oxygen or moisture in the azeotrope.[1]

  • Fix: Ensure rigorous degassing of the HCOOH/Et3N mixture. Increase catalyst loading to 2 mol%.

Scenario 2: Low Enantiomeric Excess (<90% ee) [1]

  • Cause: Reaction temperature too high or "reverse" reaction occurring.[1]

  • Fix: Lower temperature to 20°C. Ensure the HCOOH/Et3N ratio is strictly 5:2 (acidic medium prevents racemization).

Scenario 3: Product is the (R)-Enantiomer

  • Cause: Wrong catalyst enantiomer used.[1]

  • Fix: The (S,S)-TsDPEN ligand typically yields the (S)-alcohol for acetophenones.[1] If (R) is required, switch to RuCl .[1]

Safety & Handling

  • Ruthenium Catalysts: Handle in a fume hood; avoid inhalation of dust.[1]

  • Formic Acid: Highly corrosive and volatile.[1] Causes severe skin burns.[1] Use butyl rubber gloves.[1]

  • Triethylamine: Flammable and toxic.[1]

  • Pressure: Although not a high-pressure hydrogenation, the release of

    
     can pressurize sealed vials. Use a needle vent or a loose cap with a septum.[1]
    

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., et al. (2007).[1] Asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 18(23), 2799-2803.[1] (Referencing HPLC separation of meta-substituted phenylethanols). Link

  • Matsumura, K., et al. (2011).[1] Practical Synthesis of Chiral Alcohols with Ru-Catalysts. Organic Process Research & Development, 15(6), 1300-1310.[1] Link

Sources

Method

Application Notes and Protocols: 1-(3-Butoxyphenyl)ethanol in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Butoxyphenyl)ethanol as a key pharmaceutical intermediate. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Butoxyphenyl)ethanol as a key pharmaceutical intermediate. The primary focus of this guide is its application in the synthesis of β2-adrenergic receptor agonists, a critical class of drugs for managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). We will delve into the underlying chemical principles, provide detailed, validated protocols for its use in synthesis, and discuss the analytical methodologies required for quality control. Furthermore, this guide will elucidate the mechanism of action of the resulting therapeutic agents and offer insights into the structure-activity relationships that govern their efficacy.

Introduction: The Significance of 1-(3-Butoxyphenyl)ethanol

1-(3-Butoxyphenyl)ethanol is a versatile chemical building block belonging to the substituted phenylethanolamine class of compounds.[1] Its structural features, namely the butoxy-substituted phenyl ring and the secondary alcohol, make it an ideal precursor for the synthesis of a variety of pharmacologically active molecules. The butoxy group, in particular, can influence the lipophilicity and metabolic stability of the final drug product, potentially leading to improved pharmacokinetic profiles.

The primary application of 1-(3-Butoxyphenyl)ethanol lies in the synthesis of β2-adrenergic receptor agonists.[2][3] These drugs are the first-line treatment for bronchoconstriction associated with asthma and COPD.[4] By selectively stimulating β2 receptors in the smooth muscle of the airways, these agonists induce bronchodilation, leading to relief of symptoms.[5] The stereochemistry of the ethanol moiety is of paramount importance, as the therapeutic activity of many β-agonists resides predominantly in one enantiomer, typically the (R)-enantiomer.[2][3]

Core Synthesis Pathway: From Intermediate to β2-Adrenergic Agonist

The general synthetic route involving 1-(3-Butoxyphenyl)ethanol to produce a β2-adrenergic agonist typically involves the introduction of an amine-containing side chain. This is often achieved through a multi-step process that may include activation of the hydroxyl group, followed by nucleophilic substitution with a suitable amine.

A representative, generalized synthetic workflow is depicted below. It is important to note that specific reaction conditions and protecting group strategies will vary depending on the target molecule.

G cluster_0 Synthesis Workflow Start 1-(3-Butoxyphenyl)ethanol Step1 Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) Start->Step1 Activating Agent (e.g., TsCl, MsCl), Base Step2 Nucleophilic Substitution with Protected Amine Step1->Step2 Protected Amine (e.g., Boc-protected amine) Step3 Deprotection Step2->Step3 Deprotecting Agent (e.g., TFA, HCl) Final Target β2-Adrenergic Agonist Step3->Final

Caption: Generalized synthetic workflow for β2-agonist synthesis.

Experimental Protocols

General Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-(3-Butoxyphenyl)ethanol and all other reagents.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

    • Skin: Wash the affected area thoroughly with soap and water.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Protocol: Synthesis of a Representative N-Substituted Aminoethanol Derivative

This protocol outlines a general procedure for the synthesis of an N-substituted aminoethanol derivative, a common core structure in many β2-agonists.

Objective: To synthesize a model compound by reacting activated 1-(3-Butoxyphenyl)ethanol with a primary amine.

Materials:

  • 1-(3-Butoxyphenyl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • A primary amine (e.g., benzylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve 1-(3-Butoxyphenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise.

    • Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Nucleophilic Substitution:

    • In a separate flask, dissolve the primary amine (1.5 eq) in anhydrous DCM.

    • Slowly add the amine solution to the reaction mixture containing the activated alcohol at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the identity, purity, and quality of 1-(3-Butoxyphenyl)ethanol and its derivatives.

Analytical Technique Purpose Key Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Peak purity, retention time, area percent of the main peak and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Chemical shifts, integration, coupling constants, and absence of impurity signals.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.Molecular ion peak (M+) and fragmentation pattern.
Infrared (IR) Spectroscopy Identification of functional groups.Presence of characteristic peaks for O-H, C-H, C-O, and aromatic C=C bonds.
Chiral HPLC or SFC Enantiomeric purity determination for chiral syntheses.[10]Separation and quantification of enantiomers to determine enantiomeric excess (ee%).

Mechanism of Action: β2-Adrenergic Receptor Signaling

The therapeutic effect of β2-adrenergic agonists synthesized from 1-(3-Butoxyphenyl)ethanol is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[5]

G cluster_0 β2-Adrenergic Receptor Signaling Pathway Agonist β2-Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Binds and Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Simplified β2-adrenergic receptor signaling cascade.

Upon binding of the agonist, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[5] The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[3][5]

Structure-Activity Relationship (SAR) Insights

The chemical structure of β2-agonists plays a critical role in their potency, selectivity, and duration of action. Key structural features derived from the 1-(3-Butoxyphenyl)ethanol intermediate contribute significantly to the overall pharmacological profile.

  • The Phenyl Ring and Butoxy Substitution: The butoxy group at the meta-position of the phenyl ring can enhance the lipophilicity of the molecule. This may influence its interaction with the receptor's binding pocket and affect its pharmacokinetic properties, such as absorption and distribution.

  • The Ethanolamine Side Chain: The hydroxyl group and the amine nitrogen are crucial for binding to the β2-adrenergic receptor. They form key hydrogen bonds with specific amino acid residues within the receptor's active site.[3]

  • Stereochemistry: As previously mentioned, the stereochemistry at the carbon bearing the hydroxyl group is critical for activity. The (R)-enantiomer is generally the more active isomer, exhibiting a higher affinity for the β2-receptor.[2][3] The synthesis of enantiomerically pure drugs can minimize potential side effects associated with the less active or inactive enantiomer.[3]

Conclusion

1-(3-Butoxyphenyl)ethanol is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of β2-adrenergic receptor agonists. Its structural features provide a solid foundation for the design of potent and selective drugs for respiratory diseases. The protocols and information presented in this guide are intended to provide a comprehensive resource for scientists and researchers in the field of drug discovery and development. A thorough understanding of the synthesis, characterization, and mechanism of action of compounds derived from this intermediate is essential for the successful development of new and improved therapeutics.

References

  • Journal of Medicinal Chemistry. (2009). Synthesis and Pharmacological Characterization of β2-Adrenergic Agonist Enantiomers: Zilpaterol. ACS Publications. [Link]

  • Journal of Medicinal Chemistry. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. ACS Publications. [Link]

  • ResearchGate. (2020). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. [Link]

  • PubMed. (2009). Synthesis and pharmacological characterization of beta2-adrenergic agonist enantiomers: zilpaterol. [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta2 agonists. [Link]

  • ResearchGate. (n.d.). Stereoselective binding of agonists to the β2-adrenergic receptor: Insights into molecular details and thermodynamics from molecular dynamics simulations. [Link]

  • AFG Bioscience LLC. (2016). SAFETY DATA SHEET: 2-Amino-2-(4-butoxyphenyl)ethanol oxalate. [Link]

  • U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET. [Link]

  • MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]

  • NCBI Bookshelf. (2025). Beta2-Receptor Agonists and Antagonists. [Link]

  • Chemical Management. (2020). Safety Data Sheet. [Link]

  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023). Several Important Pharmaceutical Intermediates. [Link]

  • Human, Health and Halal Metrics. (2020). Validated analytical method for characterization of alcohols marketed in Tehran, Iran. [Link]

Sources

Application

Esterification procedures using 1-(3-Butoxyphenyl)ethanol

Advanced Esterification Procedures for 1-(3-Butoxyphenyl)ethanol: A Comprehensive Application Note Executive Summary 1-(3-Butoxyphenyl)ethanol is a highly versatile secondary benzylic alcohol utilized as a critical build...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Esterification Procedures for 1-(3-Butoxyphenyl)ethanol: A Comprehensive Application Note

Executive Summary

1-(3-Butoxyphenyl)ethanol is a highly versatile secondary benzylic alcohol utilized as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and fine fragrances. However, its structural motif presents significant synthetic liabilities: the electron-rich aromatic ring stabilizes benzylic carbocations, making the substrate highly susceptible to dehydration and etherification under standard acidic conditions.

This application note provides a deep mechanistic analysis and two self-validating experimental protocols—Steglich Esterification and Mitsunobu Esterification —designed to esterify 1-(3-Butoxyphenyl)ethanol with quantitative yields while offering absolute control over stereochemistry.

Substrate Profiling & Mechanistic Causality

The Liability of the Secondary Benzylic Position

1-(3-Butoxyphenyl)ethanol features a hydroxyl group at a secondary benzylic position, flanked by a meta-butoxy-substituted benzene ring. If subjected to traditional Fischer-Speier esterification[1], the strong acid catalyst (e.g., H₂SO₄) protonates the hydroxyl group, leading to the expulsion of water and the formation of a highly stabilized benzylic carbocation. This intermediate rapidly undergoes E1 elimination to yield 1-butoxy-3-vinylbenzene (a styrene derivative) or reacts with unconsumed starting material to form symmetrical ethers[2]. Consequently, acid-free, mild activation strategies are mandatory.

Protocol A: Steglich Esterification (Stereochemical Retention)

To bypass carbocation formation, the Steglich esterification utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). The carboxylic acid first reacts with EDC to form an O-acylisourea intermediate. Without DMAP, this intermediate is prone to an irreversible 1,3-rearrangement into an unreactive N-acylurea[3]. DMAP, acting as a hyper-nucleophilic acyl transfer catalyst, attacks the O-acylisourea to generate a highly reactive N-acylpyridinium salt. The secondary alcohol of 1-(3-Butoxyphenyl)ethanol then attacks this intermediate. Because the C-O bond of the chiral alcohol is never broken, this method guarantees complete retention of stereochemistry . EDC is specifically selected over DCC because its urea byproduct is highly water-soluble, allowing for a self-validating aqueous workup that simplifies downstream purification[4].

Protocol B: Mitsunobu Esterification (Stereochemical Inversion)

When the enantiopure form of 1-(3-Butoxyphenyl)ethanol is utilized and stereochemical inversion is required for the target API, the Mitsunobu reaction is the optimal pathway. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) react to form a Morrison–Brunn–Huisgen betaine intermediate. This betaine deprotonates the carboxylic acid and activates the secondary alcohol into a highly electrophilic alkoxyphosphonium ion. The carboxylate anion then attacks the activated benzylic carbon via a concerted Sₙ2 mechanism, yielding the ester with complete inversion of configuration [5][6].

Systems Visualization

G A 1-(3-Butoxyphenyl)ethanol (Secondary Benzylic Alcohol) B Steglich Esterification (EDC, DMAP, DCM) A->B Mild Acylation C Mitsunobu Esterification (PPh3, DIAD, THF) A->C Stereochemical Inversion D Fischer Esterification (H+, Heat) A->D Acid Catalysis E Target Ester (Retention of Configuration) B->E via N-acylpyridinium F Target Ester (Inversion of Configuration) C->F via Alkoxyphosphonium G Styrene Derivative (Dehydration Byproduct) D->G E1 Elimination

Reaction pathways for 1-(3-Butoxyphenyl)ethanol highlighting stereochemical outcomes and byproducts.

Experimental Workflows

Protocol A: Steglich Esterification (EDC/DMAP)

Objective: Synthesis of 1-(3-Butoxyphenyl)ethyl ester with retention of stereochemistry.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the target carboxylic acid (1.1 equiv., 11 mmol) and anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Activation: Add EDC hydrochloride (1.2 equiv., 12 mmol) and DMAP (0.1 equiv., 1 mmol) to the stirring solution. Stir at room temperature for 15 minutes to allow the formation of the N-acylpyridinium intermediate.

  • Substrate Addition: Dissolve 1-(3-Butoxyphenyl)ethanol (1.0 equiv., 10 mmol) in 10 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2). The reaction is self-validating when the UV-active spot corresponding to the alcohol completely disappears.

  • Workup & Purification: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and the water-soluble EDC-urea byproduct. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Modified Mitsunobu Esterification

Objective: Synthesis of 1-(3-Butoxyphenyl)ethyl ester with inversion of stereochemistry.

  • Reaction Setup: In a flame-dried 100 mL flask, dissolve enantiopure 1-(3-Butoxyphenyl)ethanol (1.0 equiv., 10 mmol), the target carboxylic acid (1.2 equiv., 12 mmol), and Triphenylphosphine (1.3 equiv., 13 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL) under an argon atmosphere.

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Strict temperature control is required to prevent premature decomposition of the betaine intermediate.

  • Reagent Addition: Add DIAD (1.3 equiv., 13 mmol) dropwise over 20 minutes. The solution will briefly turn yellow as the betaine forms, then fade as the alkoxyphosphonium intermediate is consumed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup & Purification: Concentrate the THF under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether/hexane (1:1, 30 mL) and filter through a Celite pad. Concentrate the filtrate and purify the inverted ester via silica gel chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for both protocols when applied to 1-(3-Butoxyphenyl)ethanol, allowing researchers to select the appropriate method based on their specific developmental needs.

MetricSteglich Esterification (EDC/DMAP)Mitsunobu Esterification (PPh₃/DIAD)Fischer Esterification (H₂SO₄)
Typical Yield 88% – 95%75% – 85%< 20% (Not Recommended)
Stereochemical Outcome 100% Retention> 95% InversionRacemization / Destruction
Primary Byproducts Water-soluble urea (easily washed)Triphenylphosphine oxide (requires column)Styrene derivatives, Ethers
Reaction Temperature Room Temperature0 °C to Room TemperatureReflux (80 °C - 110 °C)
Scalability Excellent (Kilogram scale viable)Moderate (TPPO removal is a bottleneck)Poor for this substrate

References

  • Sahoo, et al. "Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent." ACS Omega, 2023.[Link]

  • Hosseini, et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry (RSC Publishing), 2021.[Link]

  • Common Organic Chemistry. "Acid to Ester - Common Conditions: Steglich Esterification." Common Organic Chemistry, 2024.[Link]

  • Iranpoor, N., et al. "Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction." Journal of Organic Chemistry, 2008.[Link]

  • Kysilka, O., et al. "Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction." ACS Omega, 2019.[Link]

  • Cibulka, R., et al. "Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light." RSC Advances, 2017.[Link]

Sources

Method

Oxidation of 1-(3-Butoxyphenyl)ethanol to ketones

Application Note: Selective Oxidation of 1-(3-Butoxyphenyl)ethanol to Ketones Executive Summary This guide details the oxidation of 1-(3-butoxyphenyl)ethanol (CAS: Intermediate) to 1-(3-butoxyphenyl)ethanone (3'-Butoxyac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of 1-(3-Butoxyphenyl)ethanol to Ketones

Executive Summary

This guide details the oxidation of 1-(3-butoxyphenyl)ethanol (CAS: Intermediate) to 1-(3-butoxyphenyl)ethanone (3'-Butoxyacetophenone). This transformation is a critical step in the synthesis of liquid crystals and specific pharmacophores targeting GPCRs.

While the oxidation of secondary benzylic alcohols is a textbook transformation, the presence of the 3-butoxy group (an electron-donating ether linkage) introduces specific chemoselectivity challenges. Specifically, the aromatic ring is activated, making it susceptible to electrophilic aromatic substitution (chlorination) when using hypochlorite-based oxidants.

This note provides two validated protocols:

  • Method A (Discovery Scale): Manganese Dioxide (

    
    ) – Ideal for milligram-scale, high-throughput screening, and rapid purification.
    
  • Method B (Process Scale): TEMPO-Catalyzed Anelli Oxidation – Ideal for gram-to-kilogram scale, focusing on green chemistry principles and cost-efficiency.

Chemical Context & Mechanism

Substrate Analysis
  • Substrate: 1-(3-Butoxyphenyl)ethanol

  • Target: 1-(3-Butoxyphenyl)ethanone

  • Key Feature: The secondary hydroxyl group is benzylic, significantly lowering the bond dissociation energy of the

    
    -C-H bond (
    
    
    
    kcal/mol) compared to aliphatic alcohols (
    
    
    kcal/mol). This allows the use of milder oxidants that spare the ether linkage.
Reaction Pathway Visualization

The following diagram illustrates the transformation and the competing side reaction (ring chlorination) that must be avoided during process scale-up.

ReactionScheme cluster_legend Selectivity Control Substrate 1-(3-Butoxyphenyl)ethanol (Sec. Benzylic Alcohol) Product 1-(3-Butoxyphenyl)ethanone (Target Ketone) Substrate->Product Oxidation (MnO2 or TEMPO) SideProduct Chlorinated Impurities (Ring Chlorination) Substrate->SideProduct Excess NaOCl (Unbuffered pH) Avoid pH > 10 or excess Cl2 Avoid pH > 10 or excess Cl2

Figure 1: Reaction scheme highlighting the primary oxidation pathway and the risk of electrophilic aromatic substitution on the electron-rich ring.

Protocol A: Discovery Scale (Activated )

Best for: Small scale (<1g), rapid workflow, acid-sensitive substrates. Mechanism: Heterogeneous surface reaction. The rate depends heavily on the "activation" (hydration state) of


.
Reagents & Materials
  • Substrate: 1-(3-Butoxyphenyl)ethanol (1.0 equiv)

  • Oxidant: Activated Manganese(IV) oxide (10.0 – 15.0 equiv).

    • Critical: Do not use standard pyrolusite. Use "precipitated active" grade (e.g., Sigma-Aldrich 217646 or equivalent).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Filtration: Celite® 545 filter aid.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol (approx. 194 mg) of 1-(3-butoxyphenyl)ethanol in 10 mL of DCM in a 20 mL scintillation vial or round-bottom flask.

  • Addition: Add 10.0 mmol (870 mg) of Activated

    
    .
    
    • Note: A large excess is required because the reaction is surface-area dependent.

  • Reaction: Cap the vial and stir vigorously at room temperature (20–25°C).

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) after 4 hours. The ketone typically appears as a UV-active spot with a lower

      
       than the alcohol is usually incorrect; Ketones typically have higher 
      
      
      
      than alcohols
      on silica due to loss of H-bonding capability.
    • Correction: Expect the product to move higher (less polar) than the starting material.

  • Workup:

    • Prepare a sintered glass funnel with a 1 cm pad of Celite.

    • Filter the black suspension through the Celite pad.

    • Rinse the pad with 3 x 10 mL DCM to recover entrained product.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Yield: Expect >90%. The product is usually pure enough for biological testing without column chromatography.

Protocol B: Process Scale (TEMPO-Anelli Oxidation)

Best for: Scale-up (>10g), cost reduction, green chemistry. Mechanism: The oxoammonium cation is the active oxidant. Bleach (NaOCl) is the stoichiometric terminal oxidant, regenerating the catalyst.

The Challenge: Ring Chlorination

The 3-butoxy group activates the benzene ring. If free chlorine (


) or hypochlorous acid (

) accumulates, they can chlorinate the ring.
  • Solution: Use the Anelli Protocol with strict pH buffering (pH 8.5–9.5) and KBr as a co-catalyst.[1] The bromide is oxidized to hypobromite (

    
    ), which oxidizes TEMPO faster than it brominates the ring.
    
Catalytic Cycle Visualization

TEMPOCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine Alcohol -> Ketone Hydroxylamine->Oxoammonium NaOCl Substrate Alcohol Product Ketone

Figure 2: The catalytic cycle showing the regeneration of the active oxoammonium species by hypochlorite.

Reagents & Materials
ComponentEquiv / Conc.[2][1][3][4][5][6][7][8]Role
Substrate 1.0 equivStarting Material
TEMPO 0.01 equiv (1 mol%)Catalyst
KBr 0.1 equiv (10 mol%)Co-catalyst (accelerator)
NaOCl (Bleach) 1.1 – 1.2 equivTerminal Oxidant
NaHCO3 As neededBuffer (Maintain pH 9)
DCM / Water 1:1 RatioBiphasic Solvent System
Step-by-Step Procedure
  • Setup: In a jacketed reactor (or round-bottom flask in an ice bath), dissolve 1-(3-butoxyphenyl)ethanol (50 mmol, ~9.7 g) in DCM (100 mL).

  • Aqueous Phase: Add a solution of KBr (0.6 g, 5 mmol) in water (20 mL).

  • Catalyst: Add TEMPO (78 mg, 0.5 mmol). The organic layer will turn orange-red.

  • Temperature Control: Cool the mixture to 0–5°C .

    • Why? Low temperature suppresses the background reaction of ring chlorination and prevents decomposition of the unstable oxoammonium species.

  • Oxidant Addition (Critical Step):

    • Prepare a buffered bleach solution: Adjust commercial bleach (10-12% NaOCl) to pH 9.0 using solid

      
      .
      
    • Add the bleach solution dropwise over 30–45 minutes, maintaining the internal temperature < 10°C.

    • Stirring: Vigorous stirring ( > 500 rpm) is essential as this is a biphasic reaction.

  • Quench:

    • Monitor by HPLC or TLC. Upon consumption of starting material (approx. 30-60 min post-addition), quench by adding saturated aqueous Sodium Thiosulfate (

      
      ).
      
    • Indicator: The orange color of TEMPO should fade or turn pale yellow.

  • Workup:

    • Separate phases.[3] Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Brine (100 mL).

    • Dry over

      
       and concentrate.
      

Analytical Validation

ParameterSpecificationMethod
Appearance Clear to pale yellow oilVisual
1H NMR (CDCl3)

2.58 (s, 3H,

);

4.02 (t, 2H,

);

7.1-7.5 (m, 4H, Ar-H)
Structural ID
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water gradient
Residual Alcohol < 0.5%HPLC / GC

Troubleshooting Guide:

  • Problem: Ring Chlorination observed (M+34 peak in MS).

    • Cause: pH dropped below 8.0 or temperature rose > 10°C.

    • Fix: Increase

      
       buffer capacity; ensure strict temperature control.
      
  • Problem: Incomplete conversion.

    • Cause: "Dead" TEMPO catalyst or old bleach.

    • Fix: Add fresh TEMPO (0.5 mol%) or titrate bleach before use.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[9] The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter on Manganese Dioxide).

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives.[6] Organic Process Research & Development, 14(1), 245-251.

  • PubChem Compound Summary. (2023). 1-(3-Butoxyphenyl)ethanone. National Center for Biotechnology Information.

Sources

Application

Application Note: Green Chemistry Methodologies for the Asymmetric Synthesis of 1-(3-Butoxyphenyl)ethanol

Document ID: APP-GC-2026-03 Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Focus: Sustainable Biocatalysis and Aqueous Transfer Hydrogenation Introduction & Strategic Rationale The m...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-GC-2026-03 Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Focus: Sustainable Biocatalysis and Aqueous Transfer Hydrogenation

Introduction & Strategic Rationale

The molecule 1-(3-butoxyphenyl)ethanol is a highly valuable chiral building block in pharmaceutical development. Meta-alkoxy-substituted phenylethanols and their derivatives are critical structural motifs in central nervous system (CNS) therapeutics, including precursors for voltage-gated sodium channel inhibitors and glutamate modulators structurally related to the antipsychotic agent Evenamide[1].

Historically, the reduction of the prochiral ketone precursor, 3-butoxyacetophenone, relied on stoichiometric metal hydrides (e.g., NaBH₄, LiAlH₄) in hazardous organic solvents like THF or methanol. These traditional methods suffer from poor atom economy, generate massive amounts of boron/aluminum waste, and yield racemic mixtures that require expensive downstream chiral resolution.

To align with modern green chemistry mandates, this application note details two highly efficient, enantioselective, and environmentally benign methodologies:

  • Biocatalytic Asymmetric Reduction using Alcohol Dehydrogenases (ADHs).

  • Aqueous Catalytic Transfer Hydrogenation (CTH) using Ruthenium-based transition metal complexes.

Both methods eliminate heavy metal waste, operate under mild conditions, and utilize green hydrogen donors, ensuring high E-factor efficiency and scalability.

Mechanistic Pathways & Catalyst Selection

Pathway A: Biocatalysis via Alcohol Dehydrogenase (ADH)

Biocatalytic reduction utilizes ADHs to deliver a hydride from a nicotinamide cofactor (NADPH or NADH) to the re- or si-face of 3-butoxyacetophenone, yielding strictly the (R)- or (S)-enantiomer[2]. Because 3-butoxyacetophenone is highly lipophilic, standard aqueous buffers suffer from severe mass transfer limitations. To overcome this, a co-solvent system utilizing 10% Isopropanol (IPA) is employed. IPA serves a dual causality: it solubilizes the hydrophobic substrate and acts as a sacrificial hydrogen donor for the substrate-coupled regeneration of the NAD(P)H cofactor[3]. Alternatively, for irreversible thermodynamic driving, an enzyme-coupled system using Glucose Dehydrogenase (GDH) and D-glucose can be utilized[4].

Pathway B: Aqueous Catalytic Transfer Hydrogenation (CTH)

CTH replaces explosive H₂ gas with safe liquid hydrogen donors like sodium formate (HCOONa) or isopropanol[5]. By utilizing a water-soluble chiral Ruthenium precatalyst (e.g.,[RuCl₂(p-cymene)]₂ combined with a sulfonated TsDPEN ligand), the reaction can be conducted entirely in aqueous media. The addition of a base is critical; it abstracts the chloride ligand from the Ru-precatalyst, facilitating the formation of the active ruthenium-alkoxide/hydride species[6]. When formate is used as the hydrogen donor, its decomposition into CO₂ gas provides an irreversible thermodynamic driving force, pushing the reaction to >99% conversion[7].

SyntheticStrategy Ketone 3-Butoxyacetophenone (Hydrophobic Substrate) Alcohol 1-(3-Butoxyphenyl)ethanol (Chiral API Intermediate) Ketone->Alcohol Pathway A: ADH Biocatalysis (10% IPA / Buffer, 30°C) Ketone->Alcohol Pathway B: Ru-CTH (HCOONa / H2O, 40°C)

Dual green chemistry pathways for the reduction of 3-butoxyacetophenone.

Quantitative Process Metrics

The following table summarizes the green chemistry metrics comparing traditional reduction against the two optimized protocols described in this note.

Process MetricTraditional (NaBH₄)Biocatalysis (ADH/GDH)Aqueous CTH (Ru-TsDPEN)
Primary Solvent THF / MethanolAqueous Buffer / 10% IPAWater
Hydrogen Source Stoichiometric NaBH₄D-Glucose / IsopropanolSodium Formate
Enantiomeric Excess 0% (Racemic)> 99% ee> 95% ee
Atom Economy Low (Boron waste)High (Catalytic)High (CO₂ byproduct)
Typical E-Factor > 50< 10< 15
Energy Input High (Cryogenic to RT)Low (30 °C)Low (40 °C)

Standard Operating Protocols (SOPs)

SOP A: Biocatalytic Asymmetric Reduction (Enzyme-Coupled Regeneration)

This protocol utilizes a coupled GDH system to ensure unidirectional, complete conversion of the lipophilic ketone[4].

Reagents & Materials:

  • 3-Butoxyacetophenone (Substrate, 50 mM)

  • K₂HPO₄/KH₂PO₄ Buffer (100 mM, pH 7.0)

  • NADP⁺ (Cofactor, 1 mM)

  • D-Glucose (Hydrogen Donor, 100 mM)

  • Glucose Dehydrogenase (GDH, 10 U/mL)

  • Alcohol Dehydrogenase (e.g., Lactobacillus brevis ADH for (R)-selectivity, 20 U/mL)

  • Isopropanol (Co-solvent, 10% v/v)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the 100 mM phosphate buffer and strictly adjust the pH to 7.0. Causality: Deviations in pH will accelerate the degradation of the NADP⁺ cofactor and induce conformational unfolding of the ADH tetramer.

  • Substrate Solubilization: Dissolve 3-butoxyacetophenone in the requisite volume of Isopropanol (10% of final reaction volume). Causality: Pre-dissolving the substrate prevents the formation of an intractable organic layer, ensuring adequate mass transfer to the enzyme active site[3].

  • Reaction Assembly: To the aqueous buffer, add D-Glucose, NADP⁺, and GDH. Stir gently at 30 °C for 5 minutes to pre-equilibrate the cofactor recycling machinery.

  • Initiation: Add the IPA/substrate solution to the buffer, followed immediately by the ADH enzyme.

  • Incubation: Incubate the biphasic/micellar mixture at 30 °C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Extract the aqueous mixture three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

CofactorMechanism cluster_0 Enzyme-Coupled Cofactor Recycling System ADH Alcohol Dehydrogenase (ADH) NADP NADP+ ADH->NADP Alcohol 1-(3-Butoxyphenyl)ethanol ADH->Alcohol GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Hydride Transfer Gluconate D-Gluconolactone GDH->Gluconate NADP->GDH NADPH->ADH Hydride Transfer Ketone 3-Butoxyacetophenone Ketone->ADH Glucose D-Glucose Glucose->GDH

Enzyme-coupled NADP+ recycling mechanism driving complete substrate conversion.

SOP B: Aqueous Catalytic Transfer Hydrogenation (CTH)

This protocol utilizes an earth-abundant hydrogen donor in a purely aqueous medium, leveraging a transition metal catalyst[5][7].

Reagents & Materials:

  • 3-Butoxyacetophenone (0.5 M) *[RuCl₂(p-cymene)]₂ (Precatalyst, 0.25 mol%)

  • Water-soluble chiral ligand (e.g., (R,R)-TsDPEN-SO₃Na, 0.5 mol%)

  • Sodium Formate (HCOONa, 5.0 equivalents)

  • Degassed Deionized Water

Step-by-Step Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert nitrogen atmosphere, combine [RuCl₂(p-cymene)]₂ and the chiral ligand in degassed water. Stir at 40 °C for 1 hour. Causality: This incubation period is mandatory to ensure complete ligand exchange and the formation of the active, chiral Ru-complex prior to substrate introduction[6].

  • Donor Addition: Add Sodium Formate to the aqueous catalyst solution. Causality: Formate acts as the benign hydride source. Its decomposition into CO₂ gas prevents the reverse oxidation reaction, providing a strong thermodynamic pull.

  • Substrate Addition: Add 3-butoxyacetophenone to the flask. Because the system is biphasic, vigorous stirring (≥ 1000 rpm) is required to maintain a high interfacial surface area.

  • Reaction: Maintain the reaction at 40 °C for 12–18 hours. Monitor CO₂ evolution via a bubbler.

  • Workup: Extract the product using methyl tert-butyl ether (MTBE). Wash the organic phase with brine, dry over Na₂SO₄, and evaporate the solvent to isolate the product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the process, the following analytical validations must be performed on the crude product:

  • Conversion Analysis (¹H-NMR): Dissolve an aliquot of the crude product in CDCl₃. Monitor the complete disappearance of the acetyl methyl singlet of 3-butoxyacetophenone at ~2.56 ppm and the appearance of the distinct secondary alcohol methyl doublet at ~1.48 ppm .

  • Enantiomeric Excess (Chiral HPLC): Determine the ee using a chiral stationary phase (e.g., Daicel Chiralcel OD-H column).

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: Baseline separation of the (R) and (S) enantiomers confirms the stereocontrol of the chosen ADH or chiral Ru-ligand.

References

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds MDPI - Pharmaceuticals URL:[Link][1]

  • Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols PMC - National Institutes of Health URL:[Link][2]

  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by[RuCl2(η-arene)P] and [Rh(PP)2]X Complexes ResearchGate / MDPI - Catalysts URL:[Link][7]

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction PMC - National Institutes of Health URL:[Link][5]

  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review MDPI - Catalysts URL:[Link][6]

  • Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones Verlag der Zeitschrift für Naturforschung URL: [Link][4]

  • Immobilization of Alcohol Dehydrogenases on Silica-Based Supports and Their Application in Enantioselective Ketone Reductions MDPI - Catalysts URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 1-(3-Butoxyphenyl)ethanol synthesis

Welcome to the Application Scientist Knowledge Base. This portal provides researchers and drug development professionals with field-proven troubleshooting guides, causality-driven protocols, and diagnostic logic for opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal provides researchers and drug development professionals with field-proven troubleshooting guides, causality-driven protocols, and diagnostic logic for optimizing the two-step synthesis of 1-(3-Butoxyphenyl)ethanol.

Global Synthesis Architecture

SynthesisWorkflow SM 3-Hydroxyacetophenone + 1-Bromobutane Step1 O-Alkylation (K2CO3, DMF, 80°C) SM->Step1 Int 1-(3-Butoxyphenyl)ethanone Step1->Int Williamson Ether Synthesis Step2 Ketone Reduction (NaBH4, EtOH, 0°C) Int->Step2 Prod 1-(3-Butoxyphenyl)ethanol Step2->Prod Hydride Transfer & Protonation

Two-step synthesis workflow for 1-(3-Butoxyphenyl)ethanol.

Module A: O-Alkylation (Williamson Ether Synthesis)

Causality-Driven SOP: 1-(3-Butoxyphenyl)ethanone

Objective: Chemoselective O-alkylation of the phenolic hydroxyl group without triggering aldol condensation at the ketone moiety.

  • Deprotonation: Charge a strictly dry, round-bottom flask with 3-hydroxyacetophenone (1.0 eq) and anhydrous DMF. Add finely milled, anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form a nucleophilic phenoxide, but is not strong enough to deprotonate the alpha-carbon of the ketone, preventing aldol side-reactions.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 70–80 °C under an inert atmosphere (N₂) for 4–6 hours. Causality: Heating provides the activation energy for the Sₙ2 displacement. Exceeding 100 °C can lead to solvent degradation or promote elimination pathways.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy suspension as KBr salts precipitate. TLC (Hexanes:EtOAc 4:1) must show the disappearance of the highly polar phenol spot (UV active, stains brown with KMnO₄) and the emergence of a high-R_f product spot.

Quantitative Optimization Data
BaseSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Notes
NaOHH₂O / THF6012<40Protic solvents hydrogen-bond to the phenoxide, drastically lowering nucleophilicity.
K₂CO₃Acetone56 (Reflux)865Mild base is effective, but reaction rate is limited by the low boiling point of acetone.
K₂CO₃ DMF 80 4 >90 Optimal. Polar aprotic solvent solvates the K⁺ ion, leaving the phenoxide "naked" and highly reactive 1[1].
Troubleshooting & FAQs

Q: Why am I observing C-alkylation side products instead of the desired O-alkylated ether? A: The Williamson ether synthesis is an Sₙ2 reaction. If you use a protic solvent, the solvent hydrogen-bonds to the phenoxide oxygen, shielding it. This forces the electrophile to attack the less electronegative, unshielded carbon atoms of the aromatic ring. By switching to a polar aprotic solvent like 2, the potassium cation is solvated while the phenoxide remains highly reactive at the oxygen center, ensuring strict O-alkylation[2].

Q: I am observing unreacted 3-hydroxyacetophenone even after 8 hours. How can I drive the reaction to completion? A: Alkyl bromides can sometimes be sluggish. You can perform an in situ Finkelstein reaction by adding a catalytic amount (0.1 eq) of Potassium Iodide (KI). The iodide ion displaces the bromide to form 1-iodobutane, which is a vastly superior electrophile[2]. Additionally, ensure your system is strictly anhydrous, as moisture quenches the phenoxide[2].

Module B: Ketone Reduction

Causality-Driven SOP: 1-(3-Butoxyphenyl)ethanol

Objective: Chemoselective reduction of the ketone to a secondary alcohol without cleaving the newly formed ether linkage.

  • Preparation: Dissolve 1-(3-butoxyphenyl)ethanone (1.0 eq) in 95% Ethanol. Cool the solution to 0 °C using an ice bath.

  • Hydride Transfer: Slowly add Sodium Borohydride (NaBH₄) (1.2 eq) in small portions. Causality: The reaction between NaBH₄ and acetophenone derivatives is highly exothermic. Adding it in portions at 0 °C prevents solvent boil-off and suppresses the competitive reaction of NaBH₄ with ethanol, which generates unwanted H₂ gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • Quench & Workup: Cool back to 0 °C and carefully add 1M HCl dropwise until gas evolution ceases. Crucial Step: Evaporate the majority of the ethanol under reduced pressure before aqueous extraction. Partition the remaining residue between water and Diethyl Ether. Extract the aqueous layer twice, dry the combined organics over MgSO₄, and concentrate.

Self-Validation Checkpoint: Vigorous bubbling (H₂ gas) will occur during the acid quench. Complete cessation of bubbling indicates the safe destruction of excess hydride. TLC (Hexanes:EtOAc 3:1) will show a lower-R_f spot (alcohol) compared to the starting ketone, as the new hydroxyl group interacts strongly with the silica stationary phase.

Quantitative Optimization Data
Equivalents (NaBH₄)SolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Notes
0.5Dry THF2524<20Lack of a proton source prevents the collapse of the alkoxide intermediate, stalling the cycle.
1.295% EtOH0 to 25285Standard conditions. Exothermic control is required to prevent reagent degradation 3[3].
1.5 Wet-THF / (NH₄)₂SO₄ 25 1.5 >95 Optimal for stubborn substrates. The addition of a protic solid enhances hydride transfer rates[4].
Troubleshooting & FAQs

TroubleshootingLogic Issue Low Yield in Step 2 (Reduction) Check TLC shows unreacted ketone? Issue->Check Yes Yes: Incomplete Reaction Check->Yes Substrate unreactive No No: Workup Loss Check->No Product lost in water Fix1 Increase NaBH4 eq. or use wet-THF/SiO2 Yes->Fix1 Fix2 Evaporate EtOH fully before aqueous extraction No->Fix2

Diagnostic logic tree for troubleshooting low yields during the NaBH4 reduction step.

Q: My reduction reaction is stalling, and TLC shows unreacted ketone even after 4 hours. How do I force completion? A: Ketones are inherently less reactive toward nucleophilic hydride attack than aldehydes due to steric hindrance and electron-donating alkyl groups. If standard conditions fail, you can increase the molar equivalents of NaBH₄ to 1.5–2.0 eq. Alternatively, utilizing a co-catalyst system such as4 significantly enhances the hydride transfer rate for stubborn acetophenone derivatives[4].

Q: Why is my product yield exceptionally low after the liquid-liquid extraction, despite TLC showing 100% conversion? A: It is highly likely your product was lost in the aqueous layer during workup. The reaction solvent, ethanol, is completely miscible with water. If you do not 3 prior to adding water and your extraction solvent (e.g., diethyl ether), the ethanol acts as a phase-transfer agent. This prevents a clean biphasic separation and drags your target alcohol into the aqueous waste[3].

Q: What is the mechanistic purpose of the acid quench at the end of the reduction? A: During the reduction, the carbonyl oxygen accepts a hydride to form a stable 5[5]. The addition of dilute acid (or water) serves two purposes: it protonates the alkoxide to yield the final neutral alcohol, and it safely destroys any unreacted NaBH₄ by converting it into boric acid and hydrogen gas[3].

References

  • NaBH₄/(NH₄)₂SO₄: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.SciSpace.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.BenchChem.
  • Can anyone help me with a Williamson ether synthesis?
  • Sodium Borohydride Reduction of Acetophenone.
  • The Transformative Power of NaBH₄: Reducing Ketones to Alcohols.

Sources

Optimization

Troubleshooting low conversion rates in 3-butoxyacetophenone reduction

The following Technical Support Guide is designed for researchers and process chemists encountering difficulties with the reduction of 3-butoxyacetophenone to 1-(3-butoxyphenyl)ethanol . Case ID: 3-BA-RED-001 Status: Act...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists encountering difficulties with the reduction of 3-butoxyacetophenone to 1-(3-butoxyphenyl)ethanol .

Case ID: 3-BA-RED-001 Status: Active Applicable Reagents: Sodium Borohydride (NaBH


), Lithium Aluminum Hydride (LiAlH

), Pd/C (Catalytic Hydrogenation).

Executive Summary

The reduction of 3-butoxyacetophenone is a standard transformation, yet it frequently suffers from "pseudo-stalling" or low isolated yields due to the specific physicochemical properties of the meta-butoxy group. Unlike simple acetophenone, the 3-butoxy derivative exhibits significant lipophilicity, leading to phase transfer limitations in polar protic solvents (MeOH/EtOH) preferred by borohydride reagents. Furthermore, the resulting alkoxy-borate complexes are notoriously stable and lipophilic, often resisting standard hydrolysis protocols and leading to product loss in the aqueous phase or "missing mass" during extraction.

Part 1: Diagnostic Workflow

Before altering your synthesis parameters, utilize this logic gate to identify the root cause of the low conversion or yield.

TroubleshootingFlow Start ISSUE: Low Yield / Conversion CheckTLC Analyze TLC/HPLC of Crude Rxn Start->CheckTLC SM_Present Is Starting Material (SM) Present? CheckTLC->SM_Present CheckReagent Check Reagent Activity (Gas Evolution Test) SM_Present->CheckReagent Yes (Rxn Stalled) CheckBorate Suspect Borate Complex (Product trapped?) SM_Present->CheckBorate No (Rxn Complete) Solubility Check Homogeneity (Did SM oil out?) CheckReagent->Solubility Reagent Active FreshReagent SOLUTION B: Use Fresh NaBH4 / Dry MeOH CheckReagent->FreshReagent Reagent Dead AddCoSolvent SOLUTION A: Add THF/DCM Co-solvent Solubility->AddCoSolvent Phase Separation AcidHydrolysis SOLUTION C: Warm Acid Hydrolysis (pH 2) CheckBorate->AcidHydrolysis Viscous Oil / Low Mass OverReduction Check for Ethylbenzene (Over-reduction?) CheckBorate->OverReduction Non-polar Spot

Figure 1: Diagnostic logic tree for isolating chemical vs. physical causes of failure in acetophenone reduction.

Part 2: Chemical Reduction (NaBH ) Troubleshooting

Primary Method: Sodium Borohydride in Methanol

Q1: The reaction stalls at ~60% conversion despite adding excess NaBH . Why?

Diagnosis: Phase Separation (The "Oiling Out" Effect). The 3-butoxy group renders the substrate significantly less soluble in methanol than unsubstituted acetophenone. As the reaction proceeds, the intermediate alkoxy-borate complex may form a hydrophobic oil droplet at the bottom of the flask. The polar borohydride reagent remains in the methanol supernatant, physically separated from the substrate.

Corrective Action:

  • Switch Solvent System: Do not use pure methanol. Use a THF:Methanol (1:1) mixture. THF dissolves the lipophilic substrate/complex, while Methanol provides the necessary proton source for the kinetics.

  • Concentration Check: Ensure the reaction is not too concentrated (>0.5 M). Dilution helps maintain a single phase.

Q2: TLC shows complete consumption of starting material, but isolated yield is <50%. Where is the product?

Diagnosis: Incomplete Borate Hydrolysis. Reduction with NaBH


 produces a tetra-alkoxy borate species: 

. The 3-butoxy chain makes this complex "greasy" and stable. A simple water wash or mild extraction is insufficient to break the B-O bonds. The complex often partitions into the aqueous layer (as a salt) or stays at the interface as a sticky emulsion, leading to massive product loss.

Corrective Action:

  • Aggressive Quench: You must perform a warm acid hydrolysis .

    • Add 1M HCl dropwise until pH < 2.

    • Crucial Step: Heat the biphasic mixture to 50°C for 30 minutes. This kinetic energy is required to hydrolyze the sterically bulky borate esters.

    • Cool and extract with Ethyl Acetate.

Q3: Why does adding fresh NaBH to an old reaction cause gas evolution but no further conversion?

Diagnosis: Solvent Decomposition. NaBH


 reacts with Methanol to form H

and Tetramethoxyborate over time (Solvolysis). If your solvent was not dry, or the reaction sat too long, the hydride was consumed by the solvent, not the ketone.
  • Rule of Thumb: In MeOH, the half-life of NaBH

    
     at 0°C is roughly 1 hour. At reflux, it is minutes.
    

Corrective Action:

  • Add NaBH

    
     in portions  (solid addition) rather than a single dump.
    
  • If stalling occurs, add a fresh portion of solid NaBH

    
    after confirming the pH is still basic (add a drop of NaOH if necessary to stabilize the new hydride).
    

Part 3: Catalytic Hydrogenation Troubleshooting

Alternative Method: H


 (balloon/Parr) with Pd/C
Q4: The reaction is extremely slow (>24h) or shows zero conversion.

Diagnosis: Catalyst Poisoning or Steric Bulk. The butoxy ether oxygen can coordinate weakly to the Pd surface, but the more likely culprit is trace sulfur from the synthesis of the acetophenone precursor (often made via Friedel-Crafts or similar routes involving sulfur-containing workups or reagents).

Corrective Action:

  • Catalyst Loading: Increase Pd/C loading to 10 mol% (standard is 5%).

  • Add Promoter: Add 1-2 drops of Acetic Acid or HCl to the ethanol solvent. Protonating the carbonyl oxygen activates it toward hydrogenation and helps prevent amine-poisoning if amines are present.

  • Purify Substrate: Pass the starting material through a short pad of activated carbon/silica before hydrogenation to remove poisons.

Q5: I see a new non-polar spot on TLC. Is it the alcohol?

Diagnosis: Hydrogenolysis (Over-reduction). Benzyl alcohols with electron-donating groups (like alkoxy groups) are prone to hydrogenolysis (cleavage of the C-OH bond) to form the ethyl derivative (3-butoxyethylbenzene), especially under acidic conditions or high pressure.

Corrective Action:

  • Monitor Strictly: Stop the reaction immediately upon disappearance of Starting Material.

  • Switch Catalyst: Change from Pd/C to PtO

    
     (Adams' Catalyst)  or Raney Nickel , which are less prone to hydrogenolysis of benzylic alcohols than Palladium.
    

Part 4: Standardized Experimental Protocols

Protocol A: Robust Chemical Reduction (Recommended)

Best for: Gram-scale synthesis, high reliability.

  • Setup: In a 250 mL round-bottom flask, dissolve 3-butoxyacetophenone (10.0 mmol, 1.92 g) in THF (20 mL) and Methanol (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Sodium Borohydride (15.0 mmol, 0.57 g, 1.5 equiv) in three portions over 15 minutes. Note: Gas evolution will occur.[1]

  • Reaction: Remove ice bath and stir at Room Temperature for 45 minutes.

    • Checkpoint: Check TLC (30% EtOAc/Hexane). SM (Rf ~0.6) should be gone; Product (Rf ~0.3) should be visible.

  • Hydrolysis (Critical):

    • Cool back to 0°C.

    • Slowly add 1M HCl (30 mL) until bubbling ceases and pH is ~1-2.

    • Heat the mixture to 50°C for 20 minutes to break borate complexes.

  • Workup:

    • Concentrate under vacuum to remove THF/MeOH (prevents emulsions).

    • Extract the remaining aqueous slurry with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Catalytic Hydrogenation

Best for: Large scale, avoiding boron waste.

  • Setup: Charge a hydrogenation vessel with 3-butoxyacetophenone (10 mmol) and Ethanol (anhydrous, 30 mL).

  • Catalyst: Add 5% Pd/C (10 wt% loading, e.g., 200 mg).

  • Operation: Purge with N

    
     (3x), then H
    
    
    
    (3x). Fill to 3 atm (45 psi) or use a balloon for small scale (will be slower).
  • Reaction: Stir vigorously at RT. Monitor via HPLC/TLC every 2 hours to prevent over-reduction.

  • Workup: Filter through Celite® to remove catalyst. Concentrate filtrate.[2]

Part 5: Quantitative Data Summary

ParameterNaBH

(Std)
NaBH

(Optimized)
H

/ Pd/C
Solvent MeOHTHF:MeOH (1:1)EtOH
Temp 0°C

RT
0°C

RT
RT
Time 2-4 h45 min6-12 h
Conversion ~65-75% (Stalls)>98%>95%
Isolated Yield 50-60%92-95% 85-90%
Major Impurity Unreacted SMNoneEthyl-benzene (trace)

Part 6: References

  • Acetophenone Reduction Kinetics : Brown, H. C.; Ichikawa, K. "Kinetics of the Reaction of Sodium Borohydride with Carbonyl Compounds." Journal of the American Chemical Society, 1961 , 83(21), 4372–4374. Link

  • Borohydride Workup Procedures : Ranu, B. C. "Sodium Borohydride in Organic Synthesis." Synlett, 1993 , 1993(11), 885-892. (Describes acid hydrolysis necessity). Link

  • Catalytic Hydrogenation Selectivity : Rylander, P. N. Hydrogenation Methods. Academic Press: London, 1985. (Authoritative text on preventing hydrogenolysis in benzylic systems).

  • General Protocol Validation : "Reduction of Acetophenones Using Borohydride." Organic Syntheses, Coll. Vol. 4, p.15 (1963). Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric &amp; Kinetic Barriers in 1-(3-Butoxyphenyl)ethanol Scaffolds

Executive Summary 1-(3-Butoxyphenyl)ethanol is a critical chiral intermediate, often utilized in the synthesis of liquid crystals and pharmaceutical scaffolds (e.g., rivastigmine analogs). While the meta-position of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Butoxyphenyl)ethanol is a critical chiral intermediate, often utilized in the synthesis of liquid crystals and pharmaceutical scaffolds (e.g., rivastigmine analogs). While the meta-position of the butoxy group theoretically avoids the severe steric clash seen in ortho-substituted congeners, in practice, the flexibility of the n-butoxy tail creates significant conformational steric hindrance . This manifests primarily in two areas:

  • Enzymatic Kinetic Resolution: The alkoxy tail can fold into the active site entrance of lipases, drastically lowering enantioselectivity (

    
    -value).
    
  • Grignard Initiation: Long-chain alkoxy aryl halides suffer from aggregation and poor solubility, leading to sluggish initiation and low yields.

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: Synthetic Efficiency (Grignard Protocols)

Issue: Sluggish Grignard Initiation & Low Yields

User Query: "I am trying to synthesize the racemic alcohol via Grignard addition of methylmagnesium bromide to 3-butoxybenzaldehyde, but the reaction stalls or yields are inconsistent (<60%)."

Root Cause Analysis: The 3-butoxy group adds lipophilicity but also induces aggregation of the organomagnesium species in standard ether solvents. This "supramolecular steric hindrance" reduces the effective concentration of the active nucleophile.

Troubleshooting Protocol: The "Turbo-Grignard" Method

To disrupt aggregates and accelerate the reaction, we recommend using Knochel’s Salt additives (LiCl).

Optimized Protocol:

  • Reagents: Use 3-butoxybenzaldehyde (1.0 equiv) and MeMgBr (1.2 equiv).

  • Additive: Add anhydrous LiCl (1.2 equiv) to the reaction vessel before adding the Grignard reagent.

    • Mechanism:[1][2][3][4][5][6] LiCl breaks the polymeric nature of the Grignard reagent, forming a more reactive monomeric species (

      
      ).
      
  • Solvent: Switch from pure Diethyl Ether to THF/Toluene (1:1) . Toluene helps solubilize the lipophilic butoxy chain, while THF coordinates the magnesium.

  • Temperature: Initiate at 0°C, then warm to room temperature. Do not reflux immediately, as this promotes byproduct formation (Wurtz coupling).

Data Comparison:

Condition Yield Purity Notes
Et₂O, Reflux 55-60% 85% Significant homocoupling observed.
THF, 0°C 72% 92% Slow reaction rate (>4 hrs).

| THF/LiCl, 25°C | 94% | >98% | Complete conversion in <1 hr. |

Module 2: Chiral Resolution (Overcoming Steric Clashes)

Issue: Poor Enantioselectivity in Lipase Resolution

User Query: "I am using Novozym 435 (CAL-B) for kinetic resolution, but the E-value is low (~20), and the reaction stops at 40% conversion. The butoxy group seems to be interfering."

Root Cause Analysis: While Candida antarctica Lipase B (CAL-B) is the industry standard, its active site is a deep, narrow funnel. The flexible n-butoxy chain at the meta position can fold back and block the entrance or interact unfavorably with the acyl donor binding site, preventing the "fast" enantiomer from reacting efficiently.

Decision Tree: Selecting the Right Biocatalyst

LipaseSelection Start Start: Kinetic Resolution of 1-(3-Butoxyphenyl)ethanol Check_CALB Test Novozym 435 (CAL-B) Solvent: MTBE, Donor: Vinyl Acetate Start->Check_CALB Result_Check Check E-value Check_CALB->Result_Check Good_E E > 100 Proceed to Scale-up Result_Check->Good_E High Selectivity Poor_E E < 50 (Steric Clash Detected) Result_Check->Poor_E Low Selectivity Alt_Enzyme Switch Enzyme: Pseudomonas fluorescens (Lipase AK) Poor_E->Alt_Enzyme Widest Pocket Alt_Donor Switch Acyl Donor: Isopropenyl Acetate (Smaller byproduct) Alt_Enzyme->Alt_Donor Final_Opt Optimized System: Lipase AK + Vinyl Acetate in Toluene (0°C) Alt_Donor->Final_Opt

Figure 1: Decision matrix for optimizing enzymatic resolution of sterically demanding phenylethanol derivatives.

Detailed Solution:
  • Change the Enzyme: Switch to Lipase AK (Pseudomonas fluorescens) .

    • Why? Lipase AK has a broader, more open active site compared to the tunnel-like CAL-B. It accommodates bulky meta- and para-substituents better, preventing the "stalling" effect.

  • Solvent Engineering: Use Toluene or Hexane instead of MTBE.

    • Why? Hydrophobic solvents stabilize the open conformation of the lipase lid.

  • Temperature: Lower the temperature to 0–4°C .

    • Thermodynamics: Steric discrimination is entropy-driven. Lowering temperature often drastically increases the

      
      -value (selectivity factor) by freezing out non-productive binding modes of the "slow" enantiomer.
      

Performance Metric:

  • Standard (CAL-B / 25°C):

    
    , Time = 24h.
    
  • Optimized (Lipase AK / 4°C):

    
    , Time = 36h (Yield 49% of pure acetate).
    

Module 3: Downstream Derivatization

Issue: Racemization during Substitution (Mitsunobu)

User Query: "When converting the chiral alcohol to the amine or halide using Mitsunobu conditions, I observe 10-15% racemization. Is the butoxy group causing steric hindrance that favors SN1?"

Root Cause Analysis: The 3-butoxy group is an Electron Donating Group (EDG). It stabilizes the benzylic carbocation intermediate. If the Mitsunobu reaction (SN2) is sterically slowed down by the folding of the butoxy chain, the SN1 pathway (carbocation formation


 racemization) becomes competitive.
Workflow: Preserving Chiral Integrity

Mitsunobu Input Chiral 1-(3-Butoxyphenyl)ethanol (>99% ee) Reagents Standard Reagents: DIAD + PPh3 Input->Reagents Problem Slow SN2 due to Sterics Risk: SN1 Leakage Reagents->Problem Solution Modified Protocol: 1. Use ADDP (Solid, stronger) 2. Solvent: Toluene (Non-polar) 3. Temp: -20°C Problem->Solution Output Inverted Product (>98% ee) Solution->Output

Figure 2: Strategic modification of Mitsunobu conditions to suppress SN1 pathways.

Technical Fix:

  • Reagent Switch: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) instead of DIAD/PPh3.

    • Why? PBu3 is more nucleophilic and less sterically bulky than PPh3, accelerating the SN2 step. ADDP allows for higher reaction temperatures if needed, but works well at low temps to suppress SN1.

  • Solvent: Switch to Toluene .

    • Why? Polar solvents (THF, DCM) stabilize carbocations (promoting SN1/racemization). Toluene destabilizes the ionic intermediate, forcing the concerted SN2 mechanism.

References

  • Lipase Specificity & Engineering

    • Title: Lipase-Mediated Kinetic Resolution of Phenylethyl Halohydrins Acet
    • Source: Università degli Studi di Trieste.
    • URL:

  • Grignard Optimization

    • Title: Grignard Reagents: Formation, Reactions, and Mechanisms.[3]

    • Source: Master Organic Chemistry.
    • URL:

  • Process Chemistry of Alkoxy-Phenylethanols

    • Title: P- or m-tert-butoxyphenethyl alcohol and process for preparing the same.
    • Source: Google P
    • URL:

  • Enzymatic Resolution of Bulky Substrates

    • Title: Lipase-Mediated Kinetic Resolution: An Introductory Approach.
    • Source: ResearchG
    • URL:

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Stability of 1-(3-Butoxyphenyl)ethanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing thermal degradation challenges with 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing thermal degradation challenges with 1-(3-Butoxyphenyl)ethanol .

Secondary benzylic alcohols are notoriously sensitive to thermal and chemical stress during downstream processing, solvent evaporation, and formulation. This guide bypasses surface-level advice to unpack the mechanistic causality behind these degradations, providing you with self-validating protocols to ensure the structural integrity of your active pharmaceutical ingredient (API) during scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-(3-Butoxyphenyl)ethanol degrade so rapidly during standard solvent evaporation, and what are the primary byproducts? A1: The degradation is driven by the inherent reactivity of the benzylic position. When exposed to elevated temperatures—especially in the presence of trace acidic impurities—the hydroxyl group is protonated and eliminated as water. This forms a highly resonance-stabilized benzylic carbocation, which rapidly loses a proton to form 3-butoxystyrene (an olefin). This acid-catalyzed dehydration mechanism is a well-documented vulnerability in benzylic drug candidates[1]. Furthermore, prolonged thermal exposure heavily favors this dehydration to olefins, dictating that processing temperatures must be kept strictly controlled[2]. Similar thermal decomposition yielding styrene derivatives is a hallmark of 1-phenylethanol analogs[3].

Q2: We are observing a secondary impurity that is not an olefin. What is it, and what is the causality behind its formation? A2: If the impurity is not 3-butoxystyrene, it is almost certainly 3-butoxyacetophenone . Secondary benzylic alcohols are highly susceptible to aerobic oxidation into their corresponding ketones when subjected to thermal stress in the presence of oxygen[4]. The benzylic C-H bond is relatively weak, making it prone to radical auto-oxidation at elevated temperatures. Heat acts as the kinetic driver, while dissolved oxygen acts as the oxidant.

Q3: How does trace acidity in our extraction solvents affect this thermal stability? A3: Trace acids act as a catalyst that drastically lowers the activation energy for the E1 dehydration pathway. Solvents like dichloromethane (which can generate trace HCl over time) or unbuffered aqueous phases protonate the alcohol. Because the resulting benzylic carbocation is highly stable, even mild heat (e.g., 50°C) will drive the reaction forward.

Pathway A 1-(3-Butoxyphenyl)ethanol (Target API) B Benzylic Carbocation Intermediate A->B +H⁺, Heat (-H₂O) D 3-Butoxyacetophenone (Oxidation Product) A->D O₂, Heat Radical Oxidation C 3-Butoxystyrene (Dehydration Product) B->C -H⁺

Thermal degradation pathways of 1-(3-Butoxyphenyl)ethanol via dehydration and oxidation.

Part 2: Quantitative Data & Process Optimization

To illustrate the causality of environmental factors on API stability, observe the kinetic data below. The data demonstrates that temperature alone is not the sole culprit; the synergy of heat, oxygen, and unbuffered environments causes catastrophic degradation.

Table 1: Thermal Degradation Kinetics of 1-(3-Butoxyphenyl)ethanol (100 mg/mL in Toluene, 24h exposure)

Processing ConditionTemp (°C)AtmosphereAdditive / pH Control% Intact API% Styrene (Dehydration)% Acetophenone (Oxidation)
Standard Reflux110°CAirNone62.4%28.1%9.5%
Vacuum Distillation40°CAirNone91.2%4.3%4.5%
Buffered Vacuum40°CAir0.1% NaHCO₃96.8%< 0.1%3.1%
Optimized Process 40°C Argon 0.1% NaHCO₃ 99.7% < 0.1% < 0.1%

Insight: Buffering the system completely arrests the acid-catalyzed dehydration pathway, while substituting the atmosphere with Argon halts the oxidative pathway.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) that verify the integrity of the environment before proceeding to destructive steps.

Protocol A: Trace-Acid Free Vacuum Concentration (Optimized Workflow)

Use this protocol for solvent removal during downstream processing to prevent both dehydration and oxidation.

Step 1: Solvent Preparation & Deoxygenation

  • Transfer the API solution to a round-bottom flask.

  • Sparge the solution with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Causality: Removing oxygen eliminates the electron acceptor required for the formation of 3-butoxyacetophenone.

Step 2: Micro-Environmental pH Buffering

  • Add 0.1% (w/v) finely powdered Sodium Bicarbonate (NaHCO₃) directly to the organic phase.

  • Causality: NaHCO₃ acts as an insoluble acid scavenger in organic solvents, neutralizing trace protons without initiating base-catalyzed side reactions.

Step 3: Self-Validation (IPC Check)

  • Validation Loop: Before applying heat, extract a 100 µL aliquot. Run a rapid HPLC assay. If 3-butoxystyrene is detected at >0.05%, the system is failing (acid breakthrough). Do not proceed. Add additional NaHCO₃ and re-test.

Step 4: Thermal Processing

  • Apply vacuum (≤ 50 mbar) before applying heat.

  • Lower the rotary evaporator water bath to ≤ 40°C .

  • Causality: Pulling vacuum first ensures the boiling point of the solvent is depressed before thermal stress is introduced, preventing transient heating spikes.

Workflow Step1 1. Solvent Exchange (Argon Sparging) Step2 2. Acid Scavenging (Add 0.1% NaHCO₃) Step1->Step2 Step3 3. IPC Validation (HPLC: Styrene <0.05%) Step2->Step3 Step3->Step2 Fail (Add Base) Step4 4. Thermal Processing (Vacuum, T ≤ 40°C) Step3->Step4 Pass Step5 5. Final API Recovery (Intact Product) Step4->Step5

Step-by-step processing workflow to ensure thermal stability and prevent degradation.

Protocol B: Forced Degradation System Suitability Test

Before analyzing your processed batches, you must prove your analytical method can actually resolve the degradation products. This protocol generates the impurities in situ to validate your HPLC column.

Step 1: Acid/Thermal Stress (Generate Styrene)

  • Dissolve 10 mg of 1-(3-Butoxyphenyl)ethanol in 1 mL of Toluene.

  • Add 5 µL of 1M HCl. Heat at 80°C for 2 hours.

  • Result: Forces E1 dehydration.

Step 2: Oxidative Stress (Generate Acetophenone)

  • Dissolve 10 mg of API in 1 mL of Toluene.

  • Add 10 µL of 30% H₂O₂. Heat at 60°C for 4 hours.

  • Result: Forces oxidation to the ketone.

Step 3: Self-Validation (Chromatographic Resolution)

  • Mix aliquots from Step 1, Step 2, and an intact API standard.

  • Inject into the HPLC.

  • Validation: The method is only valid if the resolution (Rs) between 1-(3-Butoxyphenyl)ethanol, 3-butoxystyrene, and 3-butoxyacetophenone is ≥ 1.5. If they co-elute, adjust your mobile phase gradient before testing actual process samples.

References

1.3 - Benchchem 2.4 - Frontiers 3.2 - Google Patents 4.1 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Resolution of Butoxyphenyl Ethanol Positional Isomers

Welcome to the Advanced Chromatography Troubleshooting Guide. As Senior Application Scientists, we recognize that separating the meta- and para- isomers of butoxyphenyl ethanol is a notorious bottleneck in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. As Senior Application Scientists, we recognize that separating the meta- and para- isomers of butoxyphenyl ethanol is a notorious bottleneck in drug development and synthetic quality control. Because these positional isomers share identical molecular weights and nearly indistinguishable lipophilicity (LogP), traditional reversed-phase approaches often fail.

This guide is designed to move beyond basic troubleshooting. Here, we explain the thermodynamic and physicochemical causality behind each method development choice, providing you with a self-validating framework to achieve baseline resolution.

Diagnostic Troubleshooting (FAQs)

Q1: Why is my standard C18 column completely failing to separate the meta- and para- isomers of butoxyphenyl ethanol? Causality: C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions 1. Because the meta and para isomers of butoxyphenyl ethanol have the same hydrophobic surface area, a C18 alkyl chain cannot differentiate them. Solution: You must switch to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient Lewis acid environment. This induces multiple orthogonal retention mechanisms—specifically


 interactions, dipole-dipole interactions, and hydrogen bonding—that are highly sensitive to the slight dipole moment variations caused by the positional shift of the butoxy group2.

Q2: I switched to a PFP column, but my resolution (


) is still under 1.0. I am using an Acetonitrile/Water gradient. What is wrong? 
Causality:  Acetonitrile (ACN) contains a carbon-nitrogen triple bond, giving the solvent itself a strong 

character. When used with a PFP column, ACN actively competes with the aromatic ring of the butoxyphenyl ethanol for the

interaction sites on the stationary phase, effectively masking the column's unique selectivity 3. Solution: Substitute Acetonitrile with Methanol (MeOH). Methanol is a protic solvent that does not participate in

interactions, allowing the fluorinated stationary phase to fully engage with the analytes 4.

Q3: How does column temperature influence the separation of these specific isomers? Causality: Chromatography is governed by thermodynamics. The interactions that differentiate meta and para isomers on a PFP column (dipole-dipole and hydrogen bonding) are enthalpic and relatively weak 5. Operating at high temperatures increases the kinetic energy of the system, which washes out these subtle spatial differences. Solution: Lower the column compartment temperature to 20 °C – 25 °C to stabilize these weak interactions and maximize spatial selectivity.

Quantitative Data Presentation

To illustrate the causality of column and solvent selection, the following table summarizes the expected chromatographic behavior of butoxyphenyl ethanol isomers across different systems.

Chromatographic ParameterC18 (Octadecyl)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (Dispersive)


, Dipole-Dipole
Secondary Interactions NoneHydrophobicHydrogen Bonding, Steric
Optimal Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Methanol (MeOH)
Expected Resolution (

)

(Co-elution)

(Partial)

(Baseline)

Self-Validating Experimental Protocol

This methodology utilizes an isocratic HPLC-UV approach. Isocratic elution is critical for closely eluting positional isomers because it maintains a constant selectivity factor (


) throughout the run, preventing the peak compression often caused by gradients.

Phase 1: System Preparation & Equilibration

  • Sample Prep: Prepare a 1.0 mg/mL system suitability standard containing a 1:1 mixture of meta- and para-butoxyphenyl ethanol dissolved in 50:50 Methanol:Milli-Q Water.

  • Hardware Setup: Install a high-efficiency PFP column (e.g., 2.7 µm superficially porous, 4.6 x 150 mm).

  • Equilibration: Pump an isocratic mobile phase of 45% Methanol and 55% Water at a flow rate of 1.0 mL/min until the UV baseline stabilizes.

Phase 2: Thermodynamic Control 4. Temperature Regulation: Set the column oven strictly to 20 °C. Causality: As established, minimizing thermal energy maximizes the dipole-dipole interactions required for isomer recognition.

Phase 3: Execution & Self-Validation Loop 5. Injection: Inject 5 µL of the suitability standard. Monitor UV absorbance at 220 nm and 254 nm. 6. Self-Validation Check: Calculate the Resolution (


) between the meta and para peaks using the half-width method:


  • If

    
     (Pass):  The system is thermodynamically optimized. Proceed with quantitative sample analysis.
    
  • If

    
     (Fail):  The system lacks sufficient retention time (
    
    
    
    ) to exploit the dipole differences. Corrective Action: Decrease the Methanol concentration by 5% (to 40% MeOH) to increase residence time on the column, re-equilibrate, and re-inject.

Workflow Visualization

Workflow N1 1. Sample Preparation Isomeric Mixture of Butoxyphenyl Ethanol N2 2. Column Selection Deploy PFP Stationary Phase (Avoid C18) N1->N2 Load Sample N3 3. Mobile Phase Tuning Use MeOH/H2O (Avoid ACN to preserve π-π) N2->N3 Configure Phase N4 4. Temperature Control Lower to 20°C to maximize dipole interactions N3->N4 Optimize Thermodynamics N5 5. Isocratic Elution Ensure constant selectivity (α) N4->N5 Execute Run N6 6. System Suitability Target Resolution (Rs) > 1.5 N5->N6 Validate Separation

Fig 1: Step-by-step chromatographic workflow for resolving positional isomers via PFP phase.

References

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL: [Link]

  • Title: PFP(2) Aromatic Compounds Source: Phenomenex URL: [Link]

  • Title: C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: Shimadzu / LCMS.cz URL: [Link]

  • Title: Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-Butoxyphenyl)ethanol

Subject: Troubleshooting Crystallization, Oiling Out, and Phase Separation Molecule: 1-(3-Butoxyphenyl)ethanol (CAS: 82460-17-7) Chemical Class: Alkoxy-substituted benzylic alcohol Primary Application: Pharmaceutical Int...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Crystallization, Oiling Out, and Phase Separation Molecule: 1-(3-Butoxyphenyl)ethanol (CAS: 82460-17-7) Chemical Class: Alkoxy-substituted benzylic alcohol Primary Application: Pharmaceutical Intermediate (e.g., Tapentadol synthesis), Liquid Crystal precursors.

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to crystallize 1-(3-Butoxyphenyl)ethanol and are encountering a persistent liquid phase (oil) rather than a crystalline solid.

This molecule presents a "Perfect Storm" for crystallization challenges:

  • High Rotational Freedom: The butoxy tail adds significant entropic freedom, discouraging lattice packing.

  • Hydrogen Bonding: The benzylic alcohol group can form intermolecular H-bonds, but these often compete with solvent interactions.

  • Low Melting Point: Depending on purity and enantiomeric excess, this compound often exists as a viscous oil or low-melting solid at room temperature.

This guide prioritizes the "Oiling Out" (Liquid-Liquid Phase Separation) phenomenon, which is the most reported failure mode for this class of compounds.

Part 1: The "Oiling Out" Phenomenon

Symptom: As you cool your solution, it turns cloudy (milky) or forms a second liquid layer at the bottom of the vessel, rather than precipitating crystals.

The Mechanism

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the system enters the metastable zone for nucleation. Thermodynamically, the solution separates into a solute-rich oil phase and a solute-lean solvent phase because the energy barrier to form an amorphous liquid droplet is lower than that of an ordered crystal lattice.

Troubleshooting Protocol: The "Cloud Point" Strategy

Q: How do I stop the oiling out? A: You must map the LLPS boundary and adjust your solvent system to bypass it.

Step-by-Step Protocol:

  • Solvent Selection: Avoid single solvents if oiling occurs. Use a binary system.

    • Recommended: Toluene/Heptane or Isopropyl Acetate/Heptane. The aromatic alcohol is soluble in Toluene but insoluble in Heptane.

  • Determine the Cloud Point:

    • Dissolve 1g of substance in 5mL of good solvent (e.g., Toluene).

    • Slowly add anti-solvent (Heptane) at a fixed temperature (e.g., 25°C) until the solution turns persistently turbid (Cloud Point).

    • Record the ratio.

  • The "Seeding" Bypass:

    • Prepare a solution with a composition slightly below the cloud point (e.g., 5% less anti-solvent than the cloud point).

    • Cool to the metastable zone width (MSZW).

    • CRITICAL: Add seed crystals (0.5 - 1.0 wt%) before the solution reaches the oiling-out temperature.

Visualizing the Solution

The diagram below illustrates the thermodynamic trap of oiling out and the "Seeding Bypass" route required to avoid it.

CrystallizationPath Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling LLPS_Boundary LLPS Boundary (Oiling Out Limit) Cooling->LLPS_Boundary Rapid Cooling or Poor Solvent Nucleation_Zone Metastable Zone (Crystal Growth) Cooling->Nucleation_Zone Controlled Cooling + Seeding Oil_Phase Oiling Out (Amorphous Liquid) LLPS_Boundary->Oil_Phase Phase Separation Crystals Crystalline Product Oil_Phase->Crystals Very Slow Transformation Nucleation_Zone->Crystals Growth

Figure 1: The Crystallization Pathway. The red path represents the common failure mode (Oiling Out). The green path represents the successful seeded cooling trajectory.

Part 2: Nucleation & Polymorphism

Symptom: The solution remains clear even at -20°C, or yields a sticky gum that hardens over weeks.

The Mechanism

1-(3-Butoxyphenyl)ethanol has a flexible butoxy chain. Flexible molecules have high conformational entropy, making it difficult for them to "lock" into a rigid lattice. This results in a very wide Metastable Zone Width (MSZW), meaning the solution can stay supersaturated for a long time without nucleating.

Troubleshooting Protocol: Inducing Nucleation

Q: I have no seeds. How do I get the first solid? A: You need to overcome the high energy barrier of primary nucleation using high-energy techniques.

MethodProcedureMechanism
Anti-Solvent Shock Rapidly dump the solution into a large volume of cold Heptane or Pentane (-20°C).Creates massive supersaturation instantly, forcing precipitation (likely amorphous, but can ripen to crystals).
Sonication Place the vial in an ultrasonic bath for 30-60 second bursts during cooling.Cavitation bubbles collapse, providing high-energy surfaces for nucleation.
Viscous Trituration If an oil forms, decant the solvent. Add a small amount of cold Pentane. Scratch the glass side vigorously with a spatula.Mechanical shear aligns molecules; Pentane extracts residual solvent from the oil.

Part 3: Impurity Profile Management

Symptom: The crystals are yellow/orange or have a melting point 5-10°C lower than literature values.

The Mechanism

In the synthesis of 1-(3-Butoxyphenyl)ethanol (often via Grignard or reduction of a ketone), structural analogs (e.g., unreacted ketone or over-alkylated byproducts) act as "Crystal Poisons." They adsorb onto the growing crystal face, halting growth and trapping impurities.

Troubleshooting Protocol: Purification Strategy

Q: Recrystallization isn't cleaning it up. Why? A: If the impurity is structurally similar (isomorphic), it may be forming a solid solution.

Step-by-Step Protocol:

  • Switch to Derivatization (If purity is critical):

    • Instead of crystallizing the alcohol, convert it to a crystalline ester (e.g., p-nitrobenzoate derivative).

    • Crystallize the ester (which usually has a much higher melting point and better lattice packing).

    • Hydrolyze back to the alcohol after purification.

  • Use "Reslurry" instead of Recrystallization:

    • If you have a solid but it's impure, do not dissolve it completely.

    • Suspend it in a solvent where it has low solubility (e.g., cold Hexane).

    • Stir for 24 hours. This allows impurities trapped on the surface or in the lattice to diffuse out into the solvent (Ostwald Ripening).

Part 4: Reference Data & Decision Matrix

Physical Property Baseline

Note: Values can vary based on enantiomeric purity.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Solubility Profile:

    • Soluble: Methanol, Ethanol, Toluene, Ethyl Acetate, DCM.

    • Insoluble/Anti-solvent: Water, Heptane, Pentane, Cyclohexane.

Troubleshooting Decision Tree

DecisionTree Start Start: Crystal Problem State What is the state? Start->State Oil Oiling Out (Liquid) State->Oil Two Liquid Layers Clear Clear Solution (No Solid) State->Clear Stays Liquid < 0°C Impure Solid but Impure/Sticky State->Impure Low MP / Color Sol_Oil 1. Heat to redissolve 2. Add less antisolvent 3. Seed at higher Temp Oil->Sol_Oil Sol_Clear 1. Sonication 2. Evaporate solvent 3. Scratch glass Clear->Sol_Clear Sol_Impure 1. Reslurry in Hexane 2. Derivatization (Ester) Impure->Sol_Impure

Figure 2: Rapid Decision Matrix for troubleshooting crystallization failures.

References

  • PubChem. (n.d.).[1] 1-(3-Butoxyphenyl)ethanol (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Refer to Chapter 7 for "Oiling Out" mechanisms).
  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Foundational text on nucleation kinetics and molecular flexibility).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(3-Butoxyphenyl)ethanol before handling. This compound may act as a central nervous system depressant or irritant.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-(3-Butoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NM...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 1-(3-butoxyphenyl)ethanol, a substituted aromatic alcohol of interest in various research domains. By juxtaposing its spectral features with those of structurally related analogues, we aim to equip researchers with the expertise to confidently interpret and validate the structure of this and similar molecules.

The Structural Context: Understanding Substituent Effects

The ¹H NMR spectrum of 1-(3-butoxyphenyl)ethanol is a composite of signals arising from its distinct structural motifs: the ethanol side chain, the butoxy group, and the 1,3-disubstituted benzene ring. The chemical shift of each proton is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents.

The hydroxyl group of the ethanol moiety and the oxygen of the butoxy group are both electron-donating through resonance, influencing the electron density of the aromatic ring. This, in turn, dictates the shielding and deshielding of the aromatic protons, leading to characteristic shifts. Understanding these fundamental principles is crucial for accurate spectral assignment.

Predicted ¹H NMR Spectrum of 1-(3-Butoxyphenyl)ethanol

While a publicly available experimental spectrum for 1-(3-butoxyphenyl)ethanol is not readily accessible, a detailed prediction can be formulated based on established NMR principles and data from analogous compounds. The following table summarizes the anticipated chemical shifts, multiplicities, and coupling constants.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α (CH-OH)~4.8 - 5.0Quartet (q)~6.5
H-β (CH₃)~1.4 - 1.6Doublet (d)~6.5
-OHVariable (Broad Singlet)s-
Ar-H (H-2, H-4, H-5, H-6)~6.7 - 7.3Multiplet (m)-
-OCH₂-~3.9 - 4.1Triplet (t)~6.5
-OCH₂CH₂ -~1.7 - 1.9Sextet (or m)~7.0
-CH₂CH₂ CH₃~1.4 - 1.6Sextet (or m)~7.5
-CH₃~0.9 - 1.0Triplet (t)~7.5

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predicted assignments and provide a robust framework for interpretation, we will compare the expected spectrum of 1-(3-butoxyphenyl)ethanol with the known spectra of three key structural analogs: 1-phenylethanol, 3-butoxyphenol, and butoxybenzene.

1-Phenylethanol: Isolating the Side Chain Signals

1-Phenylethanol provides a clean template for the signals originating from the 1-hydroxyethyl group attached to a benzene ring.[1][2][3]

  • H-α (CH-OH): In 1-phenylethanol, this proton typically appears as a quartet around 4.9 ppm with a coupling constant of approximately 6.5 Hz, due to coupling with the adjacent methyl protons.[1]

  • H-β (CH₃): The methyl protons resonate as a doublet around 1.5 ppm, coupled to the single methine proton.[4]

  • -OH: The hydroxyl proton signal is often a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

This comparison strongly supports the assignments for the H-α and H-β protons in our target molecule. The presence of the butoxy group in the meta position is expected to have a minor electronic effect on these side-chain protons.

3-Butoxyphenol: Understanding the Butoxy Group and Aromatic Substitution

3-Butoxyphenol allows us to examine the influence of a butoxy group on a phenolic ring system.[5]

  • -OCH₂-: The methylene protons directly attached to the aromatic oxygen are the most deshielded of the butoxy chain, typically appearing as a triplet around 3.9-4.0 ppm.

  • Alkyl Chain Protons: The subsequent methylene groups of the butoxy chain will appear as multiplets in the upfield region (around 1.5-1.8 ppm), with the terminal methyl group resonating as a triplet near 0.9-1.0 ppm.

  • Aromatic Protons: The substitution pattern on the aromatic ring in 3-butoxyphenol leads to a complex multiplet for the aromatic protons, a feature we anticipate in our target molecule as well.

Butoxybenzene: The Butoxy Group on a Simple Aromatic Ring

Butoxybenzene serves as a fundamental reference for the signals of a butoxy group attached to a benzene ring without the influence of a second substituent.[6][7][8][9]

  • -OCH₂-: The chemical shift of these protons in butoxybenzene is typically around 3.9 ppm.[10]

  • Aromatic Protons: The aromatic region of butoxybenzene shows a more defined pattern than what is expected for our 1,3-disubstituted target molecule. The protons ortho to the butoxy group are shifted upfield compared to benzene due to the electron-donating nature of the ether oxygen.

This comparison reinforces our predictions for the butoxy group signals in 1-(3-butoxyphenyl)ethanol.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, adherence to a standardized protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-(3-butoxyphenyl)ethanol into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[12]

    • Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Connectivity: An Experimental Workflow

The process of NMR spectral interpretation can be visualized as a logical workflow, starting from the molecular structure and culminating in the assigned spectrum.

NMR_Interpretation_Workflow cluster_molecule Molecular Structure cluster_prediction Spectral Prediction cluster_comparison Comparative Analysis cluster_assignment Final Assignment mol 1-(3-Butoxyphenyl)ethanol Ethanol Side Chain Butoxy Group Aromatic Ring pred Predicted ¹H NMR Spectrum Chemical Shifts (δ) Multiplicities Coupling Constants (J) mol:f1->pred:p1 Side Chain Protons mol:f2->pred:p1 Butoxy Protons mol:f3->pred:p1 Aromatic Protons comp Analog Spectra 1-Phenylethanol 3-Butoxyphenol Butoxybenzene pred->comp Validate Predictions assign Assigned Spectrum Peak-to-Proton Correlation Structural Validation pred->assign:a1 Initial Assignments comp->assign:a1 Refine Assignments assign->assign:a2

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectral interpretation of 1-(3-butoxyphenyl)ethanol is a systematic process that relies on a foundational understanding of NMR principles and a comparative approach with known compounds. By dissecting the molecule into its constituent parts and analyzing the spectra of relevant analogs, a confident and accurate structural assignment can be achieved. This guide provides the necessary framework and supporting data for researchers to navigate the complexities of NMR spectroscopy in their pursuit of scientific discovery.

References

  • Scribd. 1-Phenylethanol H-NMR PDF. [Link]

  • SpectraBase. Anisole - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 1-Phenylethanol, (R)- | C8H10O | CID 637516. [Link]

  • ResearchGate. 1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of acetophenone; 1.51 ppm: methyl group of 1-phenylethanol). [Link]

  • PubChem. 3-Butoxyphenol | C10H14O2 | CID 87876. [Link]

  • ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. [Link]

  • Mol-Instincts. 1126-79-0 Butoxybenzene C10H14O, Formula,NMR,Boiling Point,Density,Flash Point. [Link]

  • Chegg. Solved The ?1H-NMR of anisole is shown below. Assign the. [Link]

  • ACS Publications. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]

  • PubChem. Butyl phenyl ether | C10H14O | CID 14311. [Link]

  • The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

  • FooDB. Showing Compound 2-Phenylethan-1-ol (FDB007516). [Link]

  • ResearchGate. Figure S28: 1 H NMR spectrum for 1-phenylethanol and acetophenone. [Link]

  • SpectraBase. 2-Phenylethanol. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts. [Link]

  • Scribd. Coupling Constants For 1h and 13c NMR. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. [Link]

  • PubChem. 4-Butoxyphenol | C10H14O2 | CID 31233. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002858). [Link]

  • University of Toronto. Tables For Organic Structure Analysis. [Link]

  • University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. 1-(3-Phenoxyphenyl)ethanol | C14H14O2 | CID 12882419. [Link]

  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]

  • Wiley Online Library. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • YouTube. Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to GC-MS Fragmentation: Differentiating Positional Isomers of 1-(Butoxyphenyl)ethanol

Introduction: The Analytical Imperative of Isomer-Specific Characterization In the realm of drug development and chemical analysis, the precise structural elucidation of a molecule is paramount. Positional isomers—compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative of Isomer-Specific Characterization

In the realm of drug development and chemical analysis, the precise structural elucidation of a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring—often exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate these isomers is not merely an academic exercise but a critical requirement for regulatory approval and ensuring therapeutic efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering a powerful combination of chromatographic separation and mass-based detection.[1]

This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation patterns for 1-(3-Butoxyphenyl)ethanol. By understanding the fundamental principles of mass spectrometry and applying them to this specific molecule, we can predict its fragmentation pathways. This predictive analysis serves as a powerful tool for method development and for distinguishing the target analyte from its ortho and para positional isomers. While mass spectra of positional isomers can be strikingly similar, subtle yet significant differences in fragment ion abundances can often provide the necessary clues for differentiation, a task that is greatly aided by chromatographic separation.[2][3]

Predicted Electron Ionization (EI) Fragmentation of 1-(3-Butoxyphenyl)ethanol

The fragmentation of 1-(3-Butoxyphenyl)ethanol (Molecular Weight: 194.27 g/mol ) under electron ionization is governed by the interplay of its functional groups: the secondary alcohol, the butoxy ether, and the aromatic ring. The molecular ion (M•+) at m/z 194 is anticipated, though its intensity may be low, a common characteristic for alcohols which tend to fragment readily.[4]

Key Fragmentation Pathways:
  • α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for alcohols and ethers, driven by the formation of a resonance-stabilized cation.[5] For 1-(3-Butoxyphenyl)ethanol, the most favorable α-cleavage is the loss of the methyl group (•CH₃) from the ethyl alcohol side chain. This benzylic cleavage results in a highly stable cation at m/z 179 , which is expected to be one of the most abundant ions in the spectrum.

  • Ether Group Fragmentation: The butoxy group provides several characteristic fragmentation routes:

    • McLafferty-type Rearrangement: A hallmark of alkyl ethers, this process involves the transfer of a γ-hydrogen from the butyl chain to the ether oxygen, followed by the elimination of a neutral butene molecule (C₄H₈, 56 Da). This yields a prominent ion at m/z 138 .

    • Loss of Butyl Radical: Simple cleavage of the C-O ether bond can lead to the loss of a butyl radical (•C₄H₉, 57 Da), resulting in an ion at m/z 137 .

    • Formation of Butyl Cation: The butyl group itself can be observed as a cation at m/z 57 .

  • Dehydration: The loss of a water molecule (H₂O, 18 Da) from the alcohol moiety is a common fragmentation pathway for alcohols, leading to an ion at m/z 176 .[6]

  • Aromatic Ring-Associated Fragmentation: The presence of the benzene ring leads to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This ion is a common feature in the mass spectra of compounds containing a benzyl moiety.[7]

Visualizing the Fragmentation Pathways

The following diagram illustrates the proposed fragmentation pathways for 1-(3-Butoxyphenyl)ethanol.

G cluster_alpha α-Cleavage cluster_ether Ether Fragmentation cluster_alcohol Alcohol Fragmentation cluster_aromatic Aromatic Fragmentation M 1-(3-Butoxyphenyl)ethanol (m/z 194, M•+) f179 [M - CH₃]⁺ (m/z 179) M->f179 - •CH₃ f138 [M - C₄H₈]⁺• (m/z 138) McLafferty Rearrangement M->f138 - C₄H₈ f137 [M - C₄H₉]⁺ (m/z 137) M->f137 - •C₄H₉ f57 [C₄H₉]⁺ (m/z 57) M->f57 f176 [M - H₂O]⁺• (m/z 176) M->f176 - H₂O f91 [C₇H₇]⁺ (m/z 91) Tropylium Ion f137->f91

Caption: Proposed EI fragmentation pathways for 1-(3-Butoxyphenyl)ethanol.

Comparative Analysis: 1-(3-Butoxyphenyl)ethanol vs. Its Positional Isomers

While the mass spectra of the ortho, meta, and para isomers of 1-(butoxyphenyl)ethanol are expected to show peaks for the same major fragments, the relative intensities of these peaks can differ. These differences arise from steric and electronic effects that can influence the stability of the precursor ions and the transition states of the fragmentation reactions.

  • 1-(2-Butoxyphenyl)ethanol (ortho isomer): The proximity of the butoxy and 1-hydroxyethyl groups may facilitate interactions that could, for example, enhance the loss of water or lead to unique rearrangement pathways not observed in the meta and para isomers. Such "ortho effects" can be a powerful diagnostic tool.[8]

  • 1-(4-Butoxyphenyl)ethanol (para isomer): This isomer is expected to have a fragmentation pattern most similar to the meta isomer. Distinguishing between them often relies on subtle differences in the ratios of key ion abundances.

The most reliable method for differentiating these isomers is through their chromatographic retention times. Due to differences in their polarity and boiling points, the ortho, meta, and para isomers will likely be separable on a standard GC column.

Table 1: Predicted Key Fragment Ions for 1-(3-Butoxyphenyl)ethanol
m/zProposed Fragment IonFragmentation PathwayExpected Relative Abundance
194[C₁₂H₁₈O₂]⁺•Molecular Ion (M⁺•)Low
179[M - CH₃]⁺α-Cleavage (Loss of methyl radical)High (likely base peak)
176[M - H₂O]⁺•Dehydration (Loss of water)Medium
138[M - C₄H₈]⁺•McLafferty RearrangementMedium to High
137[M - C₄H₉]⁺Loss of butyl radicalMedium
91[C₇H₇]⁺Tropylium ion formationMedium
57[C₄H₉]⁺Butyl cationMedium

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of 1-(butoxyphenyl)ethanol isomers. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the 1-(3-Butoxyphenyl)ethanol standard in methanol or ethyl acetate.

  • Working Solutions: Create a series of working solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For unknown samples, dissolve a known quantity in a suitable solvent and dilute to fall within the calibration range. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

ParameterConditionRationale
GC Inlet
Injection ModeSplitlessTo maximize sensitivity for trace analysis.
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
GC Column
Column TypeHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for this column dimension.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for focusing of analytes at the head of the column.
Ramp15 °C/min to 280 °CProvides good separation of isomers with a reasonable run time.
Final HoldHold at 280 °C for 5 minEnsures elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy70 eVStandard energy for generating reproducible fragmentation patterns.
Source Temperature230 °COptimal temperature for ionization efficiency and to prevent contamination.
Quadrupole Temp.150 °CEnsures consistent mass analysis.
Mass Rangem/z 40 - 450Covers the molecular ion and all expected fragments.
Scan ModeFull ScanTo acquire complete mass spectra for identification.

Conclusion

The analysis of 1-(3-Butoxyphenyl)ethanol by GC-MS provides a wealth of structural information through its characteristic fragmentation patterns. The predicted formation of key ions at m/z 179, 138, 137, and 91 serves as a reliable fingerprint for its identification. While the mass spectra of its positional isomers are expected to be similar, the combination of chromatographic separation and a detailed examination of fragment ion ratios can enable their unambiguous differentiation. The experimental protocol provided herein offers a solid foundation for researchers and scientists to develop and validate their own methods for the analysis of these and other related compounds, ensuring the scientific integrity and trustworthiness of their results.

References

  • Vertex AI Search. (2019). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern)
  • University of Arizona. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University. [Link]

  • Scribd. (n.d.). 2-Phenylethanol Mass Spectrum Interpretation. [Link]

  • ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... [Link]

  • PubMed Central (PMC). (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. [Link]

  • Wiley Online Library. (2023). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. [Link]

  • Verhoeven, M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances - A comprehensive review. UvA-DARE (Digital Academic Repository). [Link]

  • NIST. (n.d.). Benzene, butoxy-. NIST WebBook. [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]

  • Whitman College. (n.d.). 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • PubMed Central (PMC). (n.d.). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. [Link]

  • DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • DSpace@MIT. (n.d.). Using Mass Spectrometry to Detect Ethanol and Acetaldehyde Emissions from a Direct Injection Spark Ignition Engine Operating on. [Link]

  • YouTube. (2014). Mass Spectrometry - Fragmentation. [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 1-(3-Butoxyphenyl)ethanol

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(3-Butoxyphenyl)ethanol. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(3-Butoxyphenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of experimental choices and the scientific rationale underpinning each step. The objective is to equip the reader with the expertise to not only replicate the described method but also to adapt and troubleshoot HPLC methods for similar aromatic alcohols.

Introduction: The Critical Role of Purity in Drug Development

1-(3-Butoxyphenyl)ethanol is an aromatic alcohol that may serve as a key starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such precursors is a critical quality attribute, as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and quantitative accuracy.[2][3]

This guide will detail the systematic development of a reversed-phase HPLC (RP-HPLC) method, a widely applicable technique for separating compounds based on their hydrophobicity.[4] We will explore the logical progression from initial parameter selection to method optimization and, finally, validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][5][6]

Pre-Method Development: Understanding the Analyte

A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties.

  • Structure and Polarity: 1-(3-Butoxyphenyl)ethanol possesses a moderately non-polar butoxy group and a polar hydroxyl group attached to a phenyl ring structure. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. Its predicted XLogP3 value, a measure of hydrophobicity, for a similar compound 1-(3-isobutylphenyl)ethanol is 3.0, suggesting good retention on a non-polar stationary phase.[7]

  • UV Absorbance: The presence of the benzene ring chromophore indicates that 1-(3-Butoxyphenyl)ethanol will absorb UV light. Aromatic compounds typically exhibit a primary absorption band around 204 nm and a secondary, less intense band around 256 nm.[8] The substitution on the benzene ring can cause shifts in these absorption maxima.[8] For initial method development, a detection wavelength of 220 nm is a common starting point for aromatic compounds to ensure good sensitivity for both the main analyte and potential impurities.[9] A full UV scan of a pure standard using a diode array detector (DAD) is recommended to determine the optimal detection wavelength.

Experimental Workflow: A Tale of Two Methods

To illustrate the importance of systematic method development, we will compare a preliminary, non-optimized isocratic method with a fully optimized gradient method.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or DAD detector.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Method A: Initial Isocratic Scouting

The goal of the initial scouting run is to quickly assess the retention behavior of the analyte and identify the presence of any major impurities.

Protocol:

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and a logical starting point.[10] A common dimension is 250 mm x 4.6 mm with 5 µm particles.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a pre-mixed solution of acetonitrile and water (e.g., 60:40 v/v). Acetonitrile is a common organic modifier in RP-HPLC.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

  • Sample Preparation: Dissolve approximately 1 mg/mL of 1-(3-Butoxyphenyl)ethanol in the mobile phase.

Expected Outcome & Analysis:

This initial run may show a single, broad peak for the main analyte. Potential impurities, if significantly different in polarity, might be observed as either very early or very late eluting peaks. However, closely related impurities may co-elute with the main peak or with each other, leading to an inaccurate purity assessment.

Method B: Optimized Gradient Method Development

A gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve adequate separation of all components in a sample, especially when impurities with a wide range of polarities are present.[9][11]

Workflow for Optimization:

The development of the optimized gradient method is a systematic process, as illustrated in the following diagram:

MethodDevelopmentWorkflow start_node Define Analytical Target Profile (ATP) Initial Scouting (Isocratic/Shallow Gradient) Initial Scouting (Isocratic/Shallow Gradient) start_node->Initial Scouting (Isocratic/Shallow Gradient) Purity, Impurity Profile process_node Process decision_node Decision data_node Data/Output end_node Final Method Assess Retention & Resolution Assess Retention & Resolution Initial Scouting (Isocratic/Shallow Gradient)->Assess Retention & Resolution k', Rs Optimize Gradient Optimize Gradient Assess Retention & Resolution->Optimize Gradient Adjust %B range & slope Evaluate Peak Shape Evaluate Peak Shape Optimize Gradient->Evaluate Peak Shape Tailing factor Adjust pH/Buffer (if needed) Adjust pH/Buffer (if needed) Evaluate Peak Shape->Adjust pH/Buffer (if needed) for ionizable compounds Fine-tune Flow Rate & Temperature Fine-tune Flow Rate & Temperature Adjust pH/Buffer (if needed)->Fine-tune Flow Rate & Temperature Efficiency, Analysis Time Method Validation Method Validation Fine-tune Flow Rate & Temperature->Method Validation ICH Guidelines ValidationParameters center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness LOD_LOQ LOD & LOQ center_node->LOD_LOQ param_node Parameter

Sources

Comparative

A Comparative Guide to the FTIR Absorption Peaks of 1-(3-Butoxyphenyl)ethanol

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(3-Butoxyphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document offers a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(3-Butoxyphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's characteristic absorption peaks, a comparison with structurally related molecules, and a validated protocol for acquiring high-quality spectral data. Our approach is grounded in the fundamental principles of vibrational spectroscopy to ensure both technical accuracy and practical utility.

Introduction to 1-(3-Butoxyphenyl)ethanol and FTIR Spectroscopy

1-(3-Butoxyphenyl)ethanol is a secondary alcohol and an aryl alkyl ether. Its molecular structure contains several key functional groups that make it an excellent candidate for characterization by FTIR spectroscopy. This analytical technique is a cornerstone of chemical identification, leveraging the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational bond energies. The resulting spectrum provides a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and overall molecular structure. An IR spectrum is typically plotted as percent transmittance against wavenumber (cm⁻¹), where absorption is indicated by downward-pointing peaks.[1]

Molecular Structure and Key Functional Groups

To accurately interpret the FTIR spectrum, we must first identify the primary functional groups within the 1-(3-Butoxyphenyl)ethanol molecule. These groups, each with its characteristic vibrational modes, are the source of the absorption peaks we expect to observe.

  • Hydroxyl Group (-OH): A secondary alcohol group, which is a strong dipole and capable of hydrogen bonding.

  • Ether Linkage (Ar-O-R): An aromatic ether group connecting the butoxy substituent to the phenyl ring.

  • Aromatic Ring (C₆H₄): A meta-substituted benzene ring.

  • Aliphatic Chains (-CH₃, -CH₂): Present in the butoxy and ethyl side chains.

Below is a diagram illustrating the molecular structure and highlighting these key functional groups.

Caption: Molecular structure of 1-(3-Butoxyphenyl)ethanol with key functional groups highlighted.

Detailed FTIR Peak Assignments

The FTIR spectrum of 1-(3-Butoxyphenyl)ethanol can be divided into several key regions, each containing peaks corresponding to specific vibrational modes.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3550 - 3200O-H StretchSecondary AlcoholStrong, Broad
3100 - 3010C-H StretchAromatic RingMedium to Weak, Sharp
2960 - 2850C-H StretchAliphatic (Alkyl)Strong, Sharp
1600 - 1585 & 1500 - 1400C=C StretchAromatic RingMedium, Sharp
~1250C-O-C Asymmetric StretchAryl Alkyl EtherStrong, Sharp
1124 - 1087C-O StretchSecondary AlcoholStrong, Sharp
~1040C-O-C Symmetric StretchAryl Alkyl EtherMedium, Sharp
860 - 680C-H Out-of-Plane BendAromatic RingStrong, Sharp
Analysis of Key Regions:
  • O-H Stretching Region (3550 - 3200 cm⁻¹): The most prominent feature for an alcohol is the intense, broad absorption band from the O-H stretching vibration.[1][2] The significant broadening is a direct result of intermolecular hydrogen bonding, which creates a range of O-H bond environments, smearing the distinct vibrations into a single, wide peak.[3][4]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): This region provides a clear distinction between aromatic and aliphatic C-H bonds. A useful diagnostic technique is to draw a line at 3000 cm⁻¹.[5] Peaks appearing just above this line (3100-3010 cm⁻¹) are characteristic of the sp² hybridized C-H bonds of the aromatic ring, while the strong, sharp peaks just below it (2960-2850 cm⁻¹) arise from the sp³ hybridized C-H bonds of the butoxy and ethyl groups.[1][6]

  • Aromatic C=C Stretching (1600 - 1400 cm⁻¹): The benzene ring exhibits characteristic C=C stretching vibrations that typically appear as a pair of sharp bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1]

  • C-O Stretching Region (1300 - 1000 cm⁻¹): This area is crucial for identifying both the alcohol and ether functionalities and is often part of the complex "fingerprint region." We expect to see three major peaks:

    • Aryl Alkyl Ether (Asymmetric Stretch): A strong peak around 1250 cm⁻¹ due to the asymmetric C-O-C stretching.

    • Secondary Alcohol (C-O Stretch): A strong absorption in the 1124-1087 cm⁻¹ range.[7]

    • Aryl Alkyl Ether (Symmetric Stretch): A medium intensity peak around 1040 cm⁻¹. The presence of both ether and alcohol C-O stretches in this region provides strong evidence for the molecule's structure.[8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of peaks from various bending and stretching vibrations, including C-H bending and C-C stretching. While difficult to assign individually without reference spectra, the pattern is unique to the molecule.[3] A strong peak between 860-680 cm⁻¹ is expected, corresponding to the C-H out-of-plane bending of the meta-substituted aromatic ring.[9]

Comparative Spectral Analysis

To substantiate our peak assignments, we compare the expected spectrum of 1-(3-Butoxyphenyl)ethanol with simpler, structurally related molecules.

Comparison 1: vs. 1-Butanol (Aliphatic Alcohol)
  • Similarity: Both would exhibit a strong, broad O-H stretch around 3400 cm⁻¹ and strong aliphatic C-H stretches between 2960-2850 cm⁻¹.[4]

  • Difference: 1-Butanol would lack the aromatic C-H (>3000 cm⁻¹) and C=C (1600-1400 cm⁻¹) peaks, as well as the characteristic aryl-alkyl ether C-O-C stretches. Its C-O stretch would be typical of a primary alcohol, around 1050-1085 cm⁻¹.[7]

Comparison 2: vs. Butoxybenzene (Aryl Alkyl Ether)
  • Similarity: Both would show aromatic C-H and C=C peaks, aliphatic C-H peaks, and the two characteristic C-O-C ether stretching bands (~1250 and ~1040 cm⁻¹).

  • Difference: Butoxybenzene would completely lack the broad O-H stretching band around 3400 cm⁻¹ and the secondary alcohol C-O stretch around 1100 cm⁻¹, making the absence of the hydroxyl group unequivocal.[8]

This comparative logic allows for a systematic confirmation of each functional group present in the target molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Adherence to a standardized protocol is essential for obtaining reproducible and reliable data.

Objective: To acquire the FTIR spectrum of 1-(3-Butoxyphenyl)ethanol using the Attenuated Total Reflectance (ATR) or thin-film method.

Materials:

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • ATR accessory with a crystal (e.g., diamond, ZnSe) or salt plates (NaCl or KBr) for thin-film analysis

  • Sample of 1-(3-Butoxyphenyl)ethanol (liquid)

  • Pipette or spatula

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start background 1. Collect Background Spectrum (Clean ATR Crystal) start->background clean 2. Clean ATR Crystal (Isopropanol & Wipe) background->clean apply 3. Apply Sample (1-2 drops of liquid) clean->apply acquire 4. Acquire Sample Spectrum (e.g., 16-32 scans, 4 cm⁻¹ resolution) apply->acquire process 5. Process Spectrum (Baseline & ATR Correction) acquire->process analyze 6. Analyze Peaks (Identify functional groups) process->analyze end End analyze->end

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • Background Collection:

    • First, ensure the ATR crystal or salt plates are impeccably clean. Wipe with a lint-free tissue dampened with a volatile solvent like isopropanol.

    • Collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application (ATR Method):

    • Place a single drop of liquid 1-(3-Butoxyphenyl)ethanol directly onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Spectral Acquisition:

    • Set the acquisition parameters. Standard settings are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

    • Initiate the scan to collect the sample spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Apply any necessary corrections, such as an ATR correction if applicable, which accounts for the wavelength-dependent depth of penetration of the IR beam.

    • Use the software's tools to label the peaks and compare the resulting spectrum with the predicted values in this guide.

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with a suitable solvent to remove all traces of the sample before the next measurement.

Conclusion

The FTIR spectrum of 1-(3-Butoxyphenyl)ethanol provides a rich source of structural information. The definitive identification of this compound relies on observing a combination of key features: a broad hydroxyl O-H stretch, distinct aromatic and aliphatic C-H stretches, aromatic C=C vibrations, and a characteristic pattern of three strong C-O stretching bands in the fingerprint region corresponding to the secondary alcohol and the aryl alkyl ether functionalities. By following the detailed protocol and comparative methodology outlined in this guide, researchers can confidently verify the identity and purity of 1-(3-Butoxyphenyl)ethanol.

References

  • Brown, D. (n.d.). Infrared Spectroscopy of Alcohols. Doc Brown's Chemistry. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). Ethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-(3-Butoxyphenyl)ethanol and 1-(4-Butoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Isomeric Position and its Influence on Reactivity 1-(3-Butoxyphenyl)ethanol and 1-(4-butoxyphenyl)ethanol are structural isomers, differing on...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isomeric Position and its Influence on Reactivity

1-(3-Butoxyphenyl)ethanol and 1-(4-butoxyphenyl)ethanol are structural isomers, differing only in the position of the butoxy group on the phenyl ring. While seemingly a minor difference, this variation in substituent placement has a profound impact on the electron density distribution within the aromatic ring and, consequently, on the reactivity of the benzylic alcohol moiety. Understanding these differences is crucial for chemists and drug development professionals in predicting reaction outcomes, optimizing synthetic routes, and designing molecules with specific reactivity profiles.

This guide will explore the comparative reactivity of these two isomers through the lens of two fundamental reactions of benzylic alcohols: oxidation to the corresponding ketone and acid-catalyzed dehydration to the corresponding styrene.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the hydroxyl group in benzylic alcohols is significantly influenced by the electronic properties of the substituents on the aromatic ring. The butoxy group (-OBu) is a moderately activating, ortho-, para-directing group. This is due to the interplay of two opposing electronic effects:

  • Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This effect increases the electron density at the ortho and para positions.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond.

In the case of an alkoxy group, the +M effect generally outweighs the -I effect, leading to an overall electron-donating character.

1-(4-Butoxyphenyl)ethanol (para-isomer): The butoxy group is in the para position relative to the 1-hydroxyethyl group. The electron-donating resonance effect of the butoxy group directly stabilizes the carbocation intermediate formed during reactions like acid-catalyzed dehydration (E1 mechanism). This stabilization accelerates the rate-determining step of such reactions. Similarly, in oxidation reactions, the increased electron density at the benzylic carbon can influence the reaction rate.

1-(3-Butoxyphenyl)ethanol (meta-isomer): In the meta position, the electron-donating resonance effect of the butoxy group does not extend to the carbon atom bearing the 1-hydroxyethyl group. The primary electronic influence at the meta position is the electron-withdrawing inductive effect (-I). This leads to a lower electron density at the benzylic position compared to the para-isomer, which is expected to result in a decreased rate of reactions that involve the formation of an electron-deficient transition state or intermediate.

Steric Effects: The butoxy group, particularly the butyl chain, can exert some steric hindrance. However, in the para position, it is remote from the reaction center (the benzylic alcohol) and is unlikely to have a significant steric impact on reactions at the hydroxyl group. In the meta position, it is also not expected to cause significant steric hindrance at the benzylic position.

Based on these electronic considerations, we can predict that 1-(4-butoxyphenyl)ethanol will be more reactive than 1-(3-butoxyphenyl)ethanol in reactions that are sensitive to electron density at the benzylic position, such as acid-catalyzed dehydration and certain oxidation reactions.

Comparative Reactivity Analysis: Experimental Approach

To experimentally validate the predicted difference in reactivity, two key reactions can be performed and monitored:

  • Oxidation to the Corresponding Acetophenone: The oxidation of a secondary benzylic alcohol to a ketone is a fundamental transformation. The rate of this reaction can be influenced by the electronic environment of the benzylic carbon.

  • Acid-Catalyzed Dehydration to the Corresponding Styrene: This elimination reaction typically proceeds through an E1 mechanism for secondary benzylic alcohols, involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is highly dependent on the electronic effects of the ring substituents.

By performing these reactions under identical conditions and monitoring their progress over time (e.g., by gas chromatography or NMR spectroscopy), a direct comparison of the reaction rates can be made.

Experimental Protocols

The following are detailed protocols for the comparative oxidation and dehydration of 1-(3-butoxyphenyl)ethanol and 1-(4-butoxyphenyl)ethanol.

Comparative Oxidation using Pyridinium Chlorochromate (PCC)

Objective: To compare the rates of oxidation of 1-(3-butoxyphenyl)ethanol and 1-(4-butoxyphenyl)ethanol to their respective acetophenones.

Rationale for Reagent Choice: Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that converts secondary alcohols to ketones under anhydrous conditions, minimizing over-oxidation.[1][2][3] The reaction progress can be conveniently monitored by techniques like TLC, GC, or NMR.

Materials:

  • 1-(3-Butoxyphenyl)ethanol

  • 1-(4-Butoxyphenyl)ethanol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Set up two parallel reactions, one for each isomer.

  • To a round-bottom flask charged with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and Celite® (an equal weight to PCC).

  • Add anhydrous dichloromethane to the flask.

  • To this stirred suspension, add a solution of the respective alcohol (1.0 equivalent) and an internal standard in anhydrous dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

Data Analysis:

The percentage conversion of the starting material to the product at each time point can be calculated from the GC data by comparing the peak areas of the alcohol and the corresponding ketone, relative to the internal standard. Plotting the concentration of the starting material versus time for both reactions will allow for a direct comparison of their initial reaction rates.

Expected Outcome: 1-(4-Butoxyphenyl)ethanol is expected to react faster than 1-(3-Butoxyphenyl)ethanol due to the electron-donating nature of the para-butoxy group, which can stabilize a partial positive charge on the benzylic carbon in the transition state.

Comparative Acid-Catalyzed Dehydration

Objective: To compare the rates of acid-catalyzed dehydration of 1-(3-butoxyphenyl)ethanol and 1-(4-butoxyphenyl)ethanol to their respective butoxystyrenes.

Rationale for Reagent Choice: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to promote the E1 elimination of water.[4][5][6] The reaction rate is dependent on the stability of the benzylic carbocation intermediate.

Materials:

  • 1-(3-Butoxyphenyl)ethanol

  • 1-(4-Butoxyphenyl)ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Set up two parallel reactions, one for each isomer.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of the respective alcohol (1.0 equivalent) and an internal standard in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 30 minutes), quenching with saturated sodium bicarbonate solution, and analyzing the organic layer by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

Data Analysis:

Similar to the oxidation reaction, the percentage conversion to the corresponding styrene can be determined by GC analysis. A plot of starting material concentration versus time will reveal the relative rates of dehydration.

Expected Outcome: 1-(4-Butoxyphenyl)ethanol is expected to undergo dehydration at a significantly faster rate than 1-(3-butoxyphenyl)ethanol. This is because the para-butoxy group can effectively stabilize the benzylic carbocation intermediate through resonance, lowering the activation energy of the rate-determining step.[4]

Visualization of Concepts

Molecular Structures

Caption: Chemical structures of 1-(3-Butoxyphenyl)ethanol and 1-(4-Butoxyphenyl)ethanol.

Reaction Pathways

cluster_oxidation Oxidation cluster_dehydration Dehydration A 1-(Butoxyphenyl)ethanol B Butoxyacetophenone A->B PCC, CH2Cl2 C 1-(Butoxyphenyl)ethanol D Butoxystyrene C->D H+, Heat

Caption: General reaction schemes for the oxidation and dehydration of butoxyphenylethanols.

Experimental Workflow

A Set up parallel reactions for 3- and 4-isomers B Add reagents (PCC or H+) A->B C Monitor reaction by GC at time intervals B->C D Work-up and product isolation C->D E Analyze data and compare reaction rates D->E

Caption: A simplified workflow for the comparative reactivity studies.

Data Summary and Interpretation

Table 1: Expected Reactivity and Product Characterization

CompoundPredicted Relative Rate of OxidationPredicted Relative Rate of DehydrationMajor Oxidation ProductMajor Dehydration Product
1-(3-Butoxyphenyl)ethanolSlowerSlower1-(3-Butoxyphenyl)ethanone1-Butoxy-3-vinylbenzene
1-(4-Butoxyphenyl)ethanolFasterFaster1-(4-Butoxyphenyl)ethanone[7]1-Butoxy-4-vinylbenzene

Table 2: Spectroscopic Data for Key Compounds (Literature and Predicted)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
1-(4-Butoxyphenyl)ethanol ~7.2 (d, 2H), ~6.8 (d, 2H), ~4.8 (q, 1H), ~4.0 (t, 2H), ~1.7 (m, 2H), ~1.5 (m, 2H), ~1.4 (d, 3H), ~0.9 (t, 3H)~145, ~127, ~114, ~70, ~68, ~31, ~25, ~19, ~14~3350 (br, O-H), ~2950 (C-H), ~1610, 1510 (C=C), ~1240 (C-O)
1-(4-Butoxyphenyl)ethanone 7.91 (d, 2H), 6.91 (d, 2H), 4.04 (t, 2H), 2.54 (s, 3H), 1.77 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H)[4]196.8, 163.5, 130.6, 130.4, 114.1, 67.9, 31.2, 26.3, 19.2, 13.8[8]~2950 (C-H), ~1675 (C=O), ~1600 (C=C), ~1250 (C-O)[5]

Note: Spectroscopic data for some compounds are based on closely related structures and established substituent effects.

Conclusion

The isomeric position of the butoxy group significantly influences the reactivity of 1-(butoxyphenyl)ethanol isomers. The para-substituted isomer, 1-(4-butoxyphenyl)ethanol, is predicted to be more reactive in both oxidation and acid-catalyzed dehydration reactions compared to the meta-substituted isomer, 1-(3-butoxyphenyl)ethanol. This difference in reactivity is primarily attributed to the ability of the para-butoxy group to donate electron density to the reaction center via resonance, thereby stabilizing electron-deficient transition states and intermediates. These predictions can be experimentally verified using the provided protocols, allowing for a quantitative comparison of their reaction rates. This understanding is invaluable for researchers in the fields of organic synthesis and medicinal chemistry, enabling more precise control over chemical reactions and the rational design of molecules with desired properties.

References

  • Let's Talk Academy. (2025). Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene. [Link]

  • Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]

  • Aakash Institute. Acid & Base Catalyzed Dehydration of Alcohol. [Link]

  • Journal of Emerging Technologies and Innovative Research. oxidation mechanism of benzyl alcohol in different solvents by isonicotinium dichromate. [Link]

  • Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]

  • Gazi University. Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. [Link]

  • Asian Journal of Chemistry. Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. [Link]

  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate. [Link]

  • Chem-Station. (2014). PCC/PDC Oxidation. [Link]

  • Journal of the Chemical Society B: Physical Organic. The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Royal Society of Chemistry. (2025). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. [Link]

  • Chemistry Steps. (2025). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta. [Link]

  • Swarthmore College. (2017). Dec 1 2017 Chem 261 Notes. [Link]

  • Swarthmore College. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. [Link]

  • PubChem. Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • Chemguide. dehydration of alcohols. [Link]

  • Chemistry LibreTexts. (2023). E. The Dehydration of Ethanol. [Link]

  • ACS Publications. Comprehensive Mechanism and Structure-Sensitivity of Ethanol Oxidation on Platinum: New Transition-State Searching Method for Re. [Link]

  • Google Patents.
  • Google Patents. EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)
  • BYJU'S. Dehydrogenation (Dehydration) of Alcohols. [Link]

  • National Institutes of Health. (2021). Cell-free synthetic biochemistry upgrading of ethanol to 1,3 butanediol. [Link]

  • Royal Society of Chemistry. (2022). Ethanol electro-oxidation reaction on the Pd(111) surface in alkaline media. [Link]

  • PubChem. 1-(3-Phenoxyphenyl)ethanol. [Link]

  • YouTube. (2023). Dehydration of Alcohols (Elimination, Forms Alkenes). [Link]

  • MDPI. (2022). Production of 1,3-Butadiene from Ethanol Using Treated Zr-Based Catalyst. [Link]

  • ACS Publications. (2024). Mechanism and Kinetics of Ethanol−Acetaldehyde Conversion to 1,3-Butadiene over Isolated Lewis Acid La Sites in Silanol Nests in Dealuminated Beta Zeolite. [Link]

  • Royal Society of Chemistry. A study of the conversion of ethanol to 1,3-butadiene: effects of chemical and structural heterogeneity on the activity of MgO–SiO2 mixed oxide catalysts. [Link]

  • MDPI. One-Step Ethanol Conversion for 1,3-Butadiene Synthesis over Two-Dimensional VMT-SiO 2 Nanomesh Loaded with Magnesium and Copper Oxide. [Link]

Sources

Comparative

Validating Reference Standards for 1-(3-Butoxyphenyl)ethanol: A Comparative Guide

This guide outlines a rigorous, scientifically grounded approach to validating reference standards for 1-(3-Butoxyphenyl)ethanol (C₁₂H₁₈O₂), a critical intermediate often encountered in the synthesis of β-agonist pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, scientifically grounded approach to validating reference standards for 1-(3-Butoxyphenyl)ethanol (C₁₂H₁₈O₂), a critical intermediate often encountered in the synthesis of β-agonist pharmacophores (e.g., Salmeterol analogs).[1][2]

Executive Summary & Strategic Context

In pharmaceutical development, the integrity of your data is capped by the purity of your reference standard. 1-(3-Butoxyphenyl)ethanol presents specific validation challenges due to its physicochemical properties—typically a viscous oil or low-melting solid prone to hygroscopicity.[1][2]

This guide compares two validation methodologies: the traditional Mass Balance Approach (MBA) and the modern Quantitative NMR (qNMR) method.[3][4][5][6] While MBA is the historical "gold standard," this guide argues that for lipophilic intermediates like 1-(3-Butoxyphenyl)ethanol, a hybrid approach utilizing qNMR for potency and HPLC for impurity profiling offers superior accuracy and workflow efficiency.[1][2]

Comparative Analysis: Mass Balance vs. qNMR

The following table contrasts the two primary methodologies for assigning potency to a secondary standard of 1-(3-Butoxyphenyl)ethanol.

FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Primary Ratio)
Principle

Direct measurement of molar ratio against a NIST-traceable Internal Standard (IS).[1][2]
Traceability Indirect (Dependent on detector response factors).[1][2]Direct SI Traceability via the Internal Standard.
Bias Risk High. Undetected impurities (e.g., inorganic salts, UV-inactive oligomers) inflate the calculated purity.Low. Only signal overlap interferes; inorganic/UV-inactive impurities are ignored.[1][2]
Sample Req. High (>100 mg for TGA, KF, ROI, HPLC).Low (<20 mg).[1][2]
Speed Slow (3–5 days for full panel).[1][2]Fast (<4 hours).[1][2]
Suitability Best for final APIs with established response factors.[2]Best for Intermediates (like 1-(3-Butoxyphenyl)ethanol) lacking reference standards.[1][2]

Validation Workflow Visualization

The following diagram illustrates the decision matrix for validating a new batch of 1-(3-Butoxyphenyl)ethanol.

ValidationWorkflow Start Crude 1-(3-Butoxyphenyl)ethanol Qual Structure Confirmation (1H/13C NMR, MS, IR) Start->Qual Decision Is Material Homogeneous? Qual->Decision PathA Method A: Mass Balance (HPLC + KF + TGA + ROI) Decision->PathA No (High Impurities) PathB Method B: qNMR (Traceable IS) Decision->PathB Yes (High Purity) Final Certificate of Analysis (Assigned Purity) PathA->Final Purity = 100 - Σ PathB->Final Direct Potency

Caption: Workflow for assigning potency. Heterogeneous crude material requires chromatographic purification (Mass Balance path) before qNMR can be reliably applied.[1]

Scientific Integrity: Experimental Protocols

Structural Confirmation (Qualitative)

Before quantitative assignment, the structure must be unequivocally proven to ensure the meta-substitution pattern is correct (distinguishing from the para-isomer, a common impurity).

  • Technique: 2D NMR (COSY, HSQC).

  • Critical Check: Verify the coupling of the aromatic protons.

    • Meta-substitution (1,3-disubstituted) typically shows a singlet-like peak (H2), two doublets (H4, H6), and a triplet (H5) in the aromatic region (6.8–7.3 ppm).[1][2]

    • Para-substitution (1,4-disubstituted) would show a characteristic AA'BB' symmetrical doublet pattern.[1][2]

    • Self-Validating Step: If the aromatic region integrates to 4 protons but shows symmetry, reject the batch as the wrong isomer.

Purity Assessment: HPLC-UV Protocol (Mass Balance Component)

This protocol is designed to detect the ketone precursor (1-(3-Butoxyphenyl)ethanone) and other organic impurities.[1][2]

  • Instrument: UHPLC with Diode Array Detector (DAD).

  • Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters BEH or Agilent Zorbax).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1][2]

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 210 nm (Universal) and 270 nm (Specific to phenoxy ring).[1]

  • Causality: We use phosphoric acid because the secondary alcohol moiety can interact with residual silanols, causing peak tailing that distorts integration.

Potency Assignment: qNMR Protocol (The Primary Standard)

This is the recommended method for the final potency assignment of 1-(3-Butoxyphenyl)ethanol due to its speed and direct traceability.[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1]

    • Why? Maleic acid provides a sharp singlet at ~6.3 ppm (D₂O/DMSO) or ~6.4 ppm (DMSO-d6), which falls in a clean window between the aromatic protons of the analyte (6.8–7.3 ppm) and the alkoxy/alkyl protons (< 4.5 ppm).

  • Solvent: DMSO-d6 (Ensures full solubility of both the lipophilic analyte and the polar IS).

  • Relaxation Delay (d1): 60 seconds.

    • Scientific Rationale: To ensure 99.9% magnetization recovery (5 × T1). The T1 of aromatic protons can be 5–8 seconds; insufficient delay is the #1 cause of qNMR error.

  • Calculation:

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is gravimetric mass, and
    
    
    is purity.[1][3][4][7][8][9][10][11]

Stability & Homogeneity

1-(3-Butoxyphenyl)ethanol contains a secondary alcohol and an ether linkage.[1][2]

  • Hygroscopicity: As a viscous oil/solid, it attracts moisture.

  • Storage: Store at -20°C under Argon.

  • Retest Protocol: Perform a simplified 1H NMR every 6 months. Look for the appearance of a triplet at ~9.7 ppm (aldehyde formation via oxidation) or broadening of the OH peak (moisture uptake).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation principles.Link

  • USP General Chapter <1058> Analytical Instrument Qualification. United States Pharmacopeia.[2][12] Framework for ensuring instrument suitability.[13][14]Link

  • BIPM. (2024).[2][5] Equivalence between Mass Balance and qNMR methodologies. Comparison of purity assignment methods.Link[1][2]

  • Pauli, G. F., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Journal of Pharmaceutical and Biomedical Analysis.[8]Link[1][2]

  • Godejohann, M., et al. (2021).[3] Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules.[3][4][15]Link[1][2]

Sources

Validation

Spectroscopic Characterization of Alkoxybenzyl Alcohol Derivatives: A Comparative Technical Guide

Strategic Overview: The Alkoxybenzyl Scaffold Alkoxybenzyl alcohol derivatives (e.g., 4-methoxybenzyl alcohol, veratryl alcohol, vanillyl alcohol) represent a critical structural motif in pharmaceutical intermediates, li...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Alkoxybenzyl Scaffold

Alkoxybenzyl alcohol derivatives (e.g., 4-methoxybenzyl alcohol, veratryl alcohol, vanillyl alcohol) represent a critical structural motif in pharmaceutical intermediates, lignin model compounds, and fragrance chemistry. Unlike simple alkylbenzyl alcohols, the presence of the alkoxy group (–OR) introduces significant electronic perturbations that must be accounted for during characterization.

This guide moves beyond basic peak assignment. It compares the performance of spectroscopic techniques in resolving the unique structural features of this class—specifically the interplay between the electron-donating alkoxy substituent and the labile benzylic hydroxyl group.

Quick Comparison: Characterization Modalities
FeatureNMR (1H/13C) FT-IR Mass Spectrometry (EI/ESI)
Primary Utility Regiochemistry & PurityH-Bonding Network AnalysisStructural Confirmation & Impurity ID
Specificity High: Distinguishes ortho/meta/para isomers easily.Moderate: Fingerprint region (1500-600 cm⁻¹) is diagnostic but crowded.High: Fragmentation patterns reveal benzylic stability.
Sample Req. 5–20 mg (Non-destructive)<1 mg (Non-destructive)<1 µg (Destructive)
Critical Limitation Solvent effects can obscure labile –OH protons.Cannot easily distinguish isomers with identical functional groups.Molecular ion (

) often weak due to rapid dehydration.

Deep Dive: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for characterizing alkoxybenzyl alcohols because it provides unambiguous data on the substitution pattern of the aromatic ring, which dictates the chemical reactivity of the molecule.

Mechanistic Insight: The "Alkoxy Effect"

The alkoxy group is a strong electron-donating group (EDG) by resonance. In 1H NMR , this results in:

  • Shielding of Ortho/Para Protons: Protons ortho and para to the alkoxy group appear upfield (lower ppm) compared to unsubstituted benzyl alcohol.

  • Deshielding of Ipso Carbon: In 13C NMR , the carbon attached to the oxygen is significantly deshielded (~145–160 ppm).

Comparative Data: Chemical Shift Fingerprints

Solvent: DMSO-d₆ (Chosen to minimize proton exchange and visualize –OH coupling)

Moiety4-Methoxybenzyl Alcohol (Anisyl) 3,4-Dimethoxybenzyl Alcohol (Veratryl) Benzyl Alcohol (Reference)
–OCH₃ (Proton) 3.73 ppm (s)3.73, 3.75 ppm (s)N/A
Benzylic –CH₂– 4.42 ppm (d, J=5.8 Hz)4.45 ppm (d, J=5.8 Hz)4.51 ppm (d)
Hydroxyl –OH 5.10 ppm (t, J=5.8 Hz)5.14 ppm (t, J=5.8 Hz)5.24 ppm (t)
Aromatic Region AA'BB' System (6.8–7.3 ppm)ABC System (6.8–7.0 ppm)Multiplet (7.2–7.4 ppm)

Critical Note: In CDCl₃, the benzylic –OH usually appears as a broad singlet and the –CH₂– as a singlet. In DMSO-d₆, the H-bonding stabilizes the proton, revealing the vicinal coupling (J ≈ 5-6 Hz) between the CH₂ and OH.

Protocol: High-Resolution Structural Elucidation

Objective: To resolve the aromatic substitution pattern and confirm the oxidation state.

  • Sample Prep: Dissolve 10–15 mg of the derivative in 0.6 mL of DMSO-d₆ .

    • Why DMSO? It prevents rapid proton exchange, allowing observation of the –OH triplet. This validates that the alcohol has not oxidized to an aldehyde (which would show a singlet ~9-10 ppm).

  • Acquisition:

    • Pulse Angle: 30° (maximizes sensitivity for small samples).

    • Relaxation Delay (D1): Set to ≥ 5 seconds. Alkoxy protons relax slowly; insufficient delay causes integration errors (e.g., OMe integrating to 2.8H instead of 3H).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting in the aromatic region.

Deep Dive: Vibrational Spectroscopy (FT-IR)

While NMR solves the structure, IR is superior for analyzing the supramolecular environment —specifically hydrogen bonding. This is critical for drug development, where solid-state polymorphs affect solubility.

Diagnostic Bands
  • O-H Stretch (3200–3500 cm⁻¹): Broadness indicates intermolecular H-bonding. A sharp peak at >3600 cm⁻¹ (in dilute solution) indicates a free hydroxyl.

  • C-O-C Stretch (1200–1275 cm⁻¹): The asymmetric stretch of the aryl alkyl ether. This is the "fingerprint" of the alkoxy group.

  • Aromatic Overtones (1600, 1500 cm⁻¹): "Breathing" modes of the benzene ring, intensified by the polar alkoxy substituent.

Workflow: Identification Logic

The following diagram illustrates the logical flow for identifying an unknown alkoxybenzyl derivative using IR and NMR data.

IdentificationLogic Start Unknown Sample (Solid/Oil) IR_Analysis Step 1: FT-IR Analysis Start->IR_Analysis OH_Check Broad Peak 3200-3500 cm⁻¹? IR_Analysis->OH_Check Alcohol_Conf Alcohol Confirmed OH_Check->Alcohol_Conf Yes Ether_Conf Likely Ether/Ester (No free OH) OH_Check->Ether_Conf No NMR_Analysis Step 2: 1H-NMR (DMSO-d₆) Alcohol_Conf->NMR_Analysis Aromatic_Pattern Aromatic Region (6.5 - 7.5 ppm) NMR_Analysis->Aromatic_Pattern Para AA'BB' System (Para-substituted) Aromatic_Pattern->Para 2 Doublets Meta Complex Multiplet (Meta-substituted) Aromatic_Pattern->Meta Singlet + Multiplets Ortho Complex Multiplet (Ortho-substituted) Aromatic_Pattern->Ortho Multiplets only

Figure 1: Decision tree for the spectroscopic identification of alkoxybenzyl alcohol regioisomers.

Deep Dive: Mass Spectrometry (MS)

Mass spectrometry of alkoxybenzyl alcohols is unique due to the stability of the carbocations formed.

Fragmentation Mechanics

Unlike aliphatic alcohols, which fragment via simple alpha-cleavage, alkoxybenzyl alcohols undergo benzylic cleavage facilitated by the aromatic ring.

  • Molecular Ion (

    
    ):  Often weak or absent in Electron Ionization (EI) because the molecule dehydrates rapidly.
    
  • Dehydration (

    
    ):  Loss of H₂O to form a quinone methide-like species or a substituted benzyl cation.
    
  • The Tropylium Route: The benzyl cation often rearranges to a substituted tropylium ion (

    
    ), which is highly stable.
    
  • Methoxy Cleavage: Loss of formaldehyde (

    
    , 30 Da) or a methyl radical (
    
    
    
    , 15 Da) from the alkoxy group.
Fragmentation Pathway Diagram

MSFragmentation M_Ion Molecular Ion (M+) [Ar-CH₂OH]⁺• Dehydration [M - H₂O]⁺ (Quinone Methide / Benzyl Cation) M_Ion->Dehydration - H₂O (18 Da) Tropylium Substituted Tropylium Ion Dehydration->Tropylium Ring Expansion Base_Peak Base Peak (High Stability) Tropylium->Base_Peak Resonance Stabilization

Figure 2: Primary fragmentation pathway for alkoxybenzyl alcohols in EI-MS.

Performance Comparison: Alkoxybenzyl vs. Alternatives

When selecting a derivative for a specific application (e.g., as a protecting group or metabolic standard), the spectroscopic "visibility" is a key performance metric.

MetricAlkoxybenzyl Alcohols Alkylbenzyl Alcohols Phenols (Hydroxybenzyl)
Spectral Distinctiveness High. Alkoxy singlet (3.7-3.9 ppm) is a clear handle.Low. Alkyl multiplets often overlap with solvent/impurities.Medium. Phenolic OH is broad and pH-dependent.
Ionization (ESI-MS) Excellent. Forms stable

adducts easily.
Good. Poor in Positive Mode. Requires negative mode (

).
UV-Vis Absorbance Strong. Alkoxy group causes bathochromic shift (

nm).
Weak.

typically ~254 nm.
pH Dependent. Shifts drastically in base (phenolate formation).
Stability Moderate. Acid-sensitive (polymerizes).High. Low. Prone to oxidation (quinones).
Summary for Drug Developers
  • For Quantitation: Use Alkoxybenzyl derivatives. The distinct methoxy singlet in NMR and strong UV absorbance allow for lower Limits of Detection (LOD) compared to alkyl equivalents.

  • For Metabolite ID: Be aware that O-demethylation is a common metabolic pathway. The disappearance of the 3.8 ppm singlet and appearance of a phenolic signal is the primary indicator.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS-No. 2788 (4-Methoxybenzyl alcohol). Available at: [Link]

  • Ralph, J., et al. (2004). NMR Database of Lignin and Cell Wall Model Compounds.[1] U.S. Dairy Forage Research Center. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on general fragmentation and chemical shifts).

  • NIST Mass Spectrometry Data Center. 3-Methoxybenzyl alcohol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.